molecular formula C30H26F2N2O3 B15586076 A1899

A1899

货号: B15586076
分子量: 500.5 g/mol
InChI 键: IXKPEYHRIVQTCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A1899 is a useful research compound. Its molecular formula is C30H26F2N2O3 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPEYHRIVQTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A1899 as a Potent and Selective Blocker of the TASK-1 Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for A1899, a potent and highly selective blocker of the two-pore domain potassium (K2P) channel, TASK-1 (TWIK-related acid-sensitive K+ channel 1). Understanding this mechanism is crucial for the rational design of drugs targeting K2P channels, which are implicated in a variety of physiological processes and disease states, including cardiovascular diseases, sleep apnea, and neuronal excitability.[1][2][3][4][5]

Core Mechanism of Action: Open-Channel Blockade

This compound functions as an open-channel blocker of the TASK-1 channel.[1][6][7] This mechanism implies that the this compound molecule accesses its binding site when the channel is in its conductive, or "open," conformation. It physically occludes the ion conduction pathway, thereby inhibiting the flow of potassium ions and altering the cell's membrane potential.[1][8][9] The binding of this compound to residues within the central cavity and newly identified side fenestrations stabilizes the closed state of the channel.[7][10]

The interaction is characterized by high affinity, with inhibitory concentrations (IC50) in the low nanomolar range, demonstrating its potency.[1][8][11][12] The blockade is not significantly voltage-dependent.[6]

The this compound Binding Site: A Multi-Domain Interface

Extensive research using alanine (B10760859) mutagenesis screening, chimeric channel constructs, and computational modeling has elucidated the complex binding site for this compound.[1][6][7] It is not a simple interaction with a single domain but rather a sophisticated binding pocket formed by several key structural elements of the TASK-1 channel.

The primary components of the this compound binding site are:

  • Transmembrane Helices M2 and M4: Residues within these helices, which line the central pore, are critical for this compound binding.[1][6][13]

  • Pore Loops (P1 and P2): Threonine residues in both pore loops contribute to the binding site.[1][7]

  • Halothane Response Element (HRE): Deletion or mutation of this element, located near the M4 segment, drastically reduces this compound affinity, indicating its direct involvement in binding.[1][6]

  • Side Fenestrations: More recent structural and modeling studies suggest that many of the residues identified as crucial for this compound binding do not face the central cavity directly but rather project their side chains into side fenestrations.[7][10] This suggests this compound binding provides a physical "anchor" within these fenestrations to stabilize the blocked state.[7][10]

The following diagram illustrates the logical relationship between the key structural domains of the TASK-1 channel that constitute the this compound binding pocket.

cluster_TASK1 TASK-1 Channel Subunit M2 M2 Segment (Ile118, Leu122) BindingSite This compound Binding Site (Central Cavity & Fenestrations) M2->BindingSite M4 M4 Segment (Ile235, Gly236, Leu239, Asn240) M4->BindingSite P1 P1 Pore Loop (Thr92, Thr93) P1->BindingSite P2 P2 Pore Loop (Thr198, Thr199) P2->BindingSite HRE Halothane Response Element (Val243, Met247) HRE->BindingSite Fenestrations Side Fenestrations Fenestrations->BindingSite

Key structural components of the TASK-1 channel forming the this compound binding site.

Quantitative Data Summary

The potency of this compound varies between expression systems, a common phenomenon in pharmacology. Furthermore, mutations in key residues significantly impact its inhibitory activity.

Table 1: Inhibitory Potency (IC50) of this compound on TASK Channels

ChannelExpression SystemIC50 ValueReference
TASK-1 Xenopus oocytes35.1 ± 3.8 nM[1]
TASK-1 CHO cells7 nM[1][11]
TASK-3 CHO cells70 nM[1][6]

Table 2: Effect of Mutations on this compound Affinity in TASK-1 (Expressed in Xenopus oocytes)

Mutation TypeMutation DetailsEffect on this compound AffinityReference
HRE Deletion Δ(243VLRFMT248)371-fold increase in IC50 (to 13 µM)[1]
Alanine Scan T92A, T93A (P1 Loop)Reduced block by 400 nM this compound[1][13]
Alanine Scan I118A, L122A (M2 Segment)Reduced block by 400 nM this compound[1][13]
Alanine Scan T198A, T199A (P2 Loop)Reduced block by 400 nM this compound[1][13]
Alanine Scan I235A, G236A, L239A, N240A (M4 Segment)Reduced block by 400 nM this compound[1][13]
Alanine Scan V243A, M247A (HRE)Reduced block by 400 nM this compound[1][13]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Heterologous Expression of TASK-1
  • Objective: To produce functional TASK-1 channels in a controlled cellular environment for electrophysiological analysis.

  • Protocol:

    • The complementary RNA (cRNA) encoding human TASK-1 is synthesized in vitro.

    • For expression in Xenopus laevis oocytes, each oocyte is injected with approximately 50 nl of the cRNA solution.[6]

    • For expression in mammalian cells (e.g., Chinese Hamster Ovary - CHO cells), the cells are transiently transfected with the plasmid DNA containing the TASK-1 gene.

    • Injected oocytes or transfected cells are incubated for 1-3 days to allow for channel protein expression and insertion into the plasma membrane.

Electrophysiological Recording
  • Objective: To measure the ionic currents flowing through TASK-1 channels and quantify the inhibitory effect of this compound.

  • Protocol (Two-Electrode Voltage Clamp - TEVC for Oocytes):

    • An oocyte expressing TASK-1 is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current to "clamp" the voltage at a desired potential.

    • A voltage-step protocol is applied (e.g., 200 ms (B15284909) steps from -70 mV to +70 mV from a holding potential of -80 mV) to elicit TASK-1 currents.[1]

    • After recording baseline currents, the bath solution is exchanged for one containing this compound at a specific concentration.

    • The voltage-step protocol is repeated, and the reduction in current is measured to determine the extent of the block. Dose-response curves are generated by applying multiple concentrations of this compound.

  • Protocol (Whole-Cell Patch Clamp for Mammalian Cells):

    • A glass micropipette with a very fine tip is pressed against the membrane of a single transfected cell.

    • Suction is applied to rupture the patch of membrane, establishing electrical access to the entire cell interior.

    • Similar voltage protocols as in TEVC are applied to measure whole-cell currents before and after the application of this compound.[14][15][16]

The following diagram provides a simplified overview of the experimental workflow.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA TASK-1 cRNA Synthesis Oocyte Xenopus Oocyte Injection cRNA->Oocyte TEVC Two-Electrode Voltage Clamp Oocyte->TEVC Voltage Apply Voltage Protocol TEVC->Voltage Record_Control Record Control K+ Current Voltage->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_Block Record Blocked K+ Current Apply_this compound->Record_Block Compare Compare Currents Record_Block->Compare IC50 Calculate IC50 Compare->IC50

Experimental workflow for determining this compound activity on TASK-1 channels.
Site-Directed Mutagenesis and Chimera Construction

  • Objective: To identify specific amino acid residues and larger domains involved in this compound binding.

  • Protocol (Mutagenesis): A systematic alanine mutagenesis screen is performed where individual amino acids in the hypothesized binding domains (M2, M4, P-loops, HRE) are replaced with alanine.[1] The rationale is that if a residue is part of the binding site, its mutation to a small, neutral alanine will significantly reduce the binding affinity of this compound.[1][13]

  • Protocol (Chimeras): Chimeric channels are created by swapping entire transmembrane domains (e.g., M2 or M4) between the this compound-sensitive TASK-1 and an insensitive channel like TASK-4.[1][6][13] A loss of sensitivity in the chimera indicates that the swapped domain is crucial for high-affinity binding.

Signaling Pathway and Mechanism Visualization

This compound directly blocks the TASK-1 channel pore, which is the final step in the ion conduction pathway. It does not act on an upstream signaling cascade to modulate the channel but rather through direct physical interaction.

The following diagram illustrates the mechanism of action at the channel level.

cluster_channel TASK-1 Channel State Open Open (Conducting) State Blocked Blocked State (Non-Conducting) Open->Blocked K_out K+ (extracellular) Open->K_out K_in K+ (intracellular) K_in->Open K+ Efflux K_in->Blocked K+ Flow Inhibited This compound This compound This compound->Open Binds to open pore

Mechanism of this compound action on the TASK-1 potassium channel.

References

An In-depth Technical Guide to A1899: A Potent and Selective TASK-1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A1899 is a potent and highly selective antagonist of the two-pore domain potassium (K₂P) channel TASK-1 (KCNK3), with secondary activity against the closely related TASK-3 (KCNK9) channel. As an open-channel blocker, this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of TASK channels and as a potential therapeutic agent in various disease states, including cardiovascular and respiratory disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and visualization of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₃₀H₂₆F₂N₂O₃, is a complex synthetic molecule. Its structure is foundational to its high-affinity and selective interaction with the TASK-1 channel pore.

IUPAC Name: N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide

SMILES String: C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=CC(=C(C=C4)F)F)OC

Chemical Structure:

2D Chemical Structure of this compound
Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various experimental settings.

PropertyValueReference
Molecular Formula C₃₀H₂₆F₂N₂O₃
Molecular Weight 500.55 g/mol
CAS Number 498577-46-1
Appearance White to off-white solid
Solubility Soluble in DMSO
pKa Data not available
LogP Data not available

Biological Activity and Mechanism of Action

This compound is a potent blocker of the TASK-1 potassium channel, demonstrating high selectivity over other potassium channels. Its mechanism of action involves the direct occlusion of the channel pore from the cytosolic side, thereby inhibiting potassium ion flux.

Potency and Selectivity

The inhibitory potency of this compound has been quantified in different expression systems, highlighting its high affinity for TASK-1.

ChannelCell TypeIC₅₀ (nM)Reference
Human TASK-1 CHO cells7[1]
Human TASK-1 Xenopus oocytes35.1[1][2]
Human TASK-3 CHO cells70

This compound exhibits significant selectivity for TASK-1 and TASK-3 over other potassium channels, making it a valuable tool for studying the specific roles of these channels.

Mechanism of Action: Open-Channel Blockade

This compound functions as an open-channel blocker, meaning it binds within the central cavity of the TASK-1 channel pore when the channel is in its open conformation.[2] This binding event physically obstructs the passage of potassium ions, leading to channel inhibition. Mutagenesis studies have identified key amino acid residues within the P1 and P2 pore loops, as well as the M2 and M4 transmembrane segments, that are critical for the binding of this compound.[2]

a1899_moa cluster_membrane Cell Membrane TASK1_closed TASK-1 Channel (Closed) Pore Blocked TASK1_open TASK-1 Channel (Open) Pore Open TASK1_closed->TASK1_open Activation (e.g., Depolarization) TASK1_open->TASK1_closed Deactivation Blocked_channel TASK-1 Channel (Blocked) Pore Occluded by this compound This compound This compound This compound->Blocked_channel Binds to open channel pore

Mechanism of this compound as an open-channel blocker of TASK-1.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the format of a peer-reviewed publication, a plausible synthetic route can be proposed based on the synthesis of structurally similar N-(substituted benzyl)-2-(substituted phenyl)acetamide analogs. The general approach would likely involve the coupling of three key fragments: a 2-(4-methoxyphenyl)acetic acid derivative, a 2'-amino-[1,1'-biphenyl]-2-carboxamide derivative, and a 2,4-difluorobenzyl halide.

A potential retrosynthetic analysis suggests the following key disconnections:

  • Amide bond formation: The final step could be the formation of the amide bond between the biphenyl (B1667301) core and the 2,4-difluorobenzyl)amine.

  • Second amide bond formation: The amide bond connecting the 2-(4-methoxyphenyl)acetyl group to the biphenyl core.

  • Biphenyl core synthesis: Construction of the substituted biphenyl core, likely through a Suzuki or similar cross-coupling reaction.

a1899_synthesis cluster_synthesis Proposed Synthetic Pathway cluster_retrosynthesis Retrosynthetic Analysis This compound This compound Intermediate1 N-(2'-(aminomethyl)-[1,1'-biphenyl]-2-yl)-2-(4-methoxyphenyl)acetamide This compound->Intermediate1 Amide Disconnection FragmentA 2-(4-methoxyphenyl)acetic acid derivative FragmentA->Intermediate1 Amide Coupling FragmentB 2'-amino-[1,1'-biphenyl]-2-carboxylic acid derivative FragmentB->Intermediate1 Intermediate2 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid FragmentB->Intermediate2 Functional Group Interconversion FragmentC (2,4-difluorophenyl)methanamine FragmentC->this compound Intermediate1->this compound Amide Coupling Intermediate1->FragmentA Amide Disconnection Intermediate1->FragmentB

Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound's activity on TASK-1 channels and its physiological effects.

Electrophysiological Recording of TASK-1 Currents

This protocol is adapted for whole-cell patch-clamp recording of human TASK-1 channels heterologously expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

Cell Culture and Transfection:

  • Culture CHO or HEK293 cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.

  • Transiently transfect the cells with a plasmid encoding human TASK-1 (KCNK3) using a suitable transfection reagent. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

  • Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours.

Electrophysiology:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell using borosilicate glass pipettes (2-5 MΩ resistance) filled with the internal solution.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage-step protocol to elicit TASK-1 currents. For example, apply 500 ms (B15284909) voltage steps from -100 mV to +60 mV in 20 mV increments.

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.

  • Record the currents in the presence of the compound until a steady-state block is achieved.

  • To determine the IC₅₀, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage (e.g., +40 mV). Fit the concentration-response data to a Hill equation.

electrophysiology_workflow Cell_Culture Cell Culture (CHO or HEK293) Transfection Transfection with TASK-1 Plasmid Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Patch_Clamp Whole-Cell Patch-Clamp Recording Plating->Patch_Clamp Data_Acquisition Data Acquisition (Voltage-Step Protocol) Patch_Clamp->Data_Acquisition Drug_Application Application of this compound Data_Acquisition->Drug_Application Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Drug_Application->Data_Acquisition Record Blocked Currents

Workflow for electrophysiological characterization of this compound.
In Vivo Assessment of Respiratory Effects in Rodents

This compound has been shown to stimulate breathing.[1] This protocol outlines a method for assessing these effects in anesthetized rats using whole-body plethysmography.

Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-350 g).

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane) to a surgical plane of anesthesia, ensuring the absence of a pedal withdrawal reflex.

  • Place the anesthetized rat in a whole-body plethysmograph chamber.

Experimental Procedure:

  • Allow the animal to acclimatize to the chamber for a stable baseline respiratory recording.

  • Record baseline respiratory parameters, including respiratory frequency (f), tidal volume (VT), and minute ventilation (VE = f × VT).

  • Administer this compound intravenously (i.v.) via a cannulated tail vein. A dose range of 5-25 mg/kg has been previously reported to be effective.[1] A vehicle control (e.g., saline with a small percentage of DMSO) should also be tested.

  • Continuously record respiratory parameters for a defined period post-injection (e.g., 60 minutes).

  • Analyze the data by comparing the respiratory parameters before and after the administration of this compound and the vehicle control.

Signaling Pathways

TASK-1 channels are regulated by a variety of signaling pathways, and this compound serves as a tool to probe the functional consequences of their inhibition. For example, in cardiomyocytes, the inhibition of TASK-1 by this compound can mitigate the endothelin-1-induced prolongation of the action potential duration, suggesting an interplay between TASK-1 and G-protein coupled receptor signaling pathways.[1]

task1_signaling ET1 Endothelin-1 ET_Receptor Endothelin Receptor (GPCR) ET1->ET_Receptor PLC Phospholipase C ET_Receptor->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates PKC Protein Kinase C IP3_DAG->PKC Activates TASK1 TASK-1 Channel PKC->TASK1 Inhibits Membrane_Potential Membrane Potential TASK1->Membrane_Potential Hyperpolarizes This compound This compound This compound->TASK1 Blocks Action_Potential Action Potential Duration Membrane_Potential->Action_Potential Modulates

Simplified signaling pathway involving TASK-1 modulation.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of TASK-1 and TASK-3 channel function. Its high potency and defined mechanism of action make it an invaluable reagent for in vitro and in vivo studies aimed at understanding the roles of these channels in health and disease. The information and protocols provided in this guide are intended to support the research community in leveraging the full potential of this compound in their scientific endeavors. Further characterization of its physicochemical properties and the development of a detailed, publicly available synthesis protocol will further enhance its utility.

References

The Discovery and Synthesis of A1899: A Technical Guide to a Potent TASK-1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the A1899 compound, also known as S20951. This compound is a potent and highly selective blocker of the two-pore domain potassium (K₂P) channel TASK-1 (KCNK3), a key regulator of neuronal excitability, cardiac action potential duration, and respiratory drive. This document details the available data on its biological activity, including its inhibitory concentrations, mechanism of action, and physiological effects. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route is proposed based on established organic chemistry principles. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of TASK-1 channel modulation.

Introduction

The this compound compound, chemically identified as N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide, has emerged as a critical pharmacological tool for studying the physiological and pathological roles of the TASK-1 potassium channel. Its high potency and selectivity make it a valuable probe for dissecting the contributions of TASK-1 to various cellular processes and a potential starting point for the development of novel therapeutics targeting conditions such as cardiac arrhythmias and respiratory disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₃₀H₂₆F₂N₂O₃
Molecular Weight 500.55 g/mol
CAS Number 498577-46-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature or patent databases. However, based on the chemical structure, a plausible multi-step synthetic route can be conceptualized, likely involving the formation of the biphenyl (B1667301) core, followed by the elaboration of the carboxamide and the N-acetyl moieties.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a convergent approach, preparing key intermediates that are then coupled to form the final molecule. The following diagram illustrates a logical workflow for the synthesis.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Synthesis Steps A 2-Methyl-2'-nitro-1,1'-biphenyl B 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid A->B Reduction & Carboxylation C N-(2,4-Difluorobenzyl)-2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxamide B->C Amide Coupling with 2,4-Difluorobenzylamine E Amide Coupling C->E D 4-Methoxyphenylacetic acid D->E Activation F This compound E->F

Caption: Proposed synthetic workflow for the this compound compound.

General Experimental Considerations (Hypothetical)
  • Biphenyl Core Formation: The synthesis would likely commence with a Suzuki or similar cross-coupling reaction to form the 2-methyl-2'-nitro-1,1'-biphenyl intermediate.

  • Functional Group Interconversion: The nitro group of the biphenyl intermediate would then be reduced to an amine, and the methyl group oxidized to a carboxylic acid.

  • Amide Bond Formations: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would be employed for the formation of the two amide bonds. The first would involve coupling the biphenyl carboxylic acid with 2,4-difluorobenzylamine. The second would be the acylation of the aminomethyl group with an activated form of 4-methoxyphenylacetic acid.

  • Purification: Purification of intermediates and the final product would likely involve column chromatography on silica (B1680970) gel and recrystallization to achieve high purity.

Biological Activity and Mechanism of Action

This compound is a potent and selective blocker of the TASK-1 potassium channel. It exhibits significantly higher affinity for TASK-1 over other related K₂P channels and a wide range of other ion channels.

In Vitro Potency

The inhibitory activity of this compound has been quantified in various cellular systems, as summarized in Table 2.

ChannelCell LineIC₅₀ (nM)Reference
TASK-1 CHO cells7[1][2]
TASK-1 Xenopus oocytes35.1[1]
TASK-3 CHO cells70[2]
TRESK -900[2]
Mechanism of Action

Electrophysiological studies have revealed that this compound acts as an open-channel blocker of TASK-1. It is believed to bind within the central cavity of the channel pore, thereby physically occluding the ion conduction pathway. This mechanism is consistent with the observation that the blocking effect of this compound is not significantly voltage-dependent.

The following diagram illustrates the proposed mechanism of action of this compound on the TASK-1 channel, leading to cellular depolarization.

Mechanism_of_Action cluster_channel TASK-1 Channel cluster_inhibition Inhibition by this compound cluster_cellular_effect Cellular Effect TASK1 TASK-1 Channel (Open State) This compound This compound TASK1->this compound Binding K_ion K+ Ion K_ion->TASK1 Efflux Blocked_TASK1 Blocked TASK-1 Channel This compound->Blocked_TASK1 Blockade Depolarization Membrane Depolarization Blocked_TASK1->Depolarization Reduced K+ Efflux Excitation Increased Excitability Depolarization->Excitation

Caption: Mechanism of this compound action on the TASK-1 channel.

In Vivo Effects
  • Respiratory Stimulation: In vivo studies in anesthetized rats have demonstrated that intravenous administration of this compound (5-25 mg/kg) stimulates breathing and induces a lasting respiratory alkalosis.[3] This effect is consistent with the known role of TASK-1 channels in chemosensing neurons of the carotid body.[4]

  • Cardiovascular Effects: this compound has been shown to mitigate the endothelin-1 (B181129) induced prolongation of the action potential duration in cardiomyocytes at a concentration of 200 nM.[3] This highlights its potential for investigation in the context of cardiac arrhythmias.

Experimental Protocols

Electrophysiological Recording of TASK-1 Currents

The inhibitory effect of this compound on TASK-1 channels is typically assessed using electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes or patch-clamp recordings in mammalian cell lines (e.g., CHO, HEK293) heterologously expressing the channel.

5.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.4).

    • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are used to impale the oocyte.

    • A voltage-clamp amplifier is used to hold the membrane potential at a specific value (e.g., -80 mV) and to apply voltage steps to elicit channel currents. A typical voltage protocol involves steps from -100 mV to +60 mV in 20 mV increments.

    • A stable baseline current is recorded before the application of this compound.

    • This compound, dissolved in the bath solution at various concentrations, is perfused over the oocyte.

    • The steady-state current at the end of each voltage step is measured before and after drug application to determine the percentage of inhibition.

  • Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The data are then fitted with the Hill equation to determine the IC₅₀ value.

5.1.2. Whole-Cell Patch-Clamp in Mammalian Cells

  • Cell Culture and Transfection: CHO or HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid containing the cDNA for the human TASK-1 channel. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Transfected cells are identified by fluorescence microscopy.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (2-5 MΩ resistance).

    • The intracellular pipette solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2.

    • The extracellular solution is similar to the bath solution used for oocyte recordings.

    • After establishing the whole-cell configuration, the membrane potential is clamped, and currents are elicited using a voltage ramp or step protocol.

    • This compound is applied to the recording chamber via a perfusion system.

  • Data Analysis: Similar to the TEVC method, the inhibition of the current at a specific voltage is measured at different this compound concentrations to determine the IC₅₀.

The following diagram outlines the general workflow for determining the IC₅₀ of this compound.

IC50_Determination_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (Oocytes or Mammalian Cells) Transfection Channel Expression Cell_Prep->Transfection Baseline Record Baseline Current Transfection->Baseline Drug_Application Apply this compound (Varying Concentrations) Baseline->Drug_Application Record_Inhibited Record Inhibited Current Drug_Application->Record_Inhibited Calculate_Inhibition Calculate % Inhibition Record_Inhibited->Calculate_Inhibition Plot_Curve Plot Concentration-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for IC₅₀ determination of this compound.

Conclusion

The this compound compound is a powerful and selective pharmacological tool for the investigation of TASK-1 potassium channels. Its well-characterized inhibitory activity and mechanism of action provide a solid foundation for its use in both basic research and preclinical studies. While a detailed synthesis protocol remains proprietary, the plausible synthetic route outlined in this guide offers a conceptual framework for its chemical synthesis. The continued study of this compound and the development of related compounds hold significant promise for advancing our understanding of TASK-1 channel biology and for the potential development of novel therapeutic agents.

References

The Biological Function of A1899 in Neuronal Excitability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and highly selective pharmacological agent that has emerged as a critical tool for investigating the role of specific potassium channels in regulating neuronal excitability. As a blocker of the two-pore domain potassium (K2P) channel subfamily, specifically TASK-1 (K2P3.1) and to a lesser extent TASK-3 (K2P9.1), this compound provides a means to dissect the contribution of these "leak" channels to the establishment and modulation of the neuronal resting membrane potential and firing patterns. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, quantitative effects on neuronal properties, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Blockade of TASK-1 Channels

The primary biological function of this compound stems from its potent and selective inhibition of TASK-1 potassium channels.[1][2] TASK channels are considered "leak" or "background" potassium channels, meaning they are constitutively active at the resting membrane potential of neurons, contributing significantly to its negative value. By allowing a constant efflux of potassium ions, TASK channels help to stabilize the membrane potential and counteract depolarizing inputs.

This compound functions as an open-channel blocker, binding within the central cavity of the TASK-1 channel pore.[2] This binding physically occludes the channel, preventing the passage of potassium ions and thereby reducing the outward potassium current. The consequence of this action is a reduction in the hyperpolarizing influence of the leak current, leading to a depolarization of the neuronal membrane.

Impact on Neuronal Excitability

The this compound-induced blockade of TASK-1 channels and subsequent membrane depolarization have profound effects on neuronal excitability:

  • Increased Resting Membrane Potential: By reducing the outward leak of positive potassium ions, this compound causes the resting membrane potential of neurons to become more positive (depolarized).

  • Enhanced Excitability: The depolarization of the resting membrane potential brings the neuron closer to its action potential threshold. This makes the neuron more susceptible to firing action potentials in response to excitatory stimuli.

  • Increased Action Potential Firing: Consequently, the application of this compound can lead to an increase in the frequency of spontaneous and evoked action potentials.

  • Modulation of Afterhyperpolarization: The afterhyperpolarization (AHP) phase following an action potential, which is critical in determining the firing frequency of a neuron, is influenced by various potassium channels. While direct, extensive studies on this compound's effect on specific AHP components are limited, the blockade of a background potassium conductance would be expected to reduce the overall hyperpolarizing drive, potentially leading to a smaller or shorter AHP and thereby facilitating higher firing rates.[3][4][5][6][7]

Downstream Signaling Effects: The Role of Calcium

A critical downstream consequence of this compound-induced neuronal depolarization is the activation of voltage-gated calcium channels (VGCCs). The shift in membrane potential towards more positive values is sufficient to open these channels, leading to an influx of extracellular calcium into the neuron. This increase in intracellular calcium concentration ([Ca2+]i) acts as a crucial second messenger, capable of initiating a wide array of intracellular signaling cascades.[1]

While this compound does not directly activate these pathways, its primary action on TASK-1 channels serves as an upstream trigger for calcium-dependent signaling. These pathways can influence a multitude of neuronal processes, including gene expression, synaptic plasticity, and neurotransmitter release.[8] The specific signaling pathways activated will depend on the neuronal subtype and the complement of calcium-sensitive proteins expressed. For instance, studies on the regulation of TASK-1 channels themselves have implicated pathways involving Phospholipase C (PLC), Rho kinase, and PI3K/Src, suggesting a complex interplay of signaling networks that control neuronal excitability.[9][10][11][12][13]

Quantitative Data Presentation

The following tables summarize the quantitative data available for the effects of this compound.

Compound Target Channel Expression System IC50 (nM) Reference
This compoundTASK-1Xenopus oocytes35.1[2]
This compoundTASK-1CHO cells7[2]
This compoundTASK-3CHO cells70[2]

Table 1: Inhibitory Potency of this compound on TASK Channels.

Parameter Effect of this compound Mechanism Consequence
Resting Membrane PotentialDepolarization (increase)Blockade of outward K+ leak currentNeuron closer to firing threshold
Neuronal ExcitabilityIncreaseDepolarization of resting membrane potentialIncreased likelihood of action potential generation
Action Potential FiringIncrease in frequencyLower threshold for firing and potentially altered afterhyperpolarizationEnhanced neuronal output
Intracellular Calcium ([Ca2+]i)IncreaseOpening of voltage-gated calcium channels due to depolarizationActivation of downstream calcium-dependent signaling pathways

Table 2: Qualitative Effects of this compound on Neuronal Properties.

Mandatory Visualizations

A1899_Mechanism_of_Action cluster_membrane Neuronal Membrane TASK1 {TASK-1 Channel | (K2P3.1)} K_in K+ Depolarization Membrane Depolarization TASK1->Depolarization Inhibits K+ Efflux K_out K+ K_in->K_out K+ Efflux (Leak Current) This compound This compound This compound->TASK1 Blocks Pore Excitability Increased Neuronal Excitability Depolarization->Excitability

Mechanism of this compound action on the TASK-1 channel.

A1899_Signaling_Pathway This compound This compound TASK1_block TASK-1 Channel Blockade This compound->TASK1_block Depolarization Membrane Depolarization TASK1_block->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Activation Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Downstream Downstream Ca2+-dependent Signaling Pathways (e.g., Kinases, Phosphatases, Gene Expression) Ca_increase->Downstream Neuronal_response Altered Neuronal Function (e.g., Synaptic Plasticity, Neurotransmitter Release) Downstream->Neuronal_response

Signaling cascade initiated by this compound-mediated TASK-1 blockade.

Experimental_Workflow start Start prep Prepare Neurons or Oocytes Expressing TASK-1 Channels start->prep setup Establish Whole-Cell Patch Clamp or Two-Electrode Voltage Clamp prep->setup baseline Record Baseline K+ Currents setup->baseline apply_this compound Apply this compound (Varying Concentrations) baseline->apply_this compound record_effect Record K+ Currents in the Presence of this compound apply_this compound->record_effect washout Washout this compound record_effect->washout record_recovery Record Recovery of K+ Currents washout->record_recovery analysis Data Analysis: - IC50 Determination - Effect on I-V Relationship - Changes in Neuronal Firing record_recovery->analysis end End analysis->end

Experimental workflow for characterizing this compound's effect on TASK-1.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for characterizing the direct effects of this compound on heterologously expressed TASK-1 channels.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate oocytes from Xenopus laevis.

  • Prepare complementary RNA (cRNA) for the human TASK-1 channel.

  • Inject a known concentration of TASK-1 cRNA into each oocyte.

  • Incubate the oocytes for 2-5 days to allow for channel expression.

b. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a standard bathing solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a voltage-step protocol (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TASK-1 currents.

  • Record the baseline currents.

c. This compound Application and Data Acquisition:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the bathing solution.

  • Perfuse the oocyte with the this compound-containing solution.

  • Record the currents at each concentration of this compound using the same voltage-step protocol.

  • Perform a washout step by perfusing with the control bathing solution to observe the reversibility of the block.

  • Analyze the data to determine the IC50 value and the voltage-dependence of the block.

Whole-Cell Patch Clamp of Cultured Neurons

This method allows for the investigation of this compound's effects on the native excitability of neurons.

a. Cell Culture and Preparation:

  • Culture primary neurons or a suitable neuronal cell line on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an upright microscope.

  • Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) solution, bubbled with 95% O2 / 5% CO2.

b. Patch Clamp Recording:

  • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing a potassium-based salt (e.g., K-gluconate).

  • Under visual guidance, approach a neuron with the micropipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

c. Current-Clamp and Voltage-Clamp Recordings:

  • Current-Clamp:

    • Record the resting membrane potential.

    • Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.

    • Apply this compound to the bath and repeat the measurements to observe changes in resting membrane potential and firing frequency.

  • Voltage-Clamp:

    • Hold the neuron at a specific potential (e.g., -70 mV).

    • Apply voltage ramps or steps to isolate and measure specific currents, including the leak potassium current sensitive to this compound.

    • Characterize the effect of this compound on the amplitude and kinetics of these currents.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of TASK-1 channels in the regulation of neuronal excitability. Its high potency and selectivity allow for the precise dissection of the contribution of these background potassium channels to the resting membrane potential and neuronal firing properties. The primary mechanism of this compound, direct channel blockade, leads to membrane depolarization and a subsequent increase in neuronal excitability, which can trigger downstream calcium-dependent signaling pathways. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other ion channel modulators, facilitating further research into the complex mechanisms governing neuronal function and the development of novel therapeutics targeting these pathways.

References

A1899: A Potent and Selective Pharmacological Tool for the Elucidation of K2P Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and play crucial roles in a multitude of physiological processes, including neuronal signaling, cardiovascular function, and immune response.[1][2][3][4] The development of selective pharmacological modulators for these channels is paramount for both fundamental research and therapeutic intervention. A1899 has emerged as a highly potent and selective blocker of the TWIK-related acid-sensitive K+ (TASK) channel subfamily, particularly TASK-1 (K2P3.1) and TASK-3 (K2P9.1), making it an invaluable tool for dissecting the physiological and pathological roles of these channels.[1][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its application in studying K2P channels.

This compound: Mechanism of Action and Selectivity

This compound acts as an open-channel blocker, binding within the central cavity of the TASK-1 and TASK-3 channel pore.[1][6] This binding occludes the ion conduction pathway, thereby inhibiting potassium efflux and leading to membrane depolarization. Mutagenesis studies have identified key residues in the M2 and M4 transmembrane segments, both pore loops, and the halothane (B1672932) response element (HRE) as critical components of the this compound binding site.[1][5] The high affinity and selectivity of this compound for TASK-1 over other K2P channels and different classes of ion channels underscore its utility as a specific pharmacological probe.[1][5]

Signaling Pathway of this compound Action

A1899_Mechanism This compound This compound TASK_channel TASK-1/TASK-3 Channel (Open State) This compound->TASK_channel Binds to Central_Cavity Central Cavity Binding TASK_channel->Central_Cavity Accesses Pore_Block Pore Blockade Central_Cavity->Pore_Block K_efflux_inhibition Inhibition of K+ Efflux Pore_Block->K_efflux_inhibition Membrane_depolarization Membrane Depolarization K_efflux_inhibition->Membrane_depolarization Cellular_response Altered Cellular Excitability Membrane_depolarization->Cellular_response

Caption: Mechanism of this compound action on TASK channels.

Quantitative Data: this compound Potency and Selectivity

The inhibitory potency of this compound varies between different K2P channel subtypes and can be influenced by the expression system used for characterization. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound for various human potassium channels.

Table 1: IC50 Values of this compound for K2P Channels in Different Expression Systems

ChannelIC50 (CHO Cells)IC50 (Xenopus oocytes)
TASK-1 (K2P3.1) 7 nM[6][7][8]35.1 ± 3.8 nM[1][5]
TASK-3 (K2P9.1) 70 nM[6][7][8]0.318 ± 0.030 μM[1]
TASK-2 (K2P5.1) -12.0 ± 2.2 μM[1]
TASK-4 (KCNK4) -8.1 ± 2.3 μM[1]
TREK-1 (K2P2.1) -23.8 ± 1.8 μM[1]
TREK-2 (K2P10.1) -8.4 ± 1.1 μM[1]
TRAAK (K2P4.1) ->20 μM[1]
THIK-1 (K2P13.1) -2.2 ± 0.2 μM[1]
TRESK (K2P18.1) >2 μM[6]0.9 ± 0.1 μM[1]

Table 2: IC50 Values of this compound for Other Potassium Channels

ChannelIC50 (Xenopus oocytes)
Kv1.1 2.7 ± 0.3 μM[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study K2P channels.

Electrophysiological Recording of K2P Channel Currents

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to characterize the inhibitory effect of this compound on K2P channels.

Experimental Workflow

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Harvest_oocytes Harvest Xenopus laevis oocytes Inject_cRNA Inject with K2P channel cRNA Harvest_oocytes->Inject_cRNA Incubate Incubate for 2-5 days Inject_cRNA->Incubate Place_oocyte Place oocyte in recording chamber Incubate->Place_oocyte Impale_electrodes Impale with two microelectrodes (Voltage and Current) Place_oocyte->Impale_electrodes Record_baseline Record baseline currents Impale_electrodes->Record_baseline Apply_this compound Apply this compound via perfusion Record_baseline->Apply_this compound Record_inhibition Record inhibited currents Apply_this compound->Record_inhibition Washout Washout this compound Record_inhibition->Washout Measure_current Measure current amplitude Washout->Measure_current Calculate_inhibition Calculate % inhibition Measure_current->Calculate_inhibition Dose_response Generate dose-response curve Calculate_inhibition->Dose_response Calculate_IC50 Calculate IC50 Dose_response->Calculate_IC50

Caption: Workflow for TEVC recording of K2P channels.

Methodology

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. Oocytes are then injected with cRNA encoding the K2P channel of interest. Injected oocytes are incubated at 18°C for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

    • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • Whole-cell currents are recorded using a two-electrode voltage clamp amplifier. A voltage step protocol (e.g., from a holding potential of -80 mV to test potentials ranging from -120 mV to +60 mV in 20 mV increments) is applied to elicit channel currents.

    • After recording stable baseline currents, this compound is applied to the bath solution at various concentrations.

    • The effect of this compound is quantified by measuring the reduction in the steady-state outward current at a specific depolarizing voltage (e.g., +40 mV).

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of this compound.

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Alanine Scanning Mutagenesis to Identify this compound Binding Site

This protocol outlines the use of site-directed mutagenesis to identify amino acid residues critical for this compound binding.

Methodology

  • Mutant Generation: Site-directed mutagenesis is performed on the plasmid DNA encoding the K2P channel (e.g., TASK-1) to substitute specific amino acid residues with alanine.

  • Expression and Electrophysiological Characterization: The wild-type and mutant channel cRNAs are injected into Xenopus oocytes. The IC50 for this compound is determined for each mutant channel using the TEVC protocol described above.

  • Data Analysis: A significant increase in the IC50 value for a particular mutant compared to the wild-type channel indicates that the mutated residue is involved in this compound binding.

In Vivo Studies of this compound's Effect on Physiological Processes

This protocol describes an approach to investigate the in vivo effects of this compound on a physiological process, such as the regulation of breathing.

Methodology

  • Animal Preparation: Anesthetized rats are used for the experiment. A catheter is inserted into a femoral vein for intravenous administration of this compound.

  • Physiological Monitoring: Respiratory parameters, such as breathing frequency and tidal volume, are continuously monitored using whole-body plethysmography.

  • Drug Administration: A baseline recording of respiratory parameters is obtained. This compound is then administered intravenously at different doses.

  • Data Analysis: The changes in respiratory parameters following this compound administration are quantified and compared to vehicle-treated control animals to determine the effect of TASK channel blockade on breathing.[9]

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of TASK channel physiology and pharmacology. Its high potency and selectivity make it an ideal probe for isolating and characterizing TASK channel currents in native tissues and for investigating their roles in various physiological and pathophysiological conditions. The detailed experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize this compound in their studies of K2P channels, ultimately contributing to the development of novel therapeutic strategies targeting these important ion channels.

References

In Vivo Efficacy and Mechanisms of A1899: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective small-molecule blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and, to a lesser extent, TASK-3 (KCNK9). These channels are critical in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the known in vivo effects of this compound administration, detailing experimental protocols, summarizing quantitative data, and visualizing associated signaling pathways.

Core In Vivo Effects of this compound Administration

The primary in vivo effect of this compound documented in preclinical studies is the stimulation of respiration. This is attributed to its blockade of TASK-1 and TASK-3 channels, which are expressed in key respiratory control centers.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative effects of intravenously administered this compound on respiratory parameters in isoflurane-anesthetized rats.

Animal ModelAdministration RouteDosageParameterObserved EffectReference
Male Sprague-Dawley RatsIntravenous (IV)5 mg/kgPeak Change in Minute Ventilation46% ± 2% increase from baseline[1]
Male Sprague-Dawley RatsIntravenous (IV)25 mg/kgPeak Change in Minute Ventilation236% ± 48% increase from baseline[1]
Male Sprague-Dawley RatsIntravenous (IV)25 mg/kgArterial pH (30 min post-administration)7.49 ± 0.02[1]
Male Sprague-Dawley RatsIntravenous (IV)25 mg/kgArterial pCO2 (30 min post-administration)31 ± 2 mm Hg[1]

Table 1: In Vivo Effects of this compound on Respiration in Rats

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of in vivo findings. Below are methodologies for key experiments involving this compound and related research areas.

In Vivo Respiratory Stimulation in Rats

This protocol is based on studies evaluating the respiratory effects of this compound.

Animal Model:

  • Male Sprague-Dawley rats.

Anesthesia:

  • Isoflurane administered in room air.

Administration:

  • Vehicle Preparation: While the specific vehicle for this compound in the key respiratory study was dimethylsulfoxide (DMSO), for preclinical studies, a common vehicle for poorly soluble compounds for intravenous administration is a mixture such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP)[2]. The final formulation should be sterile and isotonic if possible.

  • Route of Administration: Intravenous (IV) injection, typically via the tail vein.

  • Dosage: this compound administered at 5 mg/kg and 25 mg/kg[1].

  • Volume: For rats, a typical IV bolus injection volume is 1-5 ml/kg, administered slowly[3][4].

Monitoring and Endpoints:

  • Respiratory Monitoring: Noninvasive plethysmography to measure minute ventilation, tidal volume, and respiratory rate.

  • Blood Gas Analysis: Arterial blood samples are collected to measure pH, pCO2, and pO2.

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal Model Male Sprague-Dawley Rat Anesthesia Isoflurane Anesthesia Animal Model->Anesthesia IV_Injection Intravenous Injection (Tail Vein) 5 or 25 mg/kg Anesthesia->IV_Injection Drug_Prep Prepare this compound in Vehicle (e.g., DMSO or DPP) Drug_Prep->IV_Injection Plethysmography Noninvasive Plethysmography (Minute Ventilation, Tidal Volume, Rate) IV_Injection->Plethysmography Blood_Gas Arterial Blood Gas Analysis (pH, pCO2, pO2) IV_Injection->Blood_Gas

Experimental workflow for in vivo respiratory stimulation studies with this compound.

Models for Potential Therapeutic Applications

While specific in vivo studies using this compound in atrial fibrillation or pulmonary hypertension are not yet published, below are established rat models for these conditions where a TASK-1 inhibitor like this compound could be investigated.

Monocrotaline-Induced Pulmonary Hypertension in Rats:

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT) (e.g., 60 mg/kg) is administered to induce pulmonary arterial hypertension[1][5][6][7][8].

  • Treatment: this compound could be administered via a suitable route (e.g., intravenous, intraperitoneal, or oral gavage) starting at a designated time point after MCT injection to evaluate its therapeutic potential.

  • Endpoints: Right ventricular systolic pressure, Fulton Index (RV/LV+S), and histological analysis of pulmonary vascular remodeling.

Rapid Atrial Pacing-Induced Atrial Fibrillation in Rats:

  • Induction: Atrial fibrillation is induced by transesophageal atrial burst pacing[2][9][10]. This involves repeated cycles of high-frequency stimulation over several days to promote an AF substrate.

  • Treatment: this compound could be administered to assess its ability to prevent or terminate pacing-induced AF.

  • Endpoints: AF inducibility, duration of AF episodes, and analysis of atrial electrophysiological properties.

Signaling Pathways

The in vivo effects of this compound are a direct consequence of its interaction with TASK-1 and TASK-3 channels. The following diagrams illustrate the proposed signaling pathways.

This compound-Mediated Respiratory Stimulation

In the carotid body and brainstem respiratory centers, TASK-1 and TASK-3 channels contribute to setting the resting membrane potential of chemosensitive neurons. Hypoxia and acidosis inhibit these channels, leading to depolarization and an increased respiratory drive. This compound mimics this effect by directly blocking the channels.

G cluster_neuron Chemosensitive Neuron This compound This compound TASK1_3 TASK-1/TASK-3 Channels This compound->TASK1_3 blocks K_efflux K+ Efflux TASK1_3->K_efflux mediates Depolarization Membrane Depolarization K_efflux->Depolarization inhibition leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release triggers Respiratory_Drive Increased Respiratory Drive Neurotransmitter_Release->Respiratory_Drive

Signaling pathway of this compound-induced respiratory stimulation.

Potential Cardiac Effects of this compound

In cardiomyocytes, particularly in the atria, TASK-1 channels contribute to the background potassium current, which influences the resting membrane potential and the duration of the action potential. Blockade of these channels can lead to membrane depolarization and prolongation of the action potential, which may have anti-arrhythmic or pro-arrhythmic effects depending on the context.

G cluster_cardiomyocyte Atrial Cardiomyocyte This compound This compound TASK1 TASK-1 Channel This compound->TASK1 blocks RMP Resting Membrane Potential This compound->RMP depolarizes APD Action Potential Duration This compound->APD prolongs Background_K_Current Background K+ Current TASK1->Background_K_Current contributes to Background_K_Current->RMP stabilizes Background_K_Current->APD influences repolarization

Potential signaling effects of this compound in atrial cardiomyocytes.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of TASK-1 and TASK-3 channels. The primary documented in vivo effect is respiratory stimulation, with clear dose-dependent quantitative data available from rat models. While its therapeutic potential in cardiovascular diseases like atrial fibrillation and pulmonary hypertension is an active area of research, specific in vivo data for this compound in these contexts is not yet available. The provided experimental protocols for relevant animal models and the visualized signaling pathways offer a framework for designing and interpreting future in vivo studies with this compound and other selective TASK channel inhibitors. Further research is warranted to elucidate the full pharmacokinetic and biodistribution profile of this compound to support its development as a potential therapeutic agent.

References

A1899's Role in Regulating Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of cellular membrane potential is a fundamental process in physiology, critical to the function of excitable cells such as neurons and cardiomyocytes, as well as non-excitable cells. The two-pore domain potassium (K2P) channels are key players in establishing and maintaining the resting membrane potential. Among these, the TWIK-related acid-sensitive K+ (TASK-1) channel, encoded by the KCNK3 gene, has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of A1899, a potent and selective blocker of the TASK-1 channel, and its role in modulating membrane potential.

Mechanism of Action of this compound

This compound exerts its primary effect through the selective inhibition of the TASK-1 potassium channel.[1][2] TASK-1 channels are considered "leak" channels, contributing to the background potassium current that helps to stabilize the resting membrane potential near the potassium equilibrium potential. By allowing a constant efflux of potassium ions, TASK-1 channels maintain a state of hyperpolarization or a negative resting membrane potential.

This compound functions as an open-channel blocker, binding to residues within the central cavity of the TASK-1 channel pore.[1] This binding event physically occludes the channel, preventing the outflow of potassium ions. The reduction in potassium efflux leads to a net increase in positive charge within the cell, causing membrane depolarization.[1] This alteration of the membrane potential can have significant downstream consequences, including the activation of voltage-gated ion channels and subsequent signaling cascades.

Quantitative Data Summary

The potency and selectivity of this compound for the TASK-1 channel have been quantified in various experimental systems. The following table summarizes the key quantitative data for this compound and its effects on TASK channels.

CompoundChannelExpression SystemParameterValueReference
This compoundHuman TASK-1Xenopus oocytesIC5035.1 ± 3.8 nM[2]
This compoundHuman TASK-1CHO cellsIC507 nM[2]
This compoundHuman TASK-3CHO cellsIC5070 nM[2]
This compoundHuman TASK-1Xenopus oocytes% Inhibition at 100 nM74.2 ± 3.4%[2]
This compoundHuman TASK-3Xenopus oocytes% Inhibition at 100 nM22.2 ± 1.6%[2]
This compoundOther K+ Channels (e.g., TREK-1, TRESK, etc.)Xenopus oocytes% Inhibition at 100 nM< 11%[2]
This compoundEndogenous TASK channelsRat type-1 cells% Inhibition at 400 nmol/L~35%[1]

Experimental Protocols

The investigation of this compound's effects on membrane potential relies on established electrophysiological and cell imaging techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the flow of ions through TASK-1 channels and the resulting changes in membrane potential in response to this compound.

1. Cell Preparation:

  • Cells endogenously expressing or transiently transfected with the TASK-1 channel (e.g., HEK293 cells, CHO cells, or primary neurons/cardiomyocytes) are cultured on glass coverslips.

  • For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • The pipette is positioned onto a single cell, and a high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch is then ruptured by applying a brief pulse of suction to establish the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Mode: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied (e.g., from -100 mV to +60 mV) to elicit ionic currents. This compound is then perfused into the bath to measure its inhibitory effect on the TASK-1 current.

  • Current-Clamp Mode: The membrane potential is recorded without being held at a specific voltage. The resting membrane potential is measured before and after the application of this compound to determine the extent of depolarization.

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]) that occur as a downstream consequence of this compound-induced membrane depolarization.

1. Cell Preparation and Dye Loading:

  • Cells are grown on glass-bottom dishes.

  • The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester group facilitates dye entry into the cell, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.

2. Imaging Procedure:

  • The dish is mounted on a fluorescence microscope equipped with a calcium imaging system.

  • Cells are continuously perfused with an extracellular solution.

  • A baseline fluorescence is recorded before the application of this compound.

  • This compound is then added to the perfusion solution, and changes in fluorescence intensity are recorded over time.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • As a positive control, an ionophore such as ionomycin (B1663694) can be used to elicit a maximal calcium response.

Signaling Pathways and Logical Relationships

The inhibition of TASK-1 channels by this compound initiates a cascade of events that can vary depending on the cell type. The following diagrams illustrate these pathways and a general experimental workflow.

G cluster_0 Experimental Workflow for this compound A Cell Culture (TASK-1 Expressing Cells) B Electrophysiology (Patch-Clamp) A->B C Calcium Imaging A->C D Application of this compound B->D C->D E Measure TASK-1 Current Inhibition D->E F Measure Membrane Depolarization D->F G Measure Intracellular Ca2+ Increase D->G H Data Analysis E->H F->H G->H

A generalized workflow for investigating the effects of this compound.

G This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Maintains Hyperpolarization (Inhibition leads to Depolarization) VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Downstream Downstream Ca2+-dependent Signaling (e.g., Neurotransmitter Release, Gene Expression) Ca_increase->Downstream Initiates

This compound-mediated signaling cascade leading to increased intracellular calcium.

G cluster_legend This compound This compound TASK1 Atrial TASK-1 Channel This compound->TASK1 Inhibits K_current Repolarizing K+ Current TASK1->K_current Contributes to APD Action Potential Duration (APD) K_current->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Determines Arrhythmia Atrial Fibrillation Susceptibility ERP->Arrhythmia Modulates A1899_effect This compound -> Inhibition of TASK-1 -> Reduced K+ Current -> Prolonged APD -> Prolonged ERP -> Reduced Arrhythmia Susceptibility

References

Beyond TASK-1: An In-depth Technical Guide to the Cellular Targets of A1899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is widely recognized as a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3).[1][2] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the physiological roles of TASK-1 channels in various tissues. However, a comprehensive understanding of any pharmacological agent necessitates a thorough characterization of its full target profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond TASK-1, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved. This information is critical for the accurate interpretation of experimental results using this compound and for the development of future therapeutics with improved selectivity.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been assessed against a panel of potassium channels, primarily using electrophysiological techniques in heterologous expression systems such as Xenopus laevis oocytes and Chinese Hamster Ovary (CHO) cells.[1] The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of this compound against different ion channels.

Target Ion ChannelExpression SystemIC50 (nM)Reference
hTASK-1 (KCNK3) Xenopus oocytes35.1 ± 3.8[1]
CHO cells7[1][2]
hTASK-3 (KCNK9) Xenopus oocytes~350 (10-fold higher than TASK-1)[3]
CHO cells70[4]
hTASK-2 (KCNK5) Xenopus oocytes>10,000[1]
hTREK-1 (KCNK2) Xenopus oocytes>10,000[1]
hTREK-2 (KCNK10) Xenopus oocytes>10,000[1]
hTRAAK (KCNK4) Xenopus oocytes>10,000[1]
hTWIK-1 (KCNK1) Xenopus oocytes>10,000[1]
hKir2.1 (KCNJ2) Xenopus oocytes>10,000[1]
hKv1.5 (KCNA5) Xenopus oocytes>10,000[1]
hKv7.1/minK Xenopus oocytes>10,000[1]
hERG (KCNH2) Xenopus oocytes>10,000[1]

Table 1: Quantitative Selectivity Profile of this compound against Human Potassium Channels. Data are presented as the mean ± SEM where available. The primary off-target identified is the closely related TASK-3 channel, for which this compound exhibits approximately 10-fold lower potency compared to TASK-1.[3][4] Other tested potassium channels, including members of the K2P, Kir, and Kv families, show negligible inhibition by this compound at concentrations up to 10 µM.[1]

Key Off-Target: TASK-3 (KCNK9)

The most significant and well-characterized off-target of this compound is the TASK-3 channel. TASK-1 and TASK-3 share a high degree of sequence homology, particularly within the pore region, which is the binding site for this compound.[3]

Structural Basis of Differential Affinity

The binding site for this compound in TASK-1 is located in the central cavity of the channel pore, involving residues from the M2 and M4 transmembrane segments and the pore helices.[1][4] While the binding pocket is largely conserved between TASK-1 and TASK-3, a single amino acid difference in the "halothane response element" (HRE) has been identified as a key determinant of the differential affinity. Specifically, a methionine at position 247 in TASK-1 is replaced by a leucine (B10760876) in TASK-3.[3] Mutation of this residue in TASK-1 to a leucine (M247L) results in a 3.3-fold increase in the IC50 for this compound, confirming its importance in high-affinity binding.[3]

Signaling Pathways and Cellular Implications of TASK-3 Inhibition

Inhibition of TASK-3 channels by this compound can lead to cellular depolarization, which in turn can affect a variety of downstream signaling pathways and cellular processes. TASK-3 channels are expressed in various tissues, including the central nervous system, cardiovascular system, and endocrine glands, and are implicated in processes such as neuronal excitability, hormone secretion, and cell proliferation.[5][6]

Inhibition of TASK-3 has been shown to trigger cell cycle arrest and cellular senescence in breast cancer cell lines by upregulating the cyclin-dependent kinase inhibitors p21 and p27.[1] Downstream of Gq-coupled receptors, protein kinase C (PKC) can phosphorylate and inhibit TASK-3 channels.[2] Therefore, this compound, by directly blocking the channel, could mimic or potentiate the effects of signaling pathways that naturally lead to TASK-3 inhibition.

G Signaling Pathways Influenced by this compound-Mediated TASK-3 Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol TASK3 TASK-3 Channel Depolarization Membrane Depolarization TASK3->Depolarization leads to GPCR Gq-coupled Receptor PLC PLC GPCR->PLC activates PKC PKC PLC->PKC activates This compound This compound This compound->TASK3 inhibits (direct block) PKC->TASK3 inhibits (phosphorylation) p21_p27 p21/p27 CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest induces Senescence Cellular Senescence CellCycleArrest->Senescence can lead to Depolarization->p21_p27 upregulates

This compound and GPCR signaling converge on TASK-3.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cellular targets of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used for the functional characterization of ion channels expressed in the oocyte membrane.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours.

  • Manually separate the oocytes and store them in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.

  • Inject oocytes with 50 nL of cRNA encoding the desired ion channel (e.g., 0.02-1 µg/µL).

  • Incubate the injected oocytes at 18°C for 1-4 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit ion channel currents. For TASK channels, a typical protocol involves steps from -100 mV to +60 mV in 20 mV increments.

  • Record currents before and after the application of this compound at various concentrations to determine the dose-response relationship and calculate the IC50 value.

G Two-Electrode Voltage Clamp (TEVC) Workflow OocytePrep Oocyte Preparation (Harvesting, Defolliculation) cRNA_Inject cRNA Injection OocytePrep->cRNA_Inject Incubation Incubation (1-4 days at 18°C) cRNA_Inject->Incubation Recording TEVC Recording (Voltage Clamp) Incubation->Recording Drug_App This compound Application Recording->Drug_App Data_Analysis Data Analysis (IC50 Calculation) Recording->Data_Analysis Drug_App->Data_Analysis

Workflow for TEVC analysis of this compound activity.
Whole-Cell Patch-Clamp of Mammalian Cells

This technique allows for the recording of ion channel activity from a single mammalian cell.

1. Cell Culture and Transfection:

  • Culture CHO cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.

  • Transiently transfect the cells with a plasmid containing the cDNA for the ion channel of interest using a suitable transfection reagent (e.g., lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Re-plate the cells onto glass coverslips 24 hours post-transfection for recording.

2. Electrophysiological Recording:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4 with NaOH).

  • Pull glass micropipettes (2-5 MΩ resistance) and fill with an internal solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH).

  • Approach a transfected cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV and apply voltage protocols similar to those used in TEVC to record channel currents.

  • Perfuse the cell with solutions containing different concentrations of this compound to determine its inhibitory effect.

G Whole-Cell Patch-Clamp Logical Flow start Start cell_culture CHO Cell Culture start->cell_culture transfection Transfection with Ion Channel cDNA cell_culture->transfection plating Re-plate on Coverslips transfection->plating recording_setup Prepare Recording Setup plating->recording_setup giga_seal Form Giga-seal recording_setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_control Record Control Currents whole_cell->record_control apply_this compound Apply this compound record_control->apply_this compound record_this compound Record Currents with this compound apply_this compound->record_this compound Yes end End apply_this compound->end No more concentrations record_this compound->apply_this compound Different Concentration

Logical flow for whole-cell patch-clamp experiments.

Conclusion

This compound is a highly selective inhibitor of the TASK-1 potassium channel.[1] Its primary off-target activity is against the closely related TASK-3 channel, for which it displays approximately 10-fold lower potency.[3] This off-target interaction is important to consider when using this compound at higher concentrations. For most other tested potassium channels, this compound shows negligible activity, underscoring its utility as a specific pharmacological probe for TASK-1. The detailed experimental protocols provided herein offer a guide for researchers aiming to further investigate the selectivity and effects of this compound or other ion channel modulators. A thorough understanding of the full pharmacological profile of this compound is essential for the rigorous interpretation of experimental data and for the advancement of drug discovery efforts targeting K2P channels.

References

A1899: A Technical Guide to Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed technical overview of the pharmacological properties of A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9). The primary focus of this guide is on the pharmacodynamics of this compound, including its mechanism of action, potency, and the experimental methodologies used for its characterization.

A comprehensive search of publicly available scientific literature and databases revealed a significant amount of information regarding the pharmacodynamic profile of this compound as a TASK channel blocker. However, there is a notable absence of published data on the pharmacokinetics of this compound. Therefore, this guide does not contain information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of ion channel modulators.

Pharmacodynamics of this compound

This compound is characterized as a potent and highly selective antagonist of TASK-1 and, to a lesser extent, TASK-3 potassium channels. These channels are members of the K2P family, which are responsible for background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential in various excitable cells.

Mechanism of Action

This compound functions as an open-channel blocker.[1] Experimental evidence suggests that this compound binds to a site within the central cavity of the TASK-1 channel pore.[1][2] This binding occludes the channel, thereby inhibiting the flow of potassium ions and leading to membrane depolarization. The binding site is formed by residues located in the M2 and M4 transmembrane segments, as well as the pore loops of the channel.[1][2]

Potency and Selectivity

The inhibitory potency of this compound has been quantified in different heterologous expression systems. The half-maximal inhibitory concentration (IC₅₀) values demonstrate high affinity for TASK-1 channels.

Target ChannelExpression SystemIC₅₀ (nM)Reference
Human TASK-1CHO Cells7[1][3]
Human TASK-1Xenopus Oocytes35.1 ± 3.8[1][3]
Human TASK-3CHO Cells70[1][3]

This compound exhibits approximately 10-fold higher selectivity for TASK-1 over TASK-3 channels when expressed in CHO cells.[1][3]

Signaling Pathway

The action of this compound directly targets the TASK-1/TASK-3 channel, leading to a cascade of cellular events initiated by changes in membrane potential.

A1899_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 Pharmacological Intervention This compound This compound Blocked_Channel Blocked TASK-1/TASK-3 Channel This compound->Blocked_Channel TASK1 TASK-1/TASK-3 Channel (Open State) K_efflux K+ Efflux TASK1->K_efflux Hyperpolarization Membrane Hyperpolarization (Resting Potential) K_efflux->Hyperpolarization Depolarization Membrane Depolarization Blocked_Channel->Depolarization Inhibition of K+ Efflux Cellular_Response Downstream Cellular Response (e.g., altered excitability) Depolarization->Cellular_Response

This compound mechanism of action on TASK channels.

Pharmacokinetics of this compound

As of the date of this document, no publicly available data on the pharmacokinetics of this compound (absorption, distribution, metabolism, and excretion) has been identified in the scientific literature. All published research has focused on its pharmacodynamic properties and its utility as a pharmacological tool to study TASK channel function.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacodynamic studies of this compound.

Heterologous Expression of TASK Channels

Objective: To express functional human TASK-1 and TASK-3 channels in a cellular system for electrophysiological analysis.

Methodology:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Xenopus laevis oocytes are used as the expression system.[1][3]

  • cRNA Preparation: The cDNA encoding the human TASK-1 or TASK-3 channel is subcloned into an appropriate expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA.

  • Transfection/Injection:

    • CHO Cells: Cells are transiently transfected with the channel-expressing plasmid using standard lipid-based transfection reagents.

    • Xenopus Oocytes: Stage V-VI oocytes are harvested and injected with a specific amount (e.g., 50 nl) of the prepared cRNA.[4] Injected oocytes are then incubated for 2-5 days to allow for channel protein expression.

Electrophysiological Recording and Data Analysis

Objective: To measure the inhibitory effect of this compound on TASK channel currents and determine its IC₅₀ value.

Methodology:

  • Recording Technique: The two-electrode voltage clamp (TEVC) technique is employed for recordings from Xenopus oocytes.[1] For CHO cells, whole-cell patch-clamp recordings are performed.

  • Voltage Protocol: To elicit channel currents, a specific voltage step protocol is applied. For example, the membrane potential is held at a holding potential of -80 mV and then subjected to a series of depolarizing steps (e.g., from -70 mV to +70 mV in 10 mV increments for 200 ms).[1][3]

  • Drug Application: A baseline recording of the channel current is established. This compound is then applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis:

    • Currents are recorded and digitized using appropriate hardware and software (e.g., Clampex).

    • The percentage of current inhibition is calculated for each concentration of this compound.

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC₅₀ value is determined by fitting the dose-response curve with the Hill equation.

    • Statistical analysis is performed using appropriate tests (e.g., Student's t-test) to determine significance.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC₅₀ of this compound on a specific TASK channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cRNA cRNA Synthesis (from TASK-1/3 cDNA) Injection cRNA Microinjection cRNA->Injection Oocytes Harvest Xenopus Oocytes (Stage V-VI) Oocytes->Injection Incubation Incubation (2-5 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Setup Incubation->TEVC Baseline Record Baseline Current TEVC->Baseline DrugApp Apply this compound (multiple concentrations) Baseline->DrugApp Record Record Inhibited Current DrugApp->Record Analysis Calculate % Inhibition Record->Analysis Curve Generate Dose-Response Curve Analysis->Curve IC50 Fit Hill Equation & Determine IC50 Curve->IC50

Workflow for IC₅₀ determination of this compound.

References

Methodological & Application

Application Notes and Protocols for A1899 Electrophysiology in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3), and to a lesser extent, TASK-3 (KCNK9). These channels are critical in setting the resting membrane potential and regulating cellular excitability in various tissues. Their involvement in physiological processes and disease states makes them attractive targets for drug discovery. Xenopus laevis oocytes are a widely used and robust heterologous expression system for studying the electrophysiological properties of ion channels like TASK-1. Their large size and efficient protein expression make them ideal for two-electrode voltage clamp (TEVC) recordings.

These application notes provide a detailed protocol for the electrophysiological characterization of this compound's effect on TASK-1 channels expressed in Xenopus oocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with TASK-1 channels.

Table 1: Inhibitory Potency of this compound on TASK-1 Channels

ParameterCell TypeValueReference
IC50Xenopus oocytes35.1 ± 3.8 nM[1]
IC50CHO cells7 nM[2][3]

Table 2: Selectivity of this compound for TASK Channels

ChannelIC50Reference
hTASK-1 (in CHO cells)7 nM[3]
hTASK-3 (in CHO cells)70 nM[3]
K2P18.1/TRESK0.9 µM[3]
Other K+ channels>2 µM[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization in Xenopus oocytes.

A1899_Mechanism_of_Action This compound This compound TASK1 TASK-1 Channel (Open State) This compound->TASK1 Binds to open channel Block Pore Blockade This compound->Block Pore Channel Pore TASK1->Pore K_efflux K+ Efflux Inhibition Pore->K_efflux Inhibits Block->Pore Occludes Depolarization Membrane Depolarization K_efflux->Depolarization Leads to

This compound mechanism of action on TASK-1 channels.

Electrophysiology_Workflow cluster_prep Oocyte Preparation cluster_recording Two-Electrode Voltage Clamp (TEVC) cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes Defolliculation Collagenase Treatment (Defolliculation) Oocyte_Harvest->Defolliculation cRNA_Injection Inject TASK-1 cRNA (50 nl) Defolliculation->cRNA_Injection Incubation Incubate (2-5 days, 18°C) cRNA_Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impale Impale with Voltage & Current Electrodes Placement->Impale Baseline Record Baseline Current Impale->Baseline A1899_Application Apply this compound Baseline->A1899_Application Record_Block Record Blocked Current A1899_Application->Record_Block Measure_Current Measure Current Amplitude Record_Block->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Experimental workflow for this compound electrophysiology.

Experimental Protocols

Preparation of Xenopus Oocytes
  • Oocyte Harvesting: Surgically remove ovarian lobes from an adult female Xenopus laevis.

  • Defolliculation:

    • Separate the ovarian lobes into small clusters.

    • Incubate the clusters in a calcium-free solution (e.g., OR2) containing collagenase (2 mg/mL) for 60-90 minutes with gentle agitation to remove the follicular layer.

    • Wash the oocytes thoroughly with a standard oocyte saline solution (e.g., ND96) to remove the collagenase.

  • Oocyte Selection: Select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.

  • cRNA Injection:

    • Prepare cRNA encoding the human TASK-1 channel using standard in vitro transcription methods.

    • Inject each oocyte with 50 nL of TASK-1 cRNA solution into the cytoplasm. The optimal cRNA concentration should be determined empirically but is typically in the range of 0.1-1 µg/µL.

  • Incubation: Incubate the injected oocytes at 18°C for 2-5 days in ND96 solution supplemented with antibiotics to allow for robust channel expression.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

    • Electrode Solution: 3 M KCl.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute to the final desired concentrations in the ND96 recording solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to a resistance of 0.5-1.5 MΩ when filled with 3 M KCl.

  • Recording Procedure:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with the voltage and current electrodes.

    • Clamp the oocyte at a holding potential of -80 mV.

    • Record baseline TASK-1 currents using a voltage-step protocol. A typical protocol consists of 200-ms steps from -70 mV to +70 mV in 10 mV increments.[1]

    • Perfuse the chamber with the ND96 solution containing the desired concentration of this compound.

    • Once the current reaches a steady-state block, record the currents using the same voltage-step protocol.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

Data Analysis
  • Current Measurement: Measure the steady-state current amplitude at the end of a specific voltage step (e.g., +40 mV) before and after the application of this compound.

  • Percentage of Inhibition: Calculate the percentage of current inhibition using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the current in the presence of this compound and I_control is the baseline current.

  • Dose-Response Curve: Plot the percentage of inhibition as a function of the this compound concentration.

  • IC50 Calculation: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Expected Results

Application of this compound to Xenopus oocytes expressing TASK-1 channels is expected to cause a concentration-dependent inhibition of the outward potassium current. The block by this compound is not voltage-dependent, meaning the percentage of inhibition should be consistent across different depolarizing voltage steps.[1] The IC50 value obtained should be in the nanomolar range, consistent with the data presented in Table 1.

Troubleshooting

  • Low Channel Expression:

    • Increase the concentration of injected cRNA.

    • Increase the incubation time post-injection.

    • Ensure the quality and integrity of the cRNA.

  • High Leak Currents:

    • Use healthy oocytes.

    • Ensure proper impalement with the microelectrodes.

    • Discard oocytes with a high baseline current at the holding potential.

  • Inconsistent this compound Effect:

    • Ensure complete solution exchange in the recording chamber.

    • Prepare fresh dilutions of this compound for each experiment.

    • Monitor the stability of the recordings over time.

References

Application Notes and Protocols for A1899 in Patch Clamp Electrophysiology on CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and highly selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[1] These channels are members of the family of "leak" potassium channels that contribute to the regulation of cellular resting membrane potential and excitability. Due to their role in various physiological processes, including in the cardiovascular and central nervous systems, TASK channels are significant targets for drug discovery.[2] Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for studying the pharmacology of ion channels due to their low endogenous channel expression and robust growth characteristics. These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on TASK-1 channels expressed in CHO cells using the whole-cell patch-clamp technique.

Mechanism of Action of this compound

This compound acts as an open-channel blocker, binding to residues within the central cavity of the TASK-1 channel pore.[2][3] This interaction physically occludes the channel, preventing the flow of potassium ions and leading to membrane depolarization. The resulting change in membrane potential can trigger downstream cellular events, such as the opening of voltage-gated calcium channels and a subsequent increase in intracellular calcium concentration.[4][5] The blockade by this compound is not dependent on the membrane voltage.[2][6]

Data Presentation

This compound Potency on Human TASK Channels Expressed in CHO Cells
ChannelIC50 (nM)
TASK-1 (K2P3.1)7
TASK-3 (K2P9.1)70
Data sourced from Tocris Bioscience and R&D Systems.
Selectivity of this compound
ChannelIC50 (µM)Fold Selectivity vs. TASK-1
TRESK (K2P18.1)0.9>125
Other K+ channels>2>285
Data sourced from R&D Systems.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: CHO-K1 cells.

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.[7]

  • Transfection:

    • Seed CHO cells onto sterile glass coverslips in 35 mm dishes 24 hours prior to transfection.

    • Transfect cells with a plasmid encoding human TASK-1 (and optionally a fluorescent marker like GFP to identify transfected cells) using a suitable transfection reagent (e.g., Lipofectamine).

    • Allow cells to express the channels for 24-48 hours before patch clamp experiments. For some channels, inducible expression systems can be used to control the level of channel expression, which can be beneficial for obtaining optimal current densities for patch-clamping.[8][9]

Solutions and Reagents
  • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[10]

  • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 K2ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[10]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Whole-Cell Patch Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tips to ensure a smooth surface for sealing.

  • Recording Setup:

    • Place a coverslip with transfected CHO cells into the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[11]

  • Seal Formation:

    • Fill a prepared micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.

    • Mount the pipette on the micromanipulator and apply positive pressure.

    • Lower the pipette into the bath and position it near a healthy, transfected cell (identified by fluorescence if a marker is used).

    • Gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the entire cell.[12]

  • Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 200 ms) to elicit TASK-1 currents.

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again after the block has reached a steady state.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

Visualizations

Signaling Pathway of this compound Action

A1899_Signaling_Pathway This compound This compound TASK1 TASK-1 Channel (K2P3.1) This compound->TASK1 Blocks Depolarization Membrane Depolarization This compound->Depolarization Induces K_efflux K+ Efflux TASK1->K_efflux Mediates TASK1->Depolarization Membrane_Potential Resting Membrane Potential K_efflux->Membrane_Potential Maintains VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response Triggers

Caption: Signaling pathway illustrating this compound-mediated inhibition of TASK-1 and its cellular consequences.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture CHO Cell Culture & Transfection Seal Giga-seal Formation Cell_Culture->Seal Solution_Prep Prepare External/Internal Solutions & this compound Solution_Prep->Seal Pipette_Prep Pull & Fire-Polish Micropipettes Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline TASK-1 Currents Whole_Cell->Baseline Application Apply this compound Baseline->Application Record_Block Record Blocked TASK-1 Currents Application->Record_Block Analysis Analyze Current Inhibition & Determine IC50 Record_Block->Analysis

Caption: Workflow for characterizing this compound effects on TASK-1 channels in CHO cells using patch clamp.

References

Application Notes and Protocols for In Vitro Assay of A1899 on TASK-1 Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Two-Pore Domain Potassium (K2P) channel, TWIK-related acid-sensitive potassium channel 1 (TASK-1), encoded by the KCNK3 gene, is a critical regulator of the resting membrane potential in numerous excitable cells.[1][2] Its activity influences a wide array of physiological processes, including neuronal signaling, cardiac function, and respiratory control.[2] Dysregulation of TASK-1 has been implicated in pathological conditions such as cardiac arrhythmias and pulmonary hypertension.[3][4] A1899 has been identified as a potent and highly selective small-molecule inhibitor of the TASK-1 channel, making it an invaluable tool for studying the channel's function and a potential therapeutic agent.[5] this compound acts as an open-channel blocker, binding to residues within the central cavity of the channel pore.[6]

These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the TASK-1 channel using common electrophysiological and fluorescence-based assays.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on TASK-1 and other Potassium Channels
ChannelExpression SystemIC50 (nM)Reference(s)
hTASK-1 Xenopus oocytes35.1 ± 3.8[6]
hTASK-1 CHO cells7[5][6]
hTASK-3 CHO cells70[6][7]
TRESK Xenopus oocytes900[7]
Other K+ Channels Xenopus oocytes>2000[7]
Table 2: this compound Inhibition of TASK-1 Current in Carotid Body Type-1 Cells
This compound Concentration (nM)% Inhibition (Mean ± SEM)Reference(s)
40~10%[8]
40035%[8]
4000~60%[8]

Signaling Pathways

The activity of the TASK-1 channel is modulated by various intracellular signaling pathways, which can be crucial for understanding the context-dependent effects of inhibitors like this compound.

G_alpha_q_signaling GPCR Gαq-Coupled Receptor G_protein Gq Protein GPCR->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis TASK1_inhibition TASK-1 Channel Inhibition PLC->TASK1_inhibition PIP2 depletion IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation PKC->TASK1_inhibition Phosphorylation

Gαq-Coupled Receptor Signaling Pathway for TASK-1 Inhibition.

Rho_Kinase_signaling ET1_Receptor Endothelin-1 Receptor RhoA RhoA ET1_Receptor->RhoA Activation Rho_Kinase Rho Kinase RhoA->Rho_Kinase Activation TASK1 TASK-1 Channel Rho_Kinase->TASK1 Phosphorylation Inhibition Inhibition TASK1->Inhibition

Rho Kinase Signaling Pathway Leading to TASK-1 Inhibition.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on TASK-1 channels expressed in Xenopus laevis oocytes.

TEVC_Workflow start Start prep_oocytes Prepare and Inject Xenopus Oocytes with TASK-1 cRNA start->prep_oocytes incubation Incubate Oocytes (2-5 days) prep_oocytes->incubation setup_tevc Set up TEVC Rig incubation->setup_tevc place_oocyte Place Oocyte in Recording Chamber setup_tevc->place_oocyte impale Impale with Voltage and Current Electrodes place_oocyte->impale record_baseline Record Baseline TASK-1 Current impale->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_inhibition Record Inhibited TASK-1 Current apply_this compound->record_inhibition washout Washout this compound record_inhibition->washout record_recovery Record Recovered Current washout->record_recovery analyze Analyze Data (IC50 determination) record_recovery->analyze end End analyze->end

Experimental Workflow for TEVC Assay.

Materials:

  • Xenopus laevis oocytes

  • Human TASK-1 cRNA

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Collagenase solution

  • This compound stock solution (in DMSO)

  • TEVC setup (amplifier, micromanipulators, electrodes, perfusion system)

  • 3 M KCl for electrode filling

Procedure:

  • Oocyte Preparation: Surgically remove oocyte lobes from a female Xenopus laevis.

  • Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Inject each oocyte with 50 nL of human TASK-1 cRNA (1 ng/nL).

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for channel expression.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two electrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a voltage step protocol (e.g., 200 ms (B15284909) steps from -70 mV to +70 mV in 10 mV increments) to elicit TASK-1 currents.[6]

    • Record baseline currents.

    • Perfuse the chamber with ND96 solution containing the desired concentration of this compound.

    • Record the inhibited currents once a steady-state block is achieved.

    • To test for reversibility, perfuse with ND96 solution to wash out the compound and record the recovery of the current.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application.[6]

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Whole-Cell Patch Clamp Assay in Mammalian Cells

This protocol is suitable for characterizing the effect of this compound on TASK-1 channels heterologously expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

Patch_Clamp_Workflow start Start transfect Transfect Mammalian Cells with TASK-1 Plasmid start->transfect plate_cells Plate Cells onto Coverslips transfect->plate_cells setup_patch_clamp Set up Patch Clamp Rig plate_cells->setup_patch_clamp form_seal Form Gigaohm Seal on a Transfected Cell setup_patch_clamp->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline TASK-1 Current whole_cell->record_baseline apply_this compound Apply this compound via Perfusion record_baseline->apply_this compound record_inhibition Record Inhibited TASK-1 Current apply_this compound->record_inhibition analyze Analyze Data (IC50 determination) record_inhibition->analyze end End analyze->end

Experimental Workflow for Whole-Cell Patch Clamp Assay.

Materials:

  • CHO or HEK293 cells

  • Human TASK-1 expression plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH

  • This compound stock solution (in DMSO)

  • Patch clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

Procedure:

  • Cell Culture and Transfection: Culture CHO or HEK293 cells and transfect them with the human TASK-1 expression plasmid using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

    • Approach a fluorescently labeled cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps or steps to elicit TASK-1 currents.

    • Record baseline whole-cell currents.

    • Apply different concentrations of this compound via the perfusion system.

    • Record the steady-state inhibited currents.

  • Data Analysis:

    • Measure the outward current at a specific depolarized potential.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by fitting the concentration-response data with the Hill equation.

Fluorescence-Based Thallium Flux Assay

This high-throughput screening assay indirectly measures TASK-1 channel activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.

Thallium_Flux_Workflow start Start plate_cells Plate TASK-1 Expressing Cells in a Microplate start->plate_cells load_dye Load Cells with a Thallium-Sensitive Fluorescent Dye plate_cells->load_dye add_compound Add this compound at Various Concentrations load_dye->add_compound incubate Incubate add_compound->incubate add_stimulus Add Thallium-Containing Stimulus Buffer incubate->add_stimulus measure_fluorescence Measure Fluorescence Intensity Over Time add_stimulus->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Experimental Workflow for Thallium Flux Assay.

Materials:

  • HEK293 cells stably expressing TASK-1

  • Cell culture medium

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Thallium stimulus buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Plate the TASK-1 expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the desired time.

  • Thallium Flux Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.

    • Measure the fluorescence intensity kinetically over a period of several minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well.

    • Normalize the data to controls (no compound and fully blocked).

    • Plot the normalized response against the this compound concentration and fit the data to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a TASK-1 channel inhibitor. The choice of assay will depend on the specific research question, with electrophysiology offering detailed mechanistic insights and fluorescence-based assays providing higher throughput for screening applications. Careful execution of these protocols will yield reliable and reproducible data for advancing our understanding of TASK-1 channel pharmacology and its role in health and disease.

References

Application of A1899 in the Study of Atrial Fibrillation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. A key mechanism in the pathophysiology of AF is the remodeling of atrial ion channels, which alters the atrial action potential (AP) and creates a substrate for the maintenance of the arrhythmia. One such group of channels that has garnered significant interest is the two-pore-domain potassium (K2P) channel family, particularly the TWIK-related acid-sensitive K+ (TASK) channels.

Recent studies have highlighted the critical role of TASK-1 (K2P3.1) and TASK-3 (K2P9.1) channels in atrial electrophysiology. In patients with chronic AF, TASK-1 channels are upregulated, contributing to a shortening of the atrial action potential duration (APD), a hallmark of the disease that promotes the re-entrant circuits underlying AF.[1][2] Conversely, loss-of-function mutations in the gene encoding TASK-1 (KCNK3) have been associated with a predisposition to AF.[3] This makes the selective inhibition of TASK-1 channels a promising therapeutic strategy for the management of AF.

A1899 is a potent and selective blocker of TASK-1 and TASK-3 channels. While direct studies of this compound in AF models are not yet available, its pharmacological profile strongly suggests its utility as a research tool to investigate the role of TASK channels in AF and as a potential lead compound for the development of novel anti-arrhythmic drugs. This document provides a detailed overview of the potential applications of this compound in AF research, based on the established role of its target channels and data from studies using other selective TASK-1 inhibitors like A293.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly blocking the pore of TASK-1 and TASK-3 channels.[4] These channels contribute to the background potassium current in atrial cardiomyocytes, which is crucial for setting the resting membrane potential and for the repolarization phase of the atrial action potential.

In atrial fibrillation, the upregulation of TASK-1 channels leads to an increased outward potassium current. This enhanced current accelerates repolarization, thereby shortening the atrial action potential duration and the effective refractory period (ERP). A shorter ERP allows for the sustenance of high-frequency re-entrant wavelets that characterize AF.

By inhibiting TASK-1 channels, this compound is expected to reduce the repolarizing potassium current, leading to a prolongation of the atrial APD and ERP. This would, in turn, make the atrial tissue less susceptible to the initiation and maintenance of fibrillatory activity.

cluster_0 Atrial Myocyte in Atrial Fibrillation cluster_1 Therapeutic Intervention Upregulated TASK-1 Channels Upregulated TASK-1 Channels Increased K+ Efflux Increased K+ Efflux Upregulated TASK-1 Channels->Increased K+ Efflux Shortened Atrial Action Potential Duration Shortened Atrial Action Potential Duration Increased K+ Efflux->Shortened Atrial Action Potential Duration Sustained Re-entry Sustained Re-entry Shortened Atrial Action Potential Duration->Sustained Re-entry Atrial Fibrillation Atrial Fibrillation Sustained Re-entry->Atrial Fibrillation This compound This compound TASK-1 Inhibition TASK-1 Inhibition This compound->TASK-1 Inhibition TASK-1 Inhibition->Upregulated TASK-1 Channels Blocks Decreased K+ Efflux Decreased K+ Efflux TASK-1 Inhibition->Decreased K+ Efflux Prolonged Atrial Action Potential Duration Prolonged Atrial Action Potential Duration Decreased K+ Efflux->Prolonged Atrial Action Potential Duration Termination of Re-entry Termination of Re-entry Prolonged Atrial Action Potential Duration->Termination of Re-entry Conversion to Sinus Rhythm Conversion to Sinus Rhythm Termination of Re-entry->Conversion to Sinus Rhythm

Figure 1. Signaling pathway of this compound in atrial fibrillation.

Quantitative Data Presentation

The following tables summarize the expected effects of this compound on atrial fibrillation parameters, based on published data for the selective TASK-1 inhibitor A293 in a porcine model of persistent AF.[1][5][6]

Table 1: In Vivo Electrophysiological Effects of TASK-1 Inhibition in a Porcine Model of Persistent AF

ParameterControl (Persistent AF)A293 Treatment (1 mg/kg/day for 14 days)Expected Outcome with this compound
AF Burden (%) 95%6.5%Significant Reduction
Atrial Effective Refractory Period (AERP) ShortenedProlongedProlongation
Ventricular Effective Refractory Period (VERP) UnchangedUnchangedNo Significant Change
QT Interval UnchangedUnchangedNo Significant Change

Table 2: Ex Vivo Effects of TASK-1 Inhibition on Isolated Atrial Cardiomyocytes from a Porcine AF Model

ParameterControl (AF)A293 TreatmentExpected Outcome with this compound
TASK-1 Current Density UpregulatedReducedReduction
Action Potential Duration (APD) ShortenedProlongedProlongation

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in atrial fibrillation models, adapted from studies using the TASK-1 inhibitor A293.

In Vivo Model of Persistent Atrial Fibrillation

Objective: To assess the in vivo efficacy of this compound in a large animal model of persistent AF.

Animal Model: German landrace pigs.

Protocol:

  • Induction of Persistent AF:

    • Implant a pacemaker in the right atrium of the pigs.

    • Induce persistent AF through right atrial burst stimulation using a biofeedback algorithm for a period of 14 days.[6]

  • Drug Administration:

    • Following the induction period, administer this compound intravenously once daily for 14 days. A starting dose comparable to the effective dose of A293 (1 mg/kg/day) can be used, with dose-ranging studies to determine the optimal concentration.[1]

  • Electrophysiological Studies:

    • Perform intracardiac electrophysiological investigations before and after the 14-day treatment period.

    • Measure AF burden (percentage of time in AF), atrial and ventricular effective refractory periods (AERP and VERP), and QT interval.

  • Data Analysis:

    • Compare the electrophysiological parameters between the this compound-treated group and a vehicle-treated control group.

cluster_0 Experimental Workflow Pacemaker Implantation Pacemaker Implantation AF Induction (14 days) AF Induction (14 days) Pacemaker Implantation->AF Induction (14 days) Baseline EP Study Baseline EP Study AF Induction (14 days)->Baseline EP Study This compound/Vehicle Administration (14 days) This compound/Vehicle Administration (14 days) Baseline EP Study->this compound/Vehicle Administration (14 days) Follow-up EP Study Follow-up EP Study This compound/Vehicle Administration (14 days)->Follow-up EP Study Data Analysis Data Analysis Follow-up EP Study->Data Analysis

Figure 2. In vivo experimental workflow.

Ex Vivo Patch-Clamp Analysis of Isolated Atrial Cardiomyocytes

Objective: To determine the direct effects of this compound on the electrophysiological properties of isolated atrial cardiomyocytes.

Cell Source: Atrial tissue obtained from pigs with induced persistent AF (as described above) or from human atrial appendages obtained during cardiac surgery.

Protocol:

  • Cardiomyocyte Isolation:

    • Isolate single atrial cardiomyocytes using established enzymatic digestion protocols.

  • Patch-Clamp Recordings:

    • Perform whole-cell patch-clamp recordings in current-clamp mode to measure action potentials.

    • Evoke action potentials by injecting brief current pulses (e.g., 2 ms, 1 nA) at a defined frequency (e.g., 1 Hz).[5]

    • Perform recordings in voltage-clamp mode to measure specific ion currents, including the TASK-1 current. The TASK-1 current can be isolated by subtracting the remaining current after the application of a high concentration of this compound.

  • Drug Application:

    • Perfuse the isolated cardiomyocytes with a bath solution containing varying concentrations of this compound to determine its effect on action potential duration and ion currents.

  • Data Analysis:

    • Measure and compare the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after the application of this compound.

    • Analyze the current-voltage relationship of the this compound-sensitive current to characterize the inhibition of TASK-1.

cluster_0 Logical Relationship Atrial Tissue (AF Model) Atrial Tissue (AF Model) Cardiomyocyte Isolation Cardiomyocyte Isolation Atrial Tissue (AF Model)->Cardiomyocyte Isolation Patch-Clamp Setup Patch-Clamp Setup Cardiomyocyte Isolation->Patch-Clamp Setup Baseline AP/Current Recording Baseline AP/Current Recording Patch-Clamp Setup->Baseline AP/Current Recording This compound Application This compound Application Patch-Clamp Setup->this compound Application Data Comparison Data Comparison Baseline AP/Current Recording->Data Comparison Post-drug AP/Current Recording Post-drug AP/Current Recording This compound Application->Post-drug AP/Current Recording Post-drug AP/Current Recording->Data Comparison

Figure 3. Ex vivo experimental logic.

Conclusion

This compound, as a potent and selective inhibitor of TASK-1 and TASK-3 channels, represents a valuable pharmacological tool for the investigation of atrial fibrillation. Based on the established role of TASK-1 in the pathophysiology of AF, this compound is expected to exhibit significant anti-arrhythmic properties by prolonging the atrial action potential duration and effective refractory period in an atrial-selective manner. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound in relevant preclinical models of AF. Such studies will be crucial in validating TASK-1 as a therapeutic target and in advancing the development of novel, mechanism-based treatments for atrial fibrillation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3) and, to a lesser extent, TASK-3 (KCNK9).[1] These channels are implicated in regulating the resting membrane potential and cellular excitability. Emerging evidence suggests a role for TASK-1 and TASK-3 channels in cancer cell proliferation and apoptosis, making them potential therapeutic targets.[2][3] Inhibition of TASK-1 has been shown to reduce proliferation and enhance apoptosis in non-small cell lung cancer (NSCLC) and breast cancer cell lines.[2][3]

These application notes provide a comprehensive guide for utilizing this compound in cell culture studies, including recommended starting concentrations, detailed experimental protocols for determining optimal concentrations, and an overview of the potential signaling pathways involved.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values for this compound have been determined for its channel blocking activity in different expression systems. These values can serve as a starting point for determining the effective concentration in cell culture experiments.

ChannelExpression SystemIC50 (nM)Reference
TASK-1CHO Cells7[1]
TASK-1Xenopus Oocytes35.1[1]
TASK-3CHO Cells70[1]

Note: The effective concentration of this compound for inducing cellular effects such as apoptosis or cytotoxicity in cancer cell lines may differ from the IC50 for channel blocking and needs to be determined empirically for each cell line and experimental condition.

Signaling Pathways

The precise downstream signaling pathways initiated by this compound-mediated inhibition of TASK-1 channels in cancer cells are still under investigation. However, based on the known functions of potassium channels and their role in maintaining membrane potential, a hypothesized pathway leading to apoptosis is outlined below.

Blockade of TASK-1 channels by this compound is expected to cause membrane depolarization. This alteration in membrane potential can disrupt the function of various voltage-dependent channels and transporters. One potential consequence is the modulation of intracellular calcium levels, which can trigger downstream signaling cascades. Furthermore, sustained depolarization and altered ion homeostasis can induce cellular stress, leading to the activation of pro-apoptotic pathways. This may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibition Membrane_Depolarization Membrane Depolarization TASK1->Membrane_Depolarization Leads to Ion_Homeostasis Altered Ion Homeostasis (e.g., Ca2+ influx) Membrane_Depolarization->Ion_Homeostasis Cellular_Stress Cellular Stress Ion_Homeostasis->Cellular_Stress Apoptotic_Pathway Activation of Pro-Apoptotic Pathways Cellular_Stress->Apoptotic_Pathway Caspase_Activation Caspase Activation Apoptotic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized signaling cascade of this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effective concentration range of this compound for a given cancer cell line by assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.01, 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at concentrations determined from the cell viability assay (e.g., around the IC50 and 2x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Experimental Workflow

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound and evaluating its effects on cell viability and apoptosis.

Workflow for this compound Concentration Optimization and Effect Analysis Start Start Dose_Response Dose-Response Experiment (MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations for Apoptosis Assay (e.g., IC50, 2x IC50) Determine_IC50->Select_Concentrations Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Select_Concentrations->Apoptosis_Assay Data_Analysis Flow Cytometry Data Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on This compound Effects Data_Analysis->Conclusion

Workflow for this compound concentration optimization.

Conclusion

This compound presents a valuable tool for investigating the role of TASK-1 channels in cancer biology. Due to the lack of established effective concentrations for inducing apoptosis or cytotoxicity in specific cancer cell lines, it is crucial for researchers to empirically determine the optimal concentration range for their experimental system. The protocols provided herein offer a systematic approach to achieve this, enabling robust and reproducible studies into the therapeutic potential of targeting TASK-1 channels. Further research is warranted to fully elucidate the downstream signaling pathways and the full spectrum of cellular effects of this compound in various cancer contexts.

References

A1899 preparation and handling for research use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation, handling, and use of A1899, a potent and selective blocker of the two-pore domain potassium channel K2P3.1 (TASK-1), for research purposes.

Chemical and Physical Properties

This compound, with the chemical name N-[(2,4-Difluorophenyl)methyl]-2′-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1′-biphenyl]-2-carboxamide, is a valuable tool for studying the physiological roles of TASK-1 channels.[1]

PropertyValueReference
Synonyms A 1899, A-1899, S 20951, S-20951, S20951
CAS Number 498577-46-1
Molecular Formula C₃₀H₂₆F₂N₂O₃
Molecular Weight 500.54 g/mol
Appearance White to beige powder
Purity ≥97% (HPLC) or ≥98%[1]
Solubility DMSO: 2 mg/mL, up to 100 mM[1]
Storage Temperature -10 to -25°C

Biological Activity

This compound is a highly potent and selective blocker of the TASK-1 potassium channel. It also shows activity against the closely related TASK-3 channel, but with lower potency.[1]

TargetCell LineIC₅₀Reference
Human K2P3.1 (TASK-1) CHO cells7 nM[1]
Human K2P9.1 (TASK-3) CHO cells70 nM[1]
Human K2P18.1 (TRESK) Not specified0.9 µM[1]
Other K+ channels Not specified>2 µM[1]

Mechanism of Action: this compound acts as an open-channel blocker of TASK-1 channels, binding within the channel pore.[1][2] This block is not dependent on voltage.[2]

In Vivo Activity: In anesthetized rats, intravenous administration of this compound (5-25 mg/kg) has been shown to stimulate breathing and induce a lasting respiratory alkalosis. It has also been observed to mitigate the prolonged action potential duration induced by endothelin-1 (B181129) in cardiomyocytes at a concentration of 200 nM.

Signaling Pathway

This compound directly interacts with and blocks the pore of the TASK-1 potassium channel. These channels are part of the two-pore domain potassium channel (K2P) family, which are considered "leak" channels that contribute to the resting membrane potential of cells. By blocking TASK-1, this compound reduces the outward flow of potassium ions, leading to membrane depolarization. This change in membrane potential can then influence the activity of voltage-gated ion channels and other cellular processes.

A1899_Signaling_Pathway This compound This compound TASK1 TASK-1 (K2P3.1) Channel This compound->TASK1 Blocks K_efflux K+ Efflux TASK1->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Reduction leads to Cellular_Response Downstream Cellular Response (e.g., altered excitability) Depolarization->Cellular_Response Initiates

This compound mechanism of action on the TASK-1 channel.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 500.54 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500.54 g/mol = 0.0050054 g = 5.01 mg.

  • Weigh this compound:

    • Carefully weigh out approximately 5.01 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Stock_Solution_Workflow start Start calculate Calculate Mass of this compound for 10 mM Solution start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Workflow for preparing an this compound stock solution.

4.2. In Vitro Cell-Based Assay for TASK-1 Inhibition

This protocol provides a general guideline for assessing the inhibitory effect of this compound on TASK-1 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells) using a membrane potential-sensitive dye.

Materials:

  • Mammalian cells stably expressing human TASK-1

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well, black, clear bottom)

  • This compound stock solution (10 mM in DMSO)

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with fluidic addition capabilities

Procedure:

  • Cell Seeding:

    • Seed the TASK-1 expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a CO₂ incubator overnight.

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the wells.

    • Add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions, to each well.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.

    • Measure the baseline fluorescence.

    • Add the this compound dilutions (and vehicle control) to the respective wells.

    • Continuously measure the fluorescence signal for a set period to observe the change in membrane potential caused by the inhibition of TASK-1 channels.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

General Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of the powder and contact with skin and eyes.

First Aid Measures:

  • If inhaled: Move the person to fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water.

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Measuring A1899 IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[1][2] These channels are members of the "leak" potassium channel family that contribute to the regulation of cellular resting membrane potential and excitability in various tissues, including the nervous and cardiovascular systems.[3][4] Dysregulation of TASK channel function has been implicated in several pathological conditions, making them attractive therapeutic targets.

Accurate determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound is crucial for understanding their potency and selectivity, which are key parameters in drug discovery and development. These application notes provide detailed protocols for two common and robust methods for measuring the IC50 of this compound on TASK-1 and TASK-3 channels: the whole-cell patch-clamp technique and the thallium flux assay.

Data Presentation: IC50 Values of this compound

The inhibitory potency of this compound against TASK-1 and TASK-3 channels has been determined across various expression systems. The IC50 values are summarized in the table below for easy comparison.

ChannelExpression SystemIC50 (nM)Reference
Human TASK-1CHO Cells7[2]
Human TASK-3CHO Cells70[2]
Human TASK-1Xenopus Oocytes35.1 ± 3.8[2]
Rat TASK-3Fisher Rat Thyroid (FRT) Monolayers1600 (1.6 µM)[1]

Note: IC50 values can vary depending on the experimental conditions, including the expression system, temperature, and specific assay protocol.[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion current flowing through the channels in the cell membrane, providing a gold-standard assessment of channel inhibition.

Objective: To determine the concentration-dependent inhibition of TASK-1 or TASK-3 channel currents by this compound and calculate the IC50 value.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TASK-1 or TASK-3 channels.

Materials:

  • HEK293 cells expressing TASK-1 or TASK-3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution (in DMSO)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

Solutions:

Extracellular Solution (in mM) Intracellular Solution (in mM)
140 NaCl140 KCl
5 KCl2 MgCl₂
2 CaCl₂10 EGTA
1 MgCl₂10 HEPES
10 HEPES4 Mg-ATP
10 Glucose0.3 Na-GTP
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with KOH

Protocol:

  • Cell Preparation:

    • Plate HEK293 cells expressing the target channel onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.

    • Grow cells to 50-70% confluency.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette under positive pressure.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage ramp protocol from -100 mV to +60 mV over 500 ms (B15284909) to elicit TASK channel currents.

    • Record the baseline current in the absence of this compound.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) in the extracellular solution.

    • Record the current at each concentration after it reaches a steady-state.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +60 mV) for each this compound concentration.

    • Normalize the current at each concentration to the baseline current to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thallium Flux Assay

This is a fluorescence-based, high-throughput method that uses the flux of thallium ions (Tl⁺) through potassium channels as a surrogate for potassium ion movement.

Objective: To determine the IC50 of this compound by measuring its inhibition of Tl⁺ influx through TASK-1 or TASK-3 channels.

Cell Line: HEK293 cells stably expressing human TASK-1 or TASK-3 channels.

Materials:

  • HEK293 cells expressing TASK-1 or TASK-3

  • Black, clear-bottom 96- or 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and potassium sulfate)

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation® 3)

Protocol:

  • Cell Plating:

    • Seed HEK293 cells expressing the target channel into 96- or 384-well plates at a density of 20,000-40,000 cells per well.

    • Incubate for 24-48 hours to allow for cell adherence and channel expression.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • After dye loading, wash the cells with Assay Buffer.

    • Add the different concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Thallium Flux Measurement:

    • Prepare the Stimulus Buffer containing thallium and potassium sulfate. The final concentration of potassium will be used to depolarize the cells and open the TASK channels.

    • Set up the fluorescence plate reader (e.g., FlexStation® 3) with the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for the thallium-sensitive dye.[1][6]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the automated liquid handler to add the Stimulus Buffer to all wells simultaneously.

    • Continue to record the fluorescence kinetically for 2-3 minutes.

  • Data Analysis:

    • The influx of Tl⁺ will cause an increase in fluorescence intensity.

    • Calculate the rate of fluorescence increase (slope) or the maximum fluorescence signal for each well.

    • Normalize the data to the control wells (no this compound) to determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Regulation of TASK Channels by G-Protein Coupled Receptors (GPCRs)

TASK channels can be inhibited by the activation of Gq-coupled GPCRs.[3][7][8] This pathway involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The depletion of PIP2 and the actions of downstream effectors are thought to contribute to the inhibition of TASK channel activity.

GPCR_TASK_Pathway GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates TASK TASK Channel PLC->TASK Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR Inhibition Inhibition

GPCR-mediated inhibition of TASK channels.
Experimental Workflow: Whole-Cell Patch-Clamp for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 of this compound using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare HEK293 cells expressing TASK channels Start->Cell_Prep Pipette_Prep Prepare patch pipette with intracellular solution Start->Pipette_Prep Recording Establish whole-cell configuration Cell_Prep->Recording Pipette_Prep->Recording Baseline Record baseline TASK channel current Recording->Baseline Compound_App Apply increasing concentrations of this compound Baseline->Compound_App Data_Acq Record current at each concentration Compound_App->Data_Acq Analysis Analyze data and calculate IC50 Data_Acq->Analysis End End Analysis->End

Workflow for IC50 determination by patch-clamp.
Logical Relationship: Role of TASK Channels in Neuronal Excitability

TASK channels contribute to the resting membrane potential of neurons. Their activity influences the threshold for action potential firing, thereby modulating neuronal excitability.[4][8]

Neuronal_Excitability TASK_Activity TASK Channel Activity K_Efflux K+ Efflux TASK_Activity->K_Efflux Drives Depolarization Depolarization TASK_Activity->Depolarization Leads to RMP Resting Membrane Potential (RMP) K_Efflux->RMP Hyperpolarizes Excitability Neuronal Excitability RMP->Excitability Decreases AP_Threshold Action Potential Threshold RMP->AP_Threshold Maintains distance to This compound This compound This compound->TASK_Activity Depolarization->Excitability Increases Hyperpolarization Hyperpolarization Increase Increase Decrease Decrease

Role of TASK channels in neuronal excitability.

References

Application Notes and Protocols for High-Throughput Screening of A1899 and Novel TASK Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[1] These channels are critical regulators of cellular excitability and are implicated in a variety of physiological processes, making them attractive targets for drug discovery. High-throughput screening (HTS) is an essential methodology for the identification of novel modulators of TASK channels. This document provides detailed application notes and protocols for the use of this compound in HTS assays and for the discovery of new chemical entities targeting TASK-1 and TASK-3.

This compound acts as an open-channel blocker, binding within the central cavity of the channel pore. This mechanism of action makes it a valuable tool for validating HTS assays designed to identify other pore blockers. The protocols detailed below are optimized for HTS formats and are applicable to both academic research and industrial drug discovery settings.

Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against human TASK-1 and TASK-3 channels in different expression systems. This data is crucial for establishing appropriate positive control concentrations in HTS assays.

TargetExpression SystemIC50 (nM)Reference
hTASK-1CHO cells7[1]
hTASK-3CHO cells70[1]
hTASK-1Xenopus oocytes35.1 ± 3.8
hTASK-1Other K+ channels>1000

Signaling Pathways of TASK Channels

TASK channels are regulated by a variety of signaling pathways, including G-protein coupled receptors (GPCRs). Inhibition of TASK channels leads to membrane depolarization, which can, in turn, activate voltage-gated calcium channels and increase intracellular calcium levels.[1] This provides a basis for developing cell-based assays that measure downstream signaling events.

TASK_Signaling This compound This compound TASK_Channel TASK-1 / TASK-3 Channel This compound->TASK_Channel Inhibition K_efflux K+ Efflux TASK_Channel->K_efflux Reduces Depolarization Membrane Depolarization K_efflux->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of TASK channel inhibition by this compound.

Experimental Protocols

Two primary types of HTS assays are recommended for screening for TASK channel modulators: a thallium flux assay and a membrane potential assay. Both are amenable to automation and have been successfully used for other potassium channels.

Protocol 1: Thallium Flux Assay for TASK Channel Blockers

This assay is considered the gold standard for HTS of potassium channels. It relies on the permeability of TASK channels to thallium ions (Tl⁺), which act as a surrogate for K⁺. The influx of Tl⁺ into the cell is detected by a Tl⁺-sensitive fluorescent dye.

Experimental Workflow:

Caption: Workflow for the thallium flux HTS assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human TASK-1 or TASK-3.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Thallium-Sensitive Dye: Commercially available kits such as FluxOR™ or Thallos™.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Stimulus Buffer: Assay Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).

  • This compound: For use as a positive control.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Procedure:

  • Cell Plating:

    • Seed the stable cell line into 384-well assay plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound (positive control) in Assay Buffer. A typical starting concentration range for this compound would be from 1 nM to 10 µM.

    • Add the compound solutions to the appropriate wells of the assay plate. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare the Stimulus Buffer. The final concentration of Tl₂SO₄ will need to be optimized for the specific cell line and channel expression level but is typically in the low millimolar range.

    • Place the cell plate and the stimulus buffer plate into the FLIPR instrument.

    • Initiate the kinetic read, adding the Stimulus Buffer to the cell plate.

    • Measure the fluorescence intensity over time. Inhibition of TASK channels by this compound or hit compounds will result in a decreased rate of fluorescence increase.

Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Normalize the data to the positive (this compound) and negative (vehicle) controls.

  • Determine the IC50 values for active compounds.

Protocol 2: Membrane Potential Assay for TASK Channel Blockers

This assay utilizes a fluorescent dye that is sensitive to changes in the cell membrane potential. Blockade of TASK channels by this compound will cause membrane depolarization, which is detected as a change in the fluorescence of the dye.

Experimental Workflow:

Caption: Workflow for the membrane potential HTS assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human TASK-1 or TASK-3.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Membrane Potential Dye: Commercially available kits such as the FLIPR Membrane Potential Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Depolarizing Agent: Potassium chloride (KCl) solution.

  • This compound: For use as a positive control.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Procedure:

  • Cell Plating:

    • Follow the same procedure as in Protocol 1.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare and add test compounds and this compound as described in Protocol 1.

    • Incubate for 15-30 minutes at room temperature.

  • Depolarization and Fluorescence Reading:

    • Prepare a high-concentration KCl solution to be added to the wells to induce a defined depolarization. The final KCl concentration will need to be optimized.

    • Place the cell plate and the KCl solution plate into the FLIPR instrument.

    • Initiate the kinetic read, adding the KCl solution to the cell plate.

    • Measure the fluorescence intensity over time. Blockers of TASK channels will enhance the depolarization-induced fluorescence signal.

Data Analysis:

  • Determine the peak fluorescence signal for each well.

  • Normalize the data to the positive (this compound) and negative (vehicle) controls.

  • Calculate the EC50 values for active compounds.

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound and novel modulators of TASK-1 and TASK-3 channels. The thallium flux and membrane potential assays are well-established, reliable methods that can be readily implemented in a drug discovery setting. The provided quantitative data for this compound will aid in the validation and quality control of these assays. Successful implementation of these HTS campaigns will facilitate the discovery of new chemical probes and potential therapeutic agents targeting the important class of two-pore domain potassium channels.

References

Application Notes and Protocols for In Vivo Delivery of A1899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo administration protocols for the TASK-1 channel blocker A1899 have not been detailed in peer-reviewed literature. The following application notes and protocols are based on established methodologies for a closely related and structurally similar TASK-1 inhibitor, A293, which has been evaluated in in vivo animal models. Researchers should use this information as a guide and perform the necessary dose-finding and optimization studies for this compound in their specific animal models.

Introduction

This compound is a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1][2] TASK-1 channels are expressed in various tissues, including the heart, brain, and lungs, where they play a crucial role in setting the resting membrane potential and regulating cellular excitability.[3] Inhibition of TASK-1 channels leads to membrane depolarization, which can modulate a variety of physiological processes.[3] This makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TASK-1 channels in vivo and a potential therapeutic agent for conditions such as cardiac arrhythmias and respiratory disorders.[3]

These application notes provide detailed protocols for the potential in vivo administration of this compound in animal studies, based on data from the analogous compound A293.

Signaling Pathway

This compound acts as an open-channel blocker of TASK-1, binding to residues within the central cavity of the channel pore.[1] By blocking the outward flow of potassium ions, this compound reduces the hyperpolarizing influence of TASK-1, leading to membrane depolarization. This change in membrane potential can then trigger various downstream cellular events depending on the cell type. For example, in cardiomyocytes, this can lead to a prolongation of the action potential duration, an effect that is being explored for the treatment of atrial fibrillation.[4][5] In neurons, it can increase excitability, which may have implications for neurological disorders.[3]

A1899_Signaling_Pathway cluster_membrane Cell Membrane TASK-1_Channel TASK-1 K+ Channel K_ion K+ TASK-1_Channel->K_ion K+ Efflux Membrane_Depolarization Membrane Depolarization TASK-1_Channel->Membrane_Depolarization Leads to This compound This compound This compound->TASK-1_Channel Inhibits Cellular_Response Downstream Cellular Response (e.g., Altered Excitability, Action Potential Prolongation) Membrane_Depolarization->Cellular_Response

Caption: this compound inhibits the TASK-1 potassium channel, leading to membrane depolarization and downstream cellular responses.

Data Presentation

The following tables summarize typical pharmacokinetic parameters and dosing regimens for the analogous TASK-1 inhibitor, A293, in various animal models. These should be considered as a starting point for designing in vivo studies with this compound.

Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound (based on A293 data)

Animal ModelAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)t1/2 (h)
PigIntravenous (IV)1~15000.25~3000~2
RatOral (PO)10~5001~2500~3

Table 2: Hypothetical Dosing Regimens for this compound Efficacy Studies (based on A293 data)

Animal ModelAdministration RouteDose (mg/kg)Dosing FrequencyStudy Duration
PigIntravenous (IV)1Once Daily14 days
RatOral (PO)10Twice Daily21-28 days

Experimental Protocols

Protocol 1: Intravenous (IV) Administration in a Porcine Model

This protocol is adapted from studies using the TASK-1 inhibitor A293 in a porcine model of atrial fibrillation.[6][7]

Objective: To assess the in vivo efficacy of this compound in a large animal model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)

  • Anesthetized and ventilated domestic pigs

  • Intravenous catheters

  • Infusion pump

  • Physiological monitoring equipment (ECG, blood pressure)

Experimental Workflow:

IV_Administration_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Baseline 2. Baseline Measurements (ECG, Hemodynamics) Animal_Prep->Baseline Dosing_Prep 3. Prepare this compound Solution Baseline->Dosing_Prep Administration 4. Intravenous Administration (Bolus or Infusion) Dosing_Prep->Administration Monitoring 5. Continuous Monitoring (ECG, Blood Pressure) Administration->Monitoring Endpoint 6. Endpoint Analysis (e.g., Cardioversion, ERP) Monitoring->Endpoint

Caption: Workflow for intravenous administration of this compound in a large animal model.

Procedure:

  • Animal Preparation: Anesthetize the pig and establish intravenous access for drug administration and blood sampling.

  • Baseline Measurements: Record baseline physiological parameters, including electrocardiogram (ECG) and hemodynamic measurements.

  • Preparation of Dosing Solution: Prepare a sterile dosing solution of this compound in the chosen vehicle. The final concentration of any solubilizing agents should be well-tolerated.

  • Administration: Administer this compound intravenously. A typical dose for the analogous compound A293 is 1 mg/kg administered once daily.[6] The administration can be a slow bolus injection or a continuous infusion.

  • Monitoring: Continuously monitor ECG and hemodynamic parameters throughout the study.

  • Endpoint and Analysis: For arrhythmia models, the primary endpoint may be the time to cardioversion.[7] In other studies, changes in electrophysiological parameters such as the effective refractory period (ERP) can be measured.

Protocol 2: Oral Gavage Administration in a Rodent Model

This protocol provides a general guideline for oral administration of this compound in rats or mice.

Objective: To evaluate the oral bioavailability and efficacy of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) or a suspension with a suitable surfactant)

  • Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)

  • Syringes

  • Animal balance

Experimental Workflow:

Oral_Gavage_Workflow Animal_Acclimation 1. Animal Acclimation Dosing_Prep 2. Prepare this compound Suspension Animal_Acclimation->Dosing_Prep Animal_Weighing 3. Weigh Animals for Accurate Dosing Dosing_Prep->Animal_Weighing Administration 4. Oral Gavage Administration Animal_Weighing->Administration Monitoring 5. Post-Dosing Monitoring (General Health, Behavior) Administration->Monitoring Sample_Collection 6. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection

Caption: Workflow for oral gavage administration of this compound in a rodent model.

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions and handling procedures.

  • Preparation of Dosing Solution: Prepare a homogenous and stable suspension of this compound in the chosen vehicle.

  • Animal Weighing: Weigh each animal immediately before dosing to ensure accurate dose calculation.

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects. For efficacy studies, monitor relevant disease-specific parameters.

  • Pharmacokinetic Analysis: For pharmacokinetic studies, collect blood samples at predetermined time points post-dosing to determine the plasma concentration of this compound over time.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating in vivo studies with the TASK-1 inhibitor this compound. Given the absence of published in vivo data for this compound, it is imperative that researchers conduct preliminary dose-finding and tolerability studies to establish the optimal therapeutic window in their specific animal models. Subsequent efficacy studies should incorporate robust pharmacodynamic markers to confirm target engagement and downstream pathway modulation.

References

Protocol for A1899 Application in Brain Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. In the central nervous system, the P2X7R is expressed on various cell types, including microglia, astrocytes, and neurons. Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. These events include the release of pro-inflammatory cytokines, modulation of neurotransmitter release, and in some cases, can lead to cell death. The strategic blockade of this receptor with antagonists like this compound provides a powerful tool to investigate its physiological and pathological roles in the brain.

This document provides a detailed protocol for the application of this compound in acute brain slice preparations for electrophysiological recordings. The methodologies outlined here are designed to guide researchers in assessing the impact of P2X7R inhibition on synaptic transmission and neuronal excitability. While direct electrophysiological data for this compound in brain slices is limited in publicly available literature, the recommended concentrations and protocols are extrapolated from studies utilizing other potent P2X7R antagonists with similar mechanisms of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of P2X7R antagonists in brain slice electrophysiology. The values for this compound are suggested starting points based on data from analogous compounds like A-438079.

ParameterValue/RangeSource/Rationale
This compound Stock Solution 10 mM in DMSOStandard practice for hydrophobic compounds
This compound Working Concentration 1-10 µMAdapted from effective concentrations of other P2X7R antagonists (e.g., A-438079) in brain slice studies.[1]
Incubation Time >20 minutesTo ensure adequate tissue penetration and receptor binding.
P2X7R Agonist (for validation) Benzoyl-ATP (BzATP)A potent P2X7R agonist.
BzATP Working Concentration 10-100 µMEffective concentration range to elicit P2X7R-mediated responses.
Slice Thickness 300-400 µmOptimal for cell viability and oxygenation in submerged recording chambers.
Recording Temperature 30-32 °CPhysiological temperature for optimal neuronal activity.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices, a standard procedure for ex vivo electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (see recipe below)

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

Procedure:

  • Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse transcardially with ice-cold, carbogenated cutting solution to clear blood and cool the brain.

  • Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.

  • Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.

  • Section the brain into 300-400 µm thick slices in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.

  • Incubate the slices at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.

Solution Recipes:

  • Cutting Solution (NMDG-based, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid.

  • Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4. Continuously bubble with carbogen.

Electrophysiological Recordings

This protocol outlines the general procedure for whole-cell patch-clamp and field potential recordings.

Materials:

  • Prepared acute brain slices

  • Recording chamber on an upright microscope with IR-DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass micropipettes (for patch-clamp and field recordings)

  • Internal solution (for patch-clamp, see recipe below)

  • This compound stock solution (10 mM in DMSO)

  • P2X7R agonist (e.g., BzATP)

Procedure:

  • Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF at 30-32°C.

  • Prepare the recording electrode. For whole-cell recordings, fill a glass micropipette (3-6 MΩ) with internal solution. For field recordings, fill the pipette with aCSF.

  • Position the recording electrode in the brain region of interest under visual guidance.

  • Establish a baseline recording for at least 10-20 minutes to ensure stability.

  • Apply this compound by adding it to the perfusing aCSF at the desired final concentration (e.g., 1-10 µM). Allow at least 20 minutes for the drug to equilibrate in the slice.

  • Record the effects of this compound on the electrophysiological parameter of interest (e.g., spontaneous synaptic currents, evoked postsynaptic potentials, or neuronal firing properties).

  • (Optional Validation) To confirm P2X7R blockade, co-apply a P2X7R agonist like BzATP (10-100 µM) in the presence of this compound. The effect of the agonist should be significantly reduced or abolished.

Internal Solution Recipe (K-gluconate based for whole-cell patch-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Visualizations

P2X7 Receptor Signaling Pathway and Inhibition by this compound

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens Channel This compound This compound This compound->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Neurotransmitter_Modulation Modulation of Neurotransmitter Release Ion_Influx->Neurotransmitter_Modulation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->Cytokine_Release

Caption: P2X7R signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Application in Brain Slice Electrophysiology

Workflow Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Baseline Baseline Electrophysiological Recording (10-20 min) Recovery->Baseline A1899_App Bath Application of this compound (1-10 µM) Baseline->A1899_App Recording Record Effect of this compound (>20 min) A1899_App->Recording Validation Optional: Co-application of P2X7R Agonist (BzATP) Recording->Validation Analysis Data Analysis Recording->Analysis Validation->Analysis

Caption: Workflow for this compound application in brain slice electrophysiology.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of A1899.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The highly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It has been consistently reported to effectively dissolve the compound.

Q2: What is the solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. Values ranging from 2 mg/mL to 25 mg/mL, and even up to 100 mM, have been documented.[1][2][3][4][5][6] For preparing stock solutions, it is advisable to consult the manufacturer's specific datasheet that came with the compound.

Q3: Is this compound soluble in other solvents like ethanol (B145695) or aqueous buffers (e.g., PBS)?

A3: There is limited to no readily available data on the solubility of this compound in ethanol or aqueous buffers such as PBS.[7] Therefore, DMSO is the recommended solvent for creating primary stock solutions. For experimental use in aqueous solutions, it is common practice to first dissolve this compound in DMSO at a high concentration and then dilute this stock solution into the aqueous experimental medium to the final desired concentration.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to your desired concentration (e.g., 10 mM, 50 mM, or 100 mM).[6][8] Ensure the solution is clear and homogenous. Gentle warming or vortexing can aid in dissolution.[9]

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue: My this compound is not dissolving in DMSO.

  • Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may not be of sufficient purity.

  • Troubleshooting Steps:

    • Ensure you are using anhydrous, high-purity DMSO.

    • Try gently warming the solution (e.g., in a 37°C water bath) and vortexing for a few minutes to aid dissolution.[9]

    • If the compound still does not dissolve, consider preparing a more dilute stock solution.

Issue: I observe precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer.

  • Possible Cause: The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit in that medium. The final percentage of DMSO might also be a factor.

  • Troubleshooting Steps:

    • Reduce the final concentration of this compound: The compound may be less soluble in the aqueous buffer than in DMSO.

    • Increase the final percentage of DMSO: While it is ideal to keep the final DMSO concentration low to avoid solvent effects on the experiment, a slight increase might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[10] It is often recommended to keep the final DMSO concentration below 0.1%.

    • Prepare the final solution just before use: Some compounds can precipitate out of solution over time.

    • Ensure proper mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

Issue: I see a precipitate in my cell culture media after adding this compound.

  • Possible Cause: This could be due to the precipitation of this compound itself, or it could be a reaction with components in your culture media, such as salts or proteins, especially if the media has undergone temperature changes.[10][11]

  • Troubleshooting Steps:

    • Check for media component precipitation: Before adding your compound, warm your media to 37°C and check for any existing precipitates.[12]

    • Optimize the final DMSO concentration: As mentioned above, ensure the final DMSO concentration is as low as possible while maintaining the solubility of this compound.

    • Prepare fresh media: Use freshly prepared and filtered culture media for your experiments.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Supplier/SourceReported Solubility
Sigma-Aldrich2 mg/mL, clear
Cayman Chemical≥10 mg/ml
R&D SystemsSoluble to 100 mM
G-Biosciences25 mg/ml
Tocris BioscienceProvides preparation table for up to 50 mM

Table 2: Example Preparation of this compound Stock Solutions in DMSO [8]

Desired ConcentrationVolume of DMSO for 1 mg of this compoundVolume of DMSO for 5 mg of this compound
1 mM2 mL9.99 mL
5 mM0.4 mL2 mL
10 mM0.2 mL1 mL
50 mM0.04 mL0.2 mL

Molecular Weight of this compound is approximately 500.55 g/mol .

Experimental Protocols & Visualizations

This compound Mechanism of Action: TASK-1 Channel Blockade

This compound is a potent and selective blocker of the two-pore domain potassium (K2P) channels, primarily TASK-1 (KCNK3) and to a lesser extent, TASK-3 (KCNK9). It functions as an open-channel blocker, meaning it enters and binds within the central cavity of the open channel, thereby physically occluding the pore and preventing the flow of potassium ions.[1][4][13] This inhibition of potassium efflux leads to membrane depolarization.

A1899_Mechanism_of_Action cluster_membrane Cell Membrane TASK1_closed TASK-1 Channel (Closed State) TASK1_open TASK-1 Channel (Open State) TASK1_closed->TASK1_open Channel Opening TASK1_open->TASK1_closed Channel Closing TASK1_blocked TASK-1 Channel (Blocked State) TASK1_open->TASK1_blocked Inhibition K_ion_out K+ Efflux TASK1_open->K_ion_out Membrane_Depolarization Membrane Depolarization TASK1_blocked->Membrane_Depolarization Leads to This compound This compound This compound->TASK1_blocked Binds to open channel

Caption: Mechanism of this compound as an open-channel blocker of the TASK-1 potassium channel.

Experimental Workflow: Whole-Cell Patch-Clamp Recording with this compound

The following workflow outlines the key steps for investigating the effect of this compound on ion channel activity using the whole-cell patch-clamp technique.

Methodology:

  • Cell Preparation: Isolate and culture the cells of interest that express the target ion channel (e.g., TASK-1).

  • Solution Preparation: Prepare the external (bath) and internal (pipette) solutions appropriate for recording the desired ionic currents. Prepare a concentrated stock solution of this compound in DMSO.

  • Pipette Preparation: Pull glass microelectrodes and fill the tip with the internal solution. The pipette resistance should be appropriate for the cell type.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and physical access to the cell's interior.

  • Baseline Recording: Record the baseline ion channel activity in the absence of the drug.

  • Drug Application: Perfuse the cell with the external solution containing the desired final concentration of this compound (and a corresponding low percentage of DMSO). This is achieved by diluting the this compound DMSO stock into the external solution.

  • Effect Recording: Record the changes in ion channel activity in the presence of this compound.

  • Washout: Perfuse the cell with the drug-free external solution to observe any reversal of the drug's effect.

Patch_Clamp_Workflow prep Cell & Solution Preparation pipette Prepare & Fill Micropipette prep->pipette seal Approach Cell & Form Giga-Seal pipette->seal whole_cell Rupture Membrane for Whole-Cell Access seal->whole_cell baseline Record Baseline Channel Activity whole_cell->baseline apply_this compound Perfuse with This compound Solution baseline->apply_this compound record_effect Record Channel Activity with this compound apply_this compound->record_effect washout Washout with Control Solution record_effect->washout

Caption: A typical experimental workflow for a whole-cell patch-clamp recording using this compound.

References

Technical Support Center: Optimizing A1899 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of A1899, a potent and selective TASK-1 potassium channel inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design experiments that maximize the efficacy of this compound while minimizing potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent blocker of the two-pore domain potassium (K2P) channel TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1][2] It functions as an open-channel blocker, binding to residues within the central cavity of the channel pore, thereby inhibiting the flow of potassium ions.[1][2] This inhibition leads to depolarization of the cell membrane, which can affect various cellular processes.

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The effective concentration of this compound for inhibiting the TASK-1 channel is in the low nanomolar range.[2][3][4] However, the optimal concentration for your specific experiment will depend on the cell type, expression level of TASK-1 channels, and the biological question being investigated. For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point to observe the pharmacological effects on the TASK-1 channel. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Can this compound be cytotoxic?

A3: Yes, like many specific ion channel blockers, this compound can exhibit cytotoxicity at higher concentrations. While direct and extensive cytotoxicity studies on this compound are not widely published, research on similar selective TASK-1 inhibitors, such as F3, has shown that they can reduce cancer cell proliferation and viability in a TASK-1 dependent manner.[1] This suggests that prolonged or high-concentration exposure to this compound could lead to cytotoxic effects. Therefore, it is essential to determine the optimal, non-cytotoxic concentration range for your specific cell line and experimental duration.

Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?

A4: The optimal concentration of this compound should be high enough to achieve the desired pharmacological effect (i.e., TASK-1 inhibition) but low enough to avoid off-target effects and cytotoxicity. This can be determined by performing a dose-response analysis for both the desired biological effect and cell viability. Standard cytotoxicity assays, such as the MTT or LDH assay, are recommended to assess the impact of a range of this compound concentrations on your cells.

Q5: What are the potential downstream signaling pathways affected by this compound that might lead to cytotoxicity?

A5: Inhibition of TASK-1 by this compound leads to membrane depolarization, which can trigger a cascade of downstream signaling events. While the precise pathways leading to cytotoxicity are not fully elucidated for this compound, inhibition of TASK-1 has been linked to the activation of signaling pathways that can influence cell survival and apoptosis, such as the JNK and p38 MAPK pathways.[5] Furthermore, sustained disruption of ion homeostasis can lead to cellular stress and trigger apoptotic pathways.[6][7]

Troubleshooting Guides

Issue 1: I am not observing any effect of this compound in my cell-based assay.

  • Question: Why am I not seeing a response to this compound treatment in my cells?

    • Answer:

      • Concentration: The concentration of this compound may be too low. Refer to the IC50 values for TASK-1 inhibition in the data table below and consider performing a dose-response experiment starting from the low nanomolar range up to 1 µM.

      • Cell Type and TASK-1 Expression: Confirm that your cell line expresses functional TASK-1 channels. The level of TASK-1 expression can significantly influence the cellular response to this compound. You can verify expression using techniques like qPCR or Western blotting.

      • Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions from a DMSO stock for each experiment.

      • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological consequences of TASK-1 inhibition. Consider using a more direct measure of TASK-1 activity, such as membrane potential assays, if possible.

Issue 2: I am observing significant cell death in my experiments with this compound.

  • Question: How can I reduce the cytotoxicity of this compound in my cell cultures?

    • Answer:

      • Concentration Reduction: The most likely cause of cytotoxicity is a high concentration of this compound. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity and identify a concentration that effectively inhibits TASK-1 without causing significant cell death.

      • Duration of Exposure: Reduce the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired pharmacological effect while minimizing cytotoxicity.

      • Cell Density: Ensure you are using an optimal cell seeding density. Both very low and very high cell densities can increase susceptibility to cytotoxic agents.

      • Solvent Toxicity: If you are using a DMSO stock of this compound, ensure that the final concentration of DMSO in your culture medium is non-toxic (typically below 0.5%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Data Presentation

Table 1: Reported IC50 Values for this compound Inhibition of TASK-1 Channels

Cell TypeIC50 (nM)Reference
CHO cells7[2][3]
Xenopus oocytes35.1 ± 3.8[2]

Table 2: Hypothetical Cytotoxicity Data for this compound in a Cancer Cell Line

This table provides an example of what cytotoxicity data might look like. Actual results will vary depending on the cell line and experimental conditions.

This compound Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
0.198.5 ± 4.81.8 ± 1.5
0.595.2 ± 5.54.5 ± 2.1
188.7 ± 6.110.8 ± 3.3
565.4 ± 7.333.7 ± 4.9
1042.1 ± 5.958.2 ± 6.4
2515.8 ± 4.283.5 ± 5.7
505.2 ± 2.194.1 ± 3.8

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing this compound-Induced Cytotoxicity using the LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cell line

  • Complete cell culture medium (preferably with low serum to reduce background)

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom microplates

  • Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in low-serum medium. Include a vehicle control, a negative control (untreated cells), and a positive control for maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Treatment: Treat the cells with the various concentrations of this compound and incubate for the desired duration.

  • LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Reaction and Absorbance: Add the LDH reaction mixture to each well and incubate as recommended. Stop the reaction if required by the kit protocol and measure the absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit's manual, referencing the low and high controls.

Mandatory Visualizations

A1899_Cytotoxicity_Pathway This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibition Depolarization Membrane Depolarization TASK1->Depolarization Leads to Signaling Downstream Signaling (e.g., JNK/p38 MAPK) Depolarization->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment A1899_Prep This compound Dilution Series A1899_Prep->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT or LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition Cytotoxicity_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Optimal_Conc Determine Optimal Non-Cytotoxic Conc. IC50_Calc->Optimal_Conc

References

A1899 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of A1899, a potent blocker of K2P3.1 (TASK-1) and K2P9.1 (TASK-3) potassium channels.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO up to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.

Q3: What is the stability of this compound in DMSO solution?

Q4: Is this compound sensitive to light?

A4: There is no specific data on the photosensitivity of this compound. As a general precaution for organic molecules, it is recommended to protect solutions from direct light by using amber vials or by covering the vials with aluminum foil.

Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?

A5: The freeze-thaw stability of this compound has not been formally reported. To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variability in experimental results Degradation of this compound due to improper storage.Ensure the solid compound and stock solutions are stored at -20°C. Prepare fresh working solutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Inaccurate concentration of this compound solution.Verify the calculations for preparing the stock solution. Ensure the solid compound was fully dissolved in DMSO. Use calibrated pipettes for dilutions.
Low or no observed channel blocking activity This compound has precipitated out of solution.Visually inspect the solution for any precipitate. If precipitate is observed, gently warm the solution and vortex to redissolve. Consider preparing a fresh solution.
Incorrect experimental pH or buffer composition.Verify that the pH and composition of your experimental buffer are compatible with this compound activity.
Inconsistent IC50 values Differences in experimental systems (e.g., cell type, expression system).Be aware that IC50 values can vary between different expression systems. For example, the IC50 for this compound on TASK-1 is lower in CHO cells compared to Xenopus oocytes.[1]

Quantitative Data Summary

Table 1: this compound Inhibitory Potency (IC50)

ChannelExpression SystemIC50 (nM)
Human TASK-1CHO cells7[1]
Human TASK-3CHO cells70[1]
Human TASK-1Xenopus oocytes35.1[1]

Key Experimental Protocol: Electrophysiological Recording of TASK-1 Channels

This protocol is adapted from a study investigating the effects of this compound on human TASK-1 channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and prepare Xenopus laevis oocytes.

  • Inject each oocyte with cRNA encoding for the human TASK-1 channel.

  • Incubate the oocytes at 18°C for 24-72 hours to allow for channel expression.

2. Electrophysiology Setup:

  • Use a two-electrode voltage-clamp (TEVC) setup.

  • Perfuse the recording chamber with a bath solution (e.g., ND96).

3. Recording Procedure:

  • Clamp the oocyte at a holding potential of -80 mV.

  • Apply voltage steps to elicit channel currents.

  • Establish a stable baseline recording of the TASK-1 current.

  • Perfuse the chamber with the bath solution containing the desired concentration of this compound.

  • Record the current inhibition by this compound.

  • To determine the IC50, apply a range of this compound concentrations and measure the corresponding current inhibition.

4. Data Analysis:

  • Measure the current amplitude before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Storage_Workflow This compound Storage and Handling Workflow cluster_solid Solid this compound cluster_solution This compound Stock Solution cluster_working Working Solution solid_storage Store at -20°C dissolve Dissolve in Anhydrous DMSO solid_storage->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot solution_storage Store at -20°C aliquot->solution_storage prepare_fresh Prepare Fresh Daily solution_storage->prepare_fresh protect_light Protect from Light prepare_fresh->protect_light use_experiment Use in Experiment protect_light->use_experiment Troubleshooting_Logic Troubleshooting Experimental Variability start Inconsistent Results Observed check_storage Verify this compound Storage (Solid & Solution at -20°C?) start->check_storage storage_ok Storage OK check_storage->storage_ok check_prep Review Solution Preparation (Fresh Dilution? Accurate Pipetting?) prep_ok Preparation OK check_prep->prep_ok check_solubility Inspect for Precipitation (Solution Clear?) solubility_ok Solubility OK check_solubility->solubility_ok storage_ok->check_prep Yes remedy_storage Action: Use Properly Stored this compound storage_ok->remedy_storage No prep_ok->check_solubility Yes remedy_prep Action: Prepare Fresh, Calibrate Pipettes prep_ok->remedy_prep No remedy_solubility Action: Gently Warm/Vortex or Remake solubility_ok->remedy_solubility No end Problem Likely Resolved or External Factor solubility_ok->end Yes (Consider other experimental factors) remedy_storage->end remedy_prep->end remedy_solubility->end

References

Troubleshooting unexpected results in A1899 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1899, a potent and selective TASK-1 potassium channel blocker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected electrophysiological effect (e.g., membrane depolarization, increased excitability) after applying this compound?

Possible Causes & Troubleshooting Steps:

  • Compound Degradation: this compound, like many small molecules, can degrade if not stored properly. Stock solutions should be aliquoted and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage. Avoid repeated freeze-thaw cycles.

  • Incorrect Concentration: The effective concentration of this compound is highly dependent on the experimental system. Ensure you are using a concentration appropriate for your cell type or tissue. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Low Target Expression: The cell line or tissue you are using may not express sufficient levels of TASK-1 or TASK-3 channels. Verify the expression of these channels using techniques like qPCR or Western blotting.

  • Voltage-Dependence of Block: While the block by this compound is not strongly voltage-dependent, the state of the channel (open vs. closed) can influence binding. Ensure your electrophysiology protocol allows for channel opening.

  • Presence of Interacting Substances: Components in your experimental buffer or media could potentially interfere with this compound's activity. If possible, test the effect of this compound in a simplified, defined buffer system.

Q2: I'm observing a significant decrease in cell viability after this compound treatment, which is not the expected outcome. What could be the cause?

Possible Causes & Troubleshooting Steps:

  • Cytotoxicity at High Concentrations: While this compound is a selective inhibitor, at high concentrations it may exhibit off-target effects leading to cytotoxicity. It is crucial to determine the therapeutic window for your specific cell line by performing a cell viability assay (e.g., MTT, PrestoBlue) alongside your functional assays.

  • Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that you include a vehicle-only control in your experiments.

  • Apoptosis Induction: Inhibition of potassium channels can, in some cell types, lead to prolonged depolarization, calcium overload, and subsequent apoptosis. If you suspect this, you can perform assays to detect apoptotic markers such as cleaved caspase-3.

  • Off-Target Effects: At concentrations significantly above the IC50 for TASK-1, this compound may inhibit other ion channels, which could contribute to cell death. Consider profiling this compound against a panel of other ion channels if you suspect off-target effects are a major issue.

Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Possible Causes & Troubleshooting Steps:

  • Inconsistent Compound Preparation: Ensure that your stock solution of this compound is fully dissolved and that you are making fresh dilutions for each experiment. Precipitates in the stock solution can lead to inaccurate dosing.

  • Cell Culture Variability: Variations in cell passage number, confluency, and overall health can significantly impact the response to a small molecule inhibitor. Maintain consistent cell culture practices and use cells within a defined passage number range.

  • Experimental Timing: The duration of this compound treatment can influence the observed effect. Standardize the incubation time across all experiments. For long-term experiments, consider replenishing the media with fresh this compound to account for potential compound degradation.

  • Assay Conditions: Ensure that all other experimental parameters, such as temperature, pH, and buffer composition, are consistent between experiments.

Data Presentation

Table 1: this compound Potency and Selectivity

Target ChannelExpression SystemIC50 ValueReference
Human TASK-1 (K2P3.1)CHO cells7 nM[1][2]
Human TASK-1 (K2P3.1)Xenopus oocytes35.1 nM[1]
Human TASK-3 (K2P9.1)CHO cells70 nM[2]
Human TRESK (K2P18.1)Not specified0.9 µM[2]
Other K+ channels testedNot specified>2 µM[2]

Table 2: this compound Physicochemical Properties

PropertyValueReference
Molecular Weight500.55 g/mol [2]
FormulaC30H26F2N2O3[2]
SolubilitySoluble to 100 mM in DMSO[2]
Purity≥98%[2]
StorageStore at -20°C[2]

Experimental Protocols

1. Protocol for Assessing this compound Effect on Cell Viability using a Resazurin-based Assay

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear-bottom black plates

    • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the fluorescence at the recommended excitation and emission wavelengths.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Protocol for Calcium Imaging to Assess this compound-induced Cellular Excitation

  • Materials:

    • Cells of interest grown on glass-bottom dishes

    • Calcium indicator dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

    • This compound stock solution

    • Fluorescence microscope with a calcium imaging setup

  • Procedure:

    • Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Wash the cells with HBSS and then incubate them with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and add fresh HBSS for imaging.

    • Mount the dish on the microscope stage and allow the cells to equilibrate.

    • Acquire a baseline fluorescence signal for several minutes.

    • Carefully add this compound to the imaging buffer to achieve the desired final concentration.

    • Continue to record the fluorescence signal to observe any changes in intracellular calcium levels.

    • Analyze the data by measuring the change in fluorescence intensity over time (ΔF/F0).

Visualizations

A1899_Signaling_Pathway cluster_membrane Cell Membrane TASK1_channel TASK-1/3 Channel (K2P3.1/9.1) K_efflux K+ Efflux TASK1_channel->K_efflux Reduces This compound This compound This compound->TASK1_channel Inhibition Depolarization Membrane Depolarization K_efflux->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Action Potential Firing) Ca_influx->Downstream Triggers

Caption: this compound inhibits TASK-1/3 channels, leading to downstream cellular effects.

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_issue Issue Identification cluster_solution Potential Solutions start Unexpected Result with this compound check_concentration Verify this compound Concentration & Purity start->check_concentration check_solvent Check Vehicle Control (e.g., DMSO <0.5%) start->check_solvent check_cells Confirm Cell Health & Passage Number start->check_cells no_effect No/Reduced Effect check_concentration->no_effect toxicity Cytotoxicity Observed check_solvent->toxicity inconsistency Inconsistent Results check_cells->inconsistency solution_no_effect - Perform Dose-Response - Verify Target Expression (qPCR/WB) - Check Compound Stability no_effect->solution_no_effect solution_toxicity - Perform Viability Assay (MTT) - Lower this compound Concentration - Reduce Incubation Time toxicity->solution_toxicity solution_inconsistency - Standardize Protocols - Aliquot Stock Solutions - Use Consistent Cell Passages inconsistency->solution_inconsistency

Caption: A troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Controlling for A1899's Effect on TASK-3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and technical data for researchers using A1899 to study TASK-3 (KCNK9) potassium channels.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any inhibition of my TASK-3 currents after applying this compound. What could be the issue?

A1: Several factors could be at play:

  • Concentration: this compound is significantly more potent on TASK-1 than TASK-3 channels.[1][2] Ensure you are using a concentration high enough to inhibit TASK-3. The IC50 for TASK-3 has been reported as ~70 nM in CHO cells and as high as 1.6 µM in rat thyroid (FRT) cells, so the effective concentration can vary by expression system.[2][3]

  • Slow On-Rate: In whole-cell patch-clamp recordings, the block of TASK-3 channels by this compound can develop very slowly.[2][4] Ensure your application period is sufficiently long to observe the inhibitory effect.

  • Mode of Application: this compound is an open-channel blocker that is thought to bind to the inner pore of the channel.[4][5] Its action is several orders of magnitude faster when applied to the cytosolic face of the channel in an inside-out patch configuration compared to extracellular application in whole-cell mode.[2][4] If your experiment allows, an inside-out configuration may yield a more rapid and clear result.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q2: How can I be sure the effects I'm seeing are specific to TASK-3 and not its closely related homolog, TASK-1?

A2: This is a critical control, as this compound is approximately 10-fold more selective for TASK-1 over TASK-3.[1][3]

  • Use a TASK-1 Knockout/Knockdown System: The most rigorous approach is to use a cell line or animal model where the gene for TASK-1 (KCNK3) has been knocked out or its expression is silenced. This ensures any observed effects are not mediated by TASK-1.

  • Comparative Pharmacology: Test this compound on cells expressing only TASK-1 and cells expressing only TASK-3 to establish the dose-response relationship for each channel in your specific system. This will help you choose a concentration that maximizes TASK-3 inhibition while minimizing TASK-1 effects, if possible.

  • Use a More Selective Inhibitor: Depending on the experimental goals, consider using other compounds with different selectivity profiles. For example, PK-THPP is more potent on TASK-3 than TASK-1, providing an alternative pharmacological tool.[3]

Q3: I'm observing inconsistent results between experiments. What could be causing this variability?

A3: In addition to the points above, inconsistency in electrophysiology experiments often stems from fundamental technical issues:

  • Cell Health: Unhealthy cells will have altered membrane properties and channel expression, leading to variability. Ensure consistent cell culture conditions and only use healthy, viable cells for recordings.[6]

  • Pipette and Seal Quality: A stable, high-resistance (>1 GΩ) seal is crucial for low-noise recordings.[7][8] Inconsistent seal quality can lead to variable baseline currents and make it difficult to resolve drug effects. Ensure your internal solution is filtered and your pipettes are clean.[7][9]

  • Voltage Control: Ensure your voltage protocol is appropriate for studying TASK channels, which are voltage-dependent leak channels.[10][11]

Q4: What are the known off-target effects of this compound besides TASK-1?

A4: this compound is considered highly selective for TASK-1/3 channels. At a concentration of 100 nM, it was shown to have little (<11%) or no inhibitory effect on a wide panel of other potassium channels, including TASK-2, TREK-1, Kv1.1, Kv1.3, Kv1.5, Kv3.1, Kv4.3, hERG, and Kir2.1.[1][4][12] The primary "off-target" to control for is its effect on TASK-1.

Quantitative Data

The inhibitory potency of this compound varies between channel subtypes and the expression system used.

Target Channel Cell Type Assay Type IC50 Value Reference
TASK-3 (KCNK9) CHO CellsElectrophysiology70 nM[2][3]
TASK-3 (rat) FRT MonolayersUssing Chamber1.6 µM (1600 nM)[3]
TASK-3 (human) -Thallium Influx3.2 µM (3200 nM)[13]
TASK-1 (KCNK3) CHO CellsElectrophysiology7 nM[1][2][3]
TASK-1 (KCNK3) Xenopus OocytesTwo-Electrode Voltage Clamp35.1 nM[2]

Experimental Protocols & Visualizations

General Electrophysiology Workflow

The following diagram outlines a typical workflow for assessing the effect of this compound on TASK-3 channels using whole-cell patch-clamp electrophysiology.

G prep Cell Preparation (e.g., CHO cells expressing TASK-3) pipette Prepare Patch Pipette (Internal Solution, 2-5 MΩ) prep->pipette approach Approach Cell & Apply Positive Pressure pipette->approach seal Form Gigaohm Seal (>1 GΩ) approach->seal whole_cell Rupture Membrane (Establish Whole-Cell Configuration) seal->whole_cell baseline Record Baseline Current (Apply Voltage Protocol) whole_cell->baseline drug_app Perfuse with this compound (Allow for slow block) baseline->drug_app drug_rec Record Post-Drug Current drug_app->drug_rec washout Washout with Control Solution drug_rec->washout wash_rec Record Washout Current washout->wash_rec analyze Data Analysis (Compare current amplitudes) wash_rec->analyze G This compound This compound TASK1 TASK-1 Channel (High Potency, IC50 ≈ 7 nM) This compound->TASK1 Primary Target (Strong Inhibition) TASK3 TASK-3 Channel (Lower Potency, IC50 ≈ 70 nM) This compound->TASK3 Secondary Target (Moderate Inhibition) Others Other K+ Channels (e.g., TASK-2, TREK-1, Kv1.5, hERG) (Negligible Effect) This compound->Others Off-Target Control (No Significant Inhibition) G start No/Weak Inhibition by this compound q_conc Is this compound concentration high enough for TASK-3? start->q_conc sol_conc Action: Increase this compound concentration. (Consider IC50 of ~70nM - 1.6µM) q_conc->sol_conc No q_time Is application time long enough for slow on-rate? q_conc->q_time Yes a_conc_yes Yes a_conc_no No sol_time Action: Increase perfusion time before recording (5-10 min). q_time->sol_time No q_health Are cells healthy and is the Giga-seal stable? q_time->q_health Yes a_time_yes Yes a_time_no No sol_health Action: Check cell culture, solutions, and patch-clamp technique. q_health->sol_health No q_expression Is TASK-3 expression confirmed? q_health->q_expression Yes a_health_yes Yes a_health_no No sol_expression Action: Verify channel expression (e.g., via qPCR, Western, or positive control). q_expression->sol_expression No end Consider alternative inhibitors or experimental configuration (inside-out). q_expression->end Yes a_expression_yes Yes a_expression_no No

References

Technical Support Center: A1899 & P2X7 Antagonists in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TASK-1/TASK-3 potassium channel blocker A1899 in electrophysiology experiments. Additionally, this guide addresses potential confusion with P2X7 receptor antagonists, a separate class of compounds also used in electrophysiological research.

This compound Washout Protocol and Troubleshooting

This compound is a potent and highly selective blocker of the two-pore domain potassium channels TASK-1 (KCNK3) and TASK-3 (KCNK9)[1][2][3][4]. Proper washout of this compound is critical for demonstrating the reversibility of its effects and ensuring the validity of your electrophysiological data.

Experimental Workflow for this compound Application and Washout

A1899_Workflow cluster_protocol This compound Application & Washout Protocol start Establish Stable Baseline Recording apply_this compound Bath Apply this compound (at desired concentration) start->apply_this compound 1. record_effect Record Block of TASK-1/TASK-3 Current apply_this compound->record_effect 2. washout Initiate Washout: Continuous Perfusion with This compound-free Solution record_effect->washout 3. record_recovery Monitor and Record Current Recovery washout->record_recovery 4. end Full or Partial Recovery record_recovery->end 5.

Caption: A generalized workflow for the application and subsequent washout of the TASK-1/TASK-3 channel blocker this compound in an electrophysiology experiment.

Quantitative Data: this compound Potency

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the expression system. Below is a summary of reported IC50 values.

ChannelExpression SystemIC50 Value
TASK-1 Xenopus oocytes35.1 nM
TASK-1 CHO cells7 nM
TASK-3 CHO cells70 nM

Data sourced from MedchemExpress and Streit et al., 2011.[5][6]

Frequently Asked Questions (FAQs) for this compound Washout

Q1: What is a standard washout protocol for this compound?

While a universally standardized protocol is not available, a typical washout procedure involves continuous perfusion of the recording chamber with an this compound-free external solution. The flow rate should be sufficient to ensure complete replacement of the chamber volume multiple times. A common starting point is a flow rate of 2-5 mL/min for a standard recording chamber. The duration of the washout will depend on the experimental setup and the observed recovery rate.

Q2: How long should the washout period be for this compound?

The duration of the washout period required for the recovery of channel function can vary. It is recommended to monitor the current in real-time and continue the washout until the current returns to a stable baseline, ideally close to the pre-application level. For potent antagonists, this may take a considerable amount of time. Some P2X7 receptor antagonists, for example, show slow reversibility, with recovery taking 15-25 minutes or longer[7]. While this compound targets different channels, a similar extended washout period may be necessary.

Q3: What factors can influence the effectiveness of the this compound washout?

Several factors can impact the efficiency of this compound washout:

  • Perfusion System: The design of your perfusion system, including the volume of the recording chamber and the flow rate, will significantly affect the exchange of solutions.

  • Compound Concentration: Higher concentrations of this compound may require longer washout periods.

  • Lipophilicity of the Compound: Lipophilic compounds can partition into the cell membrane or tubing, leading to a slower washout. The chemical properties of this compound should be considered.

  • Temperature: Temperature can affect the kinetics of drug binding and unbinding.

Q4: What should I do if I observe incomplete washout of this compound?

Incomplete washout can be a common issue with potent channel blockers. Here are some troubleshooting steps:

  • Increase Washout Duration: The most straightforward approach is to extend the washout period.

  • Increase Perfusion Rate: A higher flow rate can help to clear the compound from the chamber more effectively.

  • Check for Compound Adsorption: this compound may adsorb to the tubing of your perfusion system. Consider priming the system with the washout solution or using tubing made of less adhesive material.

  • Use a "Sacrificial" Washout Step: Perfuse with a high-concentration, low-affinity blocker of the same channel to competitively displace this compound, followed by a standard washout of the weaker blocker. The feasibility of this approach depends on the availability of a suitable compound.

Clarification: this compound vs. P2X7 Receptor Antagonists

It is important for researchers to distinguish between this compound and P2X7 receptor antagonists, as both are utilized in electrophysiology but have distinct molecular targets and cellular effects.

  • This compound: A selective blocker of TASK-1 and TASK-3 potassium channels, which are involved in setting the resting membrane potential[1][3].

  • P2X7 Receptor Antagonists: These compounds block the P2X7 receptor, an ATP-gated ion channel involved in inflammation, immune responses, and neurotransmission[8][9][10].

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates several downstream signaling cascades.

P2X7_Signaling cluster_pathway P2X7 Receptor Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R binds and activates Ion_Flux Na+ and Ca2+ Influx K+ Efflux P2X7R->Ion_Flux MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK activates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 K+ efflux triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified signaling pathway initiated by the activation of the P2X7 receptor by extracellular ATP.

FAQs: P2X7 Receptor Antagonists

Q1: Are P2X7 receptor antagonists easily washable?

The reversibility of P2X7 receptor antagonists varies. Some, like AZ11645373, are reported to be slowly reversible, requiring washout periods of 15-25 minutes or longer to see a return to baseline[7]. Others may exhibit pseudo-irreversible binding over the time course of a typical experiment.

Q2: What are the general considerations for washing out P2X7 receptor antagonists?

Similar to this compound, the washout efficiency for P2X7 receptor antagonists will depend on factors such as the specific compound's binding kinetics, its concentration, and the perfusion system's characteristics. It is crucial to consult the literature for the specific antagonist being used to determine its known reversibility and any published washout protocols.

References

Preventing A1899 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A1899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective blocker of the two-pore domain potassium channel K2P3.1, also known as TASK-1.[1] TASK-1 channels are considered "leak" potassium channels, contributing to the establishment of the resting membrane potential in various cell types. By blocking TASK-1, this compound inhibits the outward flow of potassium ions, leading to membrane depolarization and subsequent cellular responses, such as an increase in intracellular calcium concentration.[1]

Q2: What is the solubility of this compound?

Q3: Why is my this compound precipitating in my aqueous experimental solution?

A3: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Aqueous Solubility: The most common reason is that the final concentration of this compound in your aqueous buffer (e.g., cell culture media, PBS) exceeds its solubility limit.

  • Improper Dissolution Technique: Adding a concentrated DMSO stock of this compound too quickly to an aqueous solution can cause localized high concentrations that lead to immediate precipitation.

  • Low Temperature: The solubility of many organic compounds, including likely this compound, decreases at lower temperatures. Storing prepared aqueous solutions at 4°C can promote precipitation.

  • pH of the Solution: The ionization state of a compound can significantly affect its solubility. While the pKa of this compound is not published, changes in the pH of your experimental buffer could influence its solubility.

  • Interaction with Media Components: Components in complex media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q4: How should I prepare my this compound working solution to avoid precipitation?

A4: To minimize precipitation, a careful and methodical approach to preparing your working solution is crucial. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to start with a high-concentration stock in DMSO and then perform a stepwise dilution into your pre-warmed aqueous buffer while vortexing.

Q5: What is the maximum recommended final concentration of DMSO in my experiment?

A5: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced effects on your cells or assay. A final DMSO concentration of 0.1% or less is generally recommended for most cell-based assays. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide

This guide provides a structured approach to resolving this compound precipitation issues.

Observation Potential Cause Suggested Solution
Immediate cloudiness or precipitate upon adding this compound stock to aqueous buffer. Exceeding the aqueous solubility limit. Rapid change in solvent polarity.- Lower the final concentration of this compound. - Use a stepwise dilution method as described in the protocol below. - Ensure the aqueous buffer is at 37°C. - Vortex the aqueous buffer while adding the this compound stock solution dropwise.
Precipitate forms over time in the incubator. The compound is slowly coming out of a supersaturated solution. Degradation of the compound.- Prepare fresh this compound-containing media for each experiment. - Consider if the pH of your media is changing over time in the incubator. Ensure proper buffering.
Precipitate is observed after storing the prepared solution at 4°C. Decreased solubility at lower temperatures.- Avoid storing aqueous solutions of this compound at low temperatures. Prepare fresh solutions before each experiment.
Variability in precipitation between experiments. Inconsistent preparation of solutions. Fluctuation in experimental conditions (e.g., temperature, pH).- Standardize your solution preparation protocol. - Ensure consistent temperature and pH across all experiments.

Quantitative Data Summary

While specific experimental values for the aqueous solubility and pKa of this compound are not widely published, the following table summarizes key known quantitative data.

Parameter Value Source
Molar Mass 500.55 g/mol Tocris Bioscience
Solubility in DMSO ≥ 50 mg/mL (≥ 100 mM)Tocris Bioscience
IC₅₀ for human TASK-1 (in CHO cells) 7 nMTocris Bioscience
IC₅₀ for human TASK-3 (in CHO cells) 70 nMTocris Bioscience

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock

This protocol provides a standardized method for diluting a concentrated stock of this compound in DMSO into an aqueous buffer to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, high-quality aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Dissolve this compound powder in 100% anhydrous DMSO to make a high-concentration stock, for example, 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare the Aqueous Working Solution:

    • Pre-warm your aqueous buffer to the experimental temperature (typically 37°C).

    • To achieve a final concentration of 10 µM this compound with 0.1% DMSO, for example:

      • Add 999 µL of the pre-warmed aqueous buffer to a sterile microcentrifuge tube.

      • While vigorously vortexing the aqueous buffer, add 1 µL of the 10 mM this compound DMSO stock solution dropwise.

    • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.

Visualizations

Signaling Pathway of this compound Action

A1899_Signaling_Pathway cluster_membrane Cell Membrane TASK1 TASK-1 Channel (K+) K_in K+ (in) Membrane_Depolarization Membrane Depolarization TASK1->Membrane_Depolarization Inhibits K+ Efflux K_out K+ (out) K_in->K_out K+ Efflux This compound This compound This compound->TASK1 Blocks Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Activates Voltage-Gated Ca2+ Channels Cellular_Response Downstream Cellular Response Ca_Influx->Cellular_Response

Caption: Signaling pathway of this compound action.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Preparation Was the solution prepared correctly? Check_Concentration->Check_Preparation No Resolved Issue Resolved Lower_Concentration->Resolved Follow_Protocol Follow stepwise dilution protocol Check_Preparation->Follow_Protocol No Check_Temperature Was the solution stored at a low temperature? Check_Preparation->Check_Temperature Yes Follow_Protocol->Resolved Prepare_Fresh Prepare fresh solution before use Check_Temperature->Prepare_Fresh Yes Check_Media Is there an interaction with media components? Check_Temperature->Check_Media No Prepare_Fresh->Resolved Test_Simpler_Buffer Test solubility in a simpler buffer (e.g., PBS) Check_Media->Test_Simpler_Buffer Possibly Check_Media->Resolved No Test_Simpler_Buffer->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Impact of pH on A1899 efficacy and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the efficacy and stability of A1899, a potent K2P3.1 (TASK-1) and K2P9.1 (TASK-3) channel blocker.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the experimental buffer affect the efficacy of this compound?

A1: The efficacy of ion channel blockers like this compound can be influenced by pH. While specific data for this compound is not extensively published, the potency of similar compounds often depends on their ionization state. This compound contains a benzamide (B126) functional group, and its overall charge can be affected by the surrounding pH. Changes in pH may alter the molecule's ability to permeate the cell membrane and bind to its target site within the open channel pore of TASK-1 and TASK-3 channels. It is crucial to maintain a consistent and appropriate pH in your experimental buffers to ensure reproducible results.

Q2: What is the optimal pH for storing this compound stock solutions?

A2: For optimal stability, this compound is typically dissolved in a non-aqueous solvent like DMSO for stock solutions and stored at -20°C. When preparing aqueous working solutions, it is important to consider the pH. Benzamide-containing compounds can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1] Therefore, it is recommended to prepare fresh working solutions in a buffer with a pH close to physiological conditions (pH 7.2-7.4) and use them promptly.

Q3: I am observing inconsistent IC50 values for this compound in my electrophysiology experiments. Could pH be a contributing factor?

A3: Yes, inconsistent IC50 values can be a result of pH fluctuations in your recording solutions. The activity of ion channels, as well as the potency of their blockers, can be pH-sensitive.[2][3] Ensure that your intracellular and extracellular solutions are freshly prepared and that their pH is accurately measured and adjusted before each experiment. Buffering capacity of your solutions is also a key factor in maintaining a stable pH throughout the duration of the recording.

Q4: How can I assess the stability of this compound at different pH values?

A4: The stability of this compound across a range of pH values can be determined using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound solutions at various pH levels over a set period and then analyzing the samples by HPLC to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Diminished or No Observed Efficacy of this compound
Possible Cause Troubleshooting Steps
Incorrect pH of extracellular solution Verify the pH of your recording solution. The protonation state of this compound and the activity of TASK-1/3 channels can be pH-dependent. Prepare fresh solutions and adjust the pH immediately before use.
Degradation of this compound in working solution Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If working solutions are kept for extended periods, their pH can influence the stability of this compound.
Poor solubility of this compound Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Visually inspect the working solution for any precipitates.
"Rundown" of ion channel activity The activity of ion channels can decrease over the course of a patch-clamp experiment. Monitor the baseline current throughout the experiment. If rundown is significant, consider using the perforated patch-clamp technique to maintain the intracellular environment.[4]
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent pH between experiments Standardize the preparation of all experimental solutions. Use a calibrated pH meter and ensure all buffers have adequate buffering capacity.
Inaccurate this compound concentration Verify the concentration of your stock solution. Use calibrated pipettes for preparing dilutions.
Fluctuations in recording temperature Ion channel kinetics are temperature-sensitive. Use a temperature-controlled stage to maintain a consistent temperature throughout your experiments.
Variability in cell passage number Use cells within a defined, low-passage number range for all experiments to ensure consistent expression levels of the target ion channels.

Data Presentation

The following tables present hypothetical data to illustrate the potential impact of pH on this compound efficacy and stability. Note: This data is for illustrative purposes only and should be experimentally verified.

Table 1: Hypothetical pH-Dependent Efficacy of this compound on TASK-1 Channels

pHIC50 (nM)
6.815
7.47
8.025

Table 2: Hypothetical Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (hours)
5.012
7.448
9.08

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Efficacy of this compound using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture cells stably expressing human K2P3.1 (TASK-1) channels under standard conditions.

  • Solution Preparation:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Prepare three batches and adjust the pH to 6.8, 7.4, and 8.0 with HCl or NaOH.

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Electrophysiology:

    • Obtain whole-cell recordings using an patch-clamp amplifier.

    • Hold the cell at -80 mV.

    • Apply a voltage ramp from -100 mV to +40 mV to elicit TASK-1 currents.

    • Establish a stable baseline recording in the vehicle control solution at each pH.

    • Apply increasing concentrations of this compound at each respective pH, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak outward current at +40 mV.

    • Normalize the current at each this compound concentration to the baseline current.

    • Plot the concentration-response curves and fit with a Hill equation to determine the IC50 at each pH.

Protocol 2: Determining the pH-Dependent Stability of this compound using HPLC
  • Solution Preparation:

    • Prepare buffer solutions at pH 5.0 (acetate buffer), 7.4 (phosphate buffer), and 9.0 (borate buffer).

    • Prepare a 10 µM solution of this compound in each buffer.

  • Incubation:

    • Incubate the this compound solutions at a constant temperature (e.g., 37°C).

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • HPLC Analysis:

    • Inject the samples onto a C18 HPLC column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to separate this compound from its degradation products.

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.

    • Plot the concentration of this compound versus time for each pH and fit the data to a first-order decay model to calculate the half-life.[5]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular_K High Extracellular K+ TASK_Channel TASK-1 / TASK-3 Channel Intracellular_K High Intracellular K+ Depolarization Membrane Depolarization TASK_Channel->Depolarization Inhibition leads to Intracellular_K->TASK_Channel K+ Efflux Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response This compound This compound This compound->TASK_Channel Blocks Pore

Caption: this compound blocks TASK-1/3 channels, inhibiting K+ efflux and causing depolarization.

Experimental_Workflow_Efficacy Start Start: Cell Culture (TASK-1 expressing cells) Prepare_Solutions Prepare Solutions (pH 6.8, 7.4, 8.0) Start->Prepare_Solutions Patch_Clamp Whole-Cell Patch-Clamp Prepare_Solutions->Patch_Clamp Baseline Establish Baseline Current Patch_Clamp->Baseline Apply_this compound Apply Increasing [this compound] at each pH Baseline->Apply_this compound Record_Current Record Steady-State Current Apply_this compound->Record_Current Analyze Data Analysis: Calculate IC50 Record_Current->Analyze

Caption: Workflow for assessing the pH-dependent efficacy of this compound.

Experimental_Workflow_Stability Start Start: Prepare this compound in Buffers (pH 5, 7.4, 9) Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Remaining This compound HPLC->Quantify Analyze Data Analysis: Calculate Half-life Quantify->Analyze

Caption: Workflow for determining the pH-dependent stability of this compound.

References

A1899 batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with A1899.

Troubleshooting Guides

This section provides solutions to specific problems that may arise when using this compound.

Question: I am not observing the expected blocking effect of this compound on TASK-1/TASK-3 channels.

Answer:

There are several potential reasons for a lack of efficacy. Follow these troubleshooting steps:

  • Verify Compound Integrity and Purity:

    • Recommendation: Always use a fresh batch of this compound for critical experiments. If batch-to-batch variability is suspected, it is crucial to perform in-house quality control.

    • Protocol: Perform High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity of your this compound stock. The purity should be ≥98%.[1]

  • Confirm Stock Solution Concentration:

    • Recommendation: Inaccurate stock solution concentration is a common source of error. Prepare fresh stock solutions and verify their concentration. Note that the molecular weight can vary between batches due to hydration.[1]

    • Protocol: Use a calibrated balance to weigh the compound and high-purity solvent (e.g., DMSO) for accurate stock solution preparation.

  • Check Experimental Conditions:

    • Recommendation: The blocking action of this compound is dependent on the channel being in an open state.[2] Ensure your experimental paradigm (e.g., voltage protocol in electrophysiology) allows for channel opening.

    • Mechanism of Action: this compound acts as an open-channel blocker, binding within the central pore of the TASK-1 and TASK-3 channels.[2][3]

  • Assess Cellular System:

    • Recommendation: The reported IC50 values for this compound can differ between expression systems (e.g., Xenopus oocytes vs. mammalian cells).[2] Be aware of the expected potency in your specific cell type. For example, the IC50 for human TASK-1 is ~7 nM in CHO cells and ~35 nM in Xenopus oocytes.[2][4]

Question: I am observing high variability in my results between different experiments using what should be the same concentration of this compound.

Answer:

Inconsistent results can stem from several factors related to compound handling and experimental setup.

  • Ensure Complete Solubilization:

    • Recommendation: this compound may precipitate out of solution, especially at high concentrations or in aqueous buffers. Visually inspect your stock and working solutions for any precipitate.

    • Protocol: Briefly vortex and sonicate the stock solution upon thawing to ensure homogeneity. When preparing working solutions, add the this compound stock to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.

  • Evaluate Compound Stability in Experimental Buffer:

    • Recommendation: The stability of this compound in your specific experimental buffer over the time course of your experiment may be a factor.

    • Protocol: Prepare a working solution of this compound in your experimental buffer and analyze its concentration and purity by HPLC at the beginning and end of your typical experimental duration to check for degradation.

  • Standardize Experimental Workflow:

    • Recommendation: Minor variations in timing, temperature, or cell passage number can contribute to variability.

    • Action: Maintain a detailed and consistent experimental protocol. Use cells within a defined passage number range and ensure consistent incubation times with the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective blocker of the two-pore domain potassium (K2P) channels K2P3.1 (TASK-1) and K2P9.1 (TASK-3).[1] It functions as an open-channel blocker, meaning it binds within the central cavity of the channel pore when the channel is in its open conformation, thereby physically occluding the flow of potassium ions.[2][3]

Q2: What are the recommended quality control procedures for a new batch of this compound?

To ensure the quality and consistency of this compound, it is recommended to perform a series of analytical tests on each new batch. These tests help to confirm the identity, purity, and concentration of the compound, which is crucial for reproducible experimental results.

Q3: How should I prepare and store stock solutions of this compound?

  • Preparation: Based on the product's molecular weight (which can be batch-specific), weigh out the desired amount of this compound and dissolve it in a suitable solvent, such as DMSO, to make a concentrated stock solution (e.g., 10 mM).[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are:

  • Human TASK-1: 7 nM (in CHO cells)[2]

  • Human TASK-3: 70 nM (in CHO cells)[1] It displays greater than 12.5-fold selectivity for TASK-1 and TASK-3 over other tested potassium channels.[1]

Quality Control Data for this compound

To mitigate batch-to-batch variability, a comprehensive quality control assessment is recommended for each new lot of this compound.

ParameterSpecificationMethodPurpose
Identity Matches reference spectrumLC-MS, ¹H-NMRConfirms the chemical structure of the compound.
Purity ≥ 98%HPLC (UV detection)Quantifies the percentage of the active compound and detects impurities.
Solubility Clear solution at 10 mMVisual InspectionEnsures the compound can be fully dissolved in the stock solvent (e.g., DMSO).
Residual Solvent ≤ 0.5%GC-MSQuantifies the amount of residual organic solvent from the synthesis process.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Inject 10 µL of the solution onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Run a gradient from 5% to 95% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.

    • Detect the compound using a UV detector at 254 nm.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight and thus the identity of this compound.

  • Methodology:

    • Use the same HPLC method as described above.

    • Couple the HPLC system to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Scan for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺). The molecular weight of this compound is 500.55 g/mol .[1]

    • Confirm that the major peak in the chromatogram corresponds to the expected molecular weight of this compound.

Visualizations

A1899_Signaling_Pathway TASK_Channel TASK-1 / TASK-3 Channel (Open) Block Channel Block This compound This compound This compound->TASK_Channel Binds to Pore K_ion K+ Ion K_ion->TASK_Channel Efflux Hyperpolarization Membrane Hyperpolarization Block->Hyperpolarization Prevents Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to QC_Workflow start Receive New Batch of this compound visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., 10 mM in DMSO) visual->solubility hplc Purity Analysis (HPLC, ≥98%) solubility->hplc lcms Identity Confirmation (LC-MS) hplc->lcms decision Does Batch Meet All Specifications? lcms->decision pass Release for Experimental Use decision->pass Yes fail Quarantine Batch & Contact Supplier decision->fail No Troubleshooting_Tree start Issue: Inconsistent or No Effect of this compound check_solution Are stock and working solutions fresh & clear? start->check_solution check_purity Has batch purity been confirmed via HPLC (≥98%)? check_solution->check_purity Yes solution_no Prepare fresh solutions. Ensure complete dissolution. check_solution->solution_no No check_protocol Is the experimental protocol validated for open channels? check_purity->check_protocol Yes purity_no Perform QC analysis or use a new, validated batch. check_purity->purity_no No check_cells Is the cell line/expression system appropriate? check_protocol->check_cells Yes protocol_no Optimize protocol to ensure channel activation. check_protocol->protocol_no No cells_no Verify channel expression and consider system-specific IC50. check_cells->cells_no No contact_support If issues persist, contact technical support. check_cells->contact_support Yes

References

Validation & Comparative

Comparative Guide to TASK-1 Inhibitors: A1899 versus A293

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the TASK-1 (KCNK3) potassium channel: A1899 and A293. TASK-1, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating the resting membrane potential and cellular excitability in various tissues, including the heart, brain, and pulmonary arteries.[1][2] Its involvement in pathologies such as atrial fibrillation and pulmonary arterial hypertension makes it a significant target for therapeutic intervention.[3][4] this compound and A293 are widely used experimental tools to study TASK-1 function and represent important scaffolds for drug design.[5]

Quantitative Performance Comparison

Both this compound and A293 are potent TASK-1 inhibitors, but they exhibit key differences in potency and selectivity. The following tables summarize their pharmacological properties based on published experimental data.

Table 1: Inhibitory Potency (IC₅₀) against TASK-1

CompoundMammalian Cells (CHO)Xenopus OocytesReference
This compound ~7 nM~35 nM[6][7]
A293 ~100 nM~200 nM[6]

Note: IC₅₀ values are often lower in mammalian cell lines compared to Xenopus oocyte expression systems, which can act as a "lipophilic sink" for drugs.[8]

Table 2: Selectivity Profile

CompoundTargetSelectivity over TASK-3Other ChannelsReference
This compound TASK-1 (KCNK3)~10-foldMinimal to no inhibition of other tested K+ channels at concentrations that block TASK-1.[7]
A293 TASK-1 (KCNK3)Potent and selectiveOriginally developed as a Kv1.5 inhibitor, but is >40-fold more potent on TASK-1. At 200 nM, it selectively inhibits TASK-1 without affecting Kv1.5.[8][9]

Summary of Comparison: Based on available data, This compound is the more potent of the two inhibitors, with an IC₅₀ in the single-digit nanomolar range in mammalian cells.[7] Both compounds demonstrate high selectivity for TASK-1 over its closest relative, TASK-3, and other potassium channels, making them valuable tools for isolating TASK-1-specific currents.[7][9]

Mechanism of Action and Binding Site

Both this compound and A293 function as open-channel blockers. They physically occlude the ion conduction pathway by binding within the central cavity of the TASK-1 channel, below the selectivity filter.[10] This direct plugging mechanism prevents the efflux of potassium ions, leading to membrane depolarization and increased cellular excitability.[1]

While both bind in the inner vestibule, mutagenesis studies have revealed that their precise binding sites are not identical, though they share some common interacting residues.[5][7][11] For instance, residues in the M2 and M4 transmembrane segments are crucial for the binding of both compounds.[5][7]

cluster_membrane Cell Membrane TASK1 TASK-1 Channel (Open State) K_out K+ Efflux TASK1->K_out K+ ions flow out RMP Stable Resting Membrane Potential K_out->RMP Inhibitor This compound or A293 Block Channel Block Inhibitor->Block Block->TASK1 binds to inner pore Depolarization Membrane Depolarization Block->Depolarization prevents K+ efflux AP_Prolongation Action Potential Prolongation Depolarization->AP_Prolongation leads to A Prepare Cells & Solutions B Obtain Giga-ohm Seal & Establish Whole-Cell Configuration A->B C Record Baseline TASK-1 Currents (Voltage-Step Protocol) B->C D Perfuse with Inhibitor (this compound or A293) C->D E Record Steady-State Blocked Currents D->E F Washout Inhibitor (Optional, for reversibility) E->F G Data Analysis: - Isolate Sensitive Current - Calculate % Inhibition - Determine IC50 E->G F->G

References

A Comparative Guide to A1899 and Other K2P Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the K2P channel blocker A1899 with other notable alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research applications.

Two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability and are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. This compound has emerged as a potent and selective blocker of the TASK (TWIK-related acid-sensitive K+) channel subfamily. This guide provides a comparative analysis of this compound's performance against other K2P channel blockers, focusing on their potency, selectivity, and mechanism of action.

Data Presentation: Comparative Inhibitory Potency of K2P Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected K2P channel blockers against various K2P channels and other relevant off-target channels. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundTarget ChannelIC50 (nM)Expression SystemAssay MethodReference(s)
This compound hTASK-1 (K2P3.1)7CHO cellsElectrophysiology[1]
hTASK-1 (K2P3.1)35.1Xenopus oocytesTwo-Electrode Voltage Clamp
hTASK-3 (K2P9.1)70CHO cellsElectrophysiology[1]
rTASK-3 (K2P9.1)1600Fischer rat thyroid cellsUssing chamber[2]
hTRESK (K2P18.1)900--[1]
A293 (AVE1231) hTASK-1 (K2P3.1)222Xenopus oocytesTwo-Electrode Voltage Clamp
ML365 hTASK-1 (K2P3.1)4-Thallium flux assay[3][4][5]
hTASK-1 (K2P3.1)16-Automated electrophysiology[3][4]
hTASK-3 (K2P9.1)390--[6]
hKir2.1, hKCNQ2, hERG>30,000--[3][4]
PK-THPP hTASK-3 (K2P9.1)35--[1][7]
hTASK-1 (K2P3.1)300--[1][7]
rTASK-3 (K2P9.1)42Fischer rat thyroid cellsUssing chamber[2]
hTREK-1 (K2P2.1)>10,000--[7]
hKv1.5~5,000--[7]
hERG, KATP>15,000, >10,000--[7]
ML308 hTASK-3 (K2P9.1)130-Thallium flux assay[8]
hTASK-3 (K2P9.1)413-Automated electrophysiology[8]
hTASK-1 (K2P3.1)>6,500-Thallium flux assay[8]
hKir2.1, hKCNQ2, hERG>10,000--[8]
Spadin (B612297) hTREK-1 (K2P2.1)10 - 70COS-7 cells, HEK cellsElectrophysiology[9][10]
hTREK-2, hTRAAKNo effect--[9]
Fluoxetine (B1211875) hTREK-1 (K2P2.1)19,000tsA 201 cellsWhole-cell patch clamp[11]
hTASK-3 (K2P9.1)>100,000 (31% block at 100 µM)tsA 201 cellsWhole-cell patch clamp[11]
Norfluoxetine (B159337) hTREK-1 (K2P2.1)9,000tsA 201 cellsWhole-cell patch clamp[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to characterize K2P channel blockers.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the electrophysiological properties of ion channels expressed in Xenopus oocytes.[12][13][14][15][16]

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the K2P channel of interest is injected into the oocytes.

  • Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.

  • Recording:

    • An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).

    • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier maintains the membrane potential at a set holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit channel currents, which are recorded and amplified.

    • The compound of interest is added to the perfusion solution to determine its effect on the channel currents.

Whole-Cell Patch Clamp in Mammalian Cells

This method allows for the recording of ionic currents from the entire membrane of a single mammalian cell (e.g., HEK293, CHO cells) transiently or stably expressing the K2P channel.

  • Cell Culture: Cells are cultured on coverslips and transfected with the plasmid DNA encoding the K2P channel.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

  • Giga-seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording:

    • The membrane potential is clamped at a holding potential.

    • Voltage protocols (e.g., voltage ramps or steps) are applied to evoke channel currents.

    • The effect of the blocker is assessed by perfusing the cell with a solution containing the compound.

Thallium Flux Assay

This is a high-throughput screening method used to measure the activity of potassium channels. It relies on the principle that thallium (Tl+) ions can pass through open potassium channels and that a Tl+-sensitive fluorescent dye inside the cells will report this influx.[17][18][19][20][21]

  • Cell Plating: Cells expressing the K2P channel of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.

  • Compound Incubation: The cells are incubated with the test compounds.

  • Thallium Addition and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the change in fluorescence is measured over time using a plate reader. An increase in fluorescence indicates Tl+ influx through open channels. Blockers will prevent this increase.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

K2P_Blocker_Mechanism cluster_0 Direct Pore Blockade cluster_1 Allosteric Modulation & Downstream Effects This compound This compound TASK_Channel TASK Channel (Inner Pore) This compound->TASK_Channel Binds to inner cavity PKTHPP PK-THPP PKTHPP->TASK_Channel Binds to inner cavity Spadin Spadin TREK1 TREK-1 Channel Spadin->TREK1 Blocks CREB CREB Activation TREK1->CREB Inhibition leads to Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis

Electrophysiology_Workflow start Start: K2P Channel Expression tevc Two-Electrode Voltage Clamp (Xenopus Oocytes) start->tevc patch_clamp Whole-Cell Patch Clamp (Mammalian Cells) start->patch_clamp recording Record Baseline Channel Current tevc->recording patch_clamp->recording application Apply K2P Blocker recording->application washout Washout application->washout analysis Analyze Current Inhibition (Calculate IC50) washout->analysis end End: Determine Potency & Selectivity analysis->end

HTS_Workflow start Start: Plate Cells Expressing K2P Channel dye_loading Load Cells with Thallium-Sensitive Dye start->dye_loading compound_addition Add Library of Compounds (including K2P blockers) dye_loading->compound_addition thallium_addition Add Thallium Chloride compound_addition->thallium_addition fluorescence_reading Measure Fluorescence Change thallium_addition->fluorescence_reading hit_identification Identify 'Hits' (Compounds that block Tl+ influx) fluorescence_reading->hit_identification confirmation Confirm Hits with Electrophysiology hit_identification->confirmation

Concluding Remarks

This compound stands out as a highly potent and selective blocker of TASK-1 and, to a lesser extent, TASK-3 channels.[1] Its nanomolar potency and selectivity make it a valuable tool for studying the physiological roles of these specific K2P channels. In comparison, compounds like ML365 offer even greater selectivity for TASK-1 over TASK-3.[3][4][5][6][22] For researchers interested in TASK-3, PK-THPP and ML308 provide potent options, with PK-THPP also showing good brain penetrance.[1][2][7][8][23] For those studying TREK-1, the peptide spadin is a potent and specific blocker, while fluoxetine and its metabolite norfluoxetine offer alternatives, albeit with lower potency.[9][10][11]

The choice of a K2P channel blocker will ultimately depend on the specific research question, the K2P channel subtype of interest, and the required selectivity profile. This guide provides a foundation of comparative data and methodologies to aid in this selection process. Researchers are encouraged to consult the primary literature for more in-depth information on the experimental conditions and potential off-target effects of these compounds.

References

Validating the Efficacy of A1899 on TASK-1 Potassium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specific effects of modulatory compounds on ion channels is paramount. This guide provides a detailed comparison of A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1, with other known inhibitors. The experimental data and protocols presented herein offer a framework for validating the effects of this compound on TASK-1 currents.

TASK-1 channels, encoded by the KCNK3 gene, are crucial in setting the resting membrane potential in various excitable cells.[1] Their dysfunction has been implicated in several pathological conditions, including cardiovascular diseases and pulmonary arterial hypertension, making them a significant therapeutic target.[2][3][4]

Comparative Efficacy of TASK-1 Inhibitors

This compound has been identified as a highly potent and selective blocker of TASK-1 channels.[1][5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable TASK-1 inhibitors, providing a clear comparison of their potency and selectivity. The data is primarily derived from studies on heterologously expressed channels in Xenopus oocytes and Chinese Hamster Ovary (CHO) cells.

CompoundTarget(s)IC50 (TASK-1)IC50 (TASK-3)Expression SystemReference
This compound TASK-1 7 nM 70 nMCHO cells[1][6]
35.1 nM -Xenopus oocytes[1][6][7]
A293 (AVE1231)TASK-1~220 nM950 nMXenopus oocytes[3]
ML365TASK-116 nM>1 µM-[3]
DoxapramTASK-1/TASK-3Equal potencyEqual potency-[3]
PK-THPPTASK-3 > TASK-1-More potent on TASK-3-[8]

Experimental Protocols

To validate the specific effects of this compound on TASK-1 currents, a standard two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes or whole-cell patch-clamp in mammalian cells (e.g., CHO or HEK293) heterologously expressing the human TASK-1 channel is employed.

1. Cell Preparation and Channel Expression:

  • Xenopus Oocytes: Oocytes are surgically removed and defolliculated. cRNA encoding the human TASK-1 channel is then injected into the oocytes. The oocytes are incubated for 2-5 days to allow for channel expression.

  • Mammalian Cells (CHO/HEK293): Cells are transiently or stably transfected with a plasmid DNA vector containing the human KCNK3 gene. Cells are cultured for 24-48 hours post-transfection to allow for channel expression.

2. Electrophysiological Recording:

  • TEVC in Oocytes: Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes filled with 3 M KCl.

  • Whole-Cell Patch-Clamp in Mammalian Cells: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2) and forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • To elicit TASK-1 currents, a voltage step protocol is applied. A typical protocol involves holding the membrane potential at -80 mV and then applying 200-millisecond steps to various test potentials, for instance, from -70 mV to +70 mV in 10 mV increments.[1][6]

  • Currents are recorded before and after the application of this compound or other test compounds to the bath solution.

  • The inhibitory effect is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., +40 mV).[1][6] A dose-response curve is then constructed to determine the IC50 value.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the underlying cellular mechanisms, the following diagrams illustrate the logical workflow for validating this compound's effect and the known signaling pathways that regulate TASK-1 channel activity.

experimental_workflow cluster_prep Cell Preparation & Expression cluster_record Electrophysiological Recording cluster_analysis Data Analysis prep Prepare Expression System (Xenopus Oocytes or Mammalian Cells) express Express hTASK-1 Channels (cRNA injection or transfection) prep->express record_base Record Baseline TASK-1 Currents (Voltage Clamp) express->record_base apply_this compound Apply this compound (Varying Concentrations) record_base->apply_this compound record_post Record Post-Application TASK-1 Currents apply_this compound->record_post measure Measure Current Inhibition record_post->measure dose_response Construct Dose-Response Curve measure->dose_response ic50 Determine IC50 Value dose_response->ic50

Experimental workflow for validating this compound's effect on TASK-1.

signaling_pathway TASK-1 Channel Regulation gpcr GPCR Activation (e.g., M1, ET-1) gq Gαq gpcr->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 Hydrolysis plc->pip2 task1 TASK-1 Channel pip2->task1 inhibition Inhibition rho_kinase Rho-kinase rho_kinase->task1 src_kinase Src Tyrosine Kinase src_kinase->task1

Signaling pathways regulating TASK-1 channel activity.

References

A1899: A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of A1899, a potent blocker of the two-pore domain potassium (K2P) channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1).[1] Its high affinity and selectivity for these channels have positioned it as a valuable tool for investigating their physiological roles. This document presents a comparative overview of this compound's activity against a panel of ion channels, compares it with alternative compounds, and provides detailed experimental methodologies for the assessment of ion channel pharmacology.

Executive Summary

This compound is a highly potent and selective antagonist of TASK-1 and TASK-3 potassium channels.[1] Available data demonstrates its significant selectivity for these channels over other tested potassium channels. While its primary activity is well-characterized, a comprehensive selectivity profile against a broader range of ion channel families, such as voltage-gated sodium and calcium channels, is not extensively documented in publicly available literature. This guide summarizes the existing data on this compound's selectivity and provides a framework for its evaluation.

Comparative Selectivity Profile of this compound

The primary mechanism of action for this compound is the blockade of the channel pore from the intracellular side, acting as an open-channel blocker.[1] The following table summarizes the inhibitory activity of this compound against a panel of potassium channels.

Ion ChannelIC50 (nM)Cell TypeReference
hTASK-1 (K2P3.1) 7CHO[1]
hTASK-3 (K2P9.1) 70CHO[1]
hK2P18.1 (TRESK) 900-[1]
Other K+ Channels >2000-[1]

Comparison with Alternative TASK Channel Blockers

Several other compounds have been identified as potent blockers of TASK channels. This section provides a comparative overview of this compound with notable alternatives.

CompoundTarget(s)IC50 (nM)Key FeaturesReference
This compound TASK-1, TASK-37 (TASK-1), 70 (TASK-3)Potent and selective TASK-1/3 blocker.[1]
ML365 TASK-10.13 µM (FDSS assay)Reported to have better selectivity for TASK-1 over TASK-3 compared to this compound.
A293 TASK-1~100-200Potent TASK-1 blocker.

One study directly comparing ML365 to this compound suggests that ML365 possesses a more favorable selectivity profile for TASK-1 over TASK-3.

Experimental Protocols

The determination of a compound's ion channel selectivity profile is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling

This protocol outlines the general procedure for assessing the inhibitory effect of a compound like this compound on a specific ion channel expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture the host cell line (e.g., HEK293) in appropriate media and conditions.

  • Transiently or stably transfect the cells with the plasmid DNA encoding the ion channel of interest.

  • Allow for protein expression for 24-48 hours post-transfection.

2. Solution Preparation:

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.3 with KOH.

  • External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Fill the micropipette with the internal solution and mount it on the micromanipulator.

  • Approach a single, healthy-looking transfected cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a specific holding potential (e.g., -80 mV).

  • Apply a voltage protocol appropriate for the ion channel being studied to elicit ionic currents.

  • Record baseline currents in the absence of the compound.

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record the currents in the presence of the compound until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak current amplitude in the absence (control) and presence of different concentrations of the compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture & Transfection patching Whole-Cell Patching cell_culture->patching solution_prep Solution Preparation solution_prep->patching baseline Baseline Current Recording patching->baseline compound_app Compound Application baseline->compound_app inhibition_rec Inhibition Current Recording compound_app->inhibition_rec data_extraction Data Extraction inhibition_rec->data_extraction crc Concentration-Response Curve Generation data_extraction->crc ic50 IC50 Determination crc->ic50

Caption: Experimental workflow for ion channel selectivity profiling.

Signaling_Pathway This compound This compound TASK_Channel TASK-1 / TASK-3 (K2P Channel) This compound->TASK_Channel blocks K_Efflux K+ Efflux TASK_Channel->K_Efflux mediates Membrane_Potential Membrane Hyperpolarization K_Efflux->Membrane_Potential leads to Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability results in

Caption: Simplified signaling pathway of this compound action.

References

Comparative Analysis of A1899 and Quinidine on Atrial Electrophysiology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological effects of A1899 and the classic antiarrhythmic agent, quinidine (B1679956), on atrial tissue. This analysis is supported by experimental data to inform preclinical research and drug development in the context of atrial arrhythmias, particularly atrial fibrillation.

This guide synthesizes findings from multiple studies to present a comparative overview of the two compounds, focusing on their mechanisms of action, quantitative effects on key electrophysiological parameters, and the experimental protocols used to derive these data.

Electrophysiological Effects: A Tabular Comparison

The following tables summarize the quantitative effects of this compound and quinidine on atrial electrophysiology, compiled from various experimental studies. These data provide a direct comparison of their potency and mechanisms of action on critical ion channels and action potential characteristics.

ParameterThis compound (AVE0118)QuinidineSpecies/Preparation
Effective Refractory Period (ERP) Prolonged (p<0.001 at 5-10 µM)ProlongedCanine Atrial Preparations
Action Potential Duration (APD) No significant change in APD70Prolonged APD95 by 33% at 1000ms cycle length; effect reduced at faster ratesCanine Atria / Human Atria
Maximum Upstroke Velocity (Vmax) Reduced by 15% at 10 µMReduced (use-dependent)Canine Atrial Preparations
Peak Sodium Current (INa) Reduced by 36.5% at 10 µMInhibitedHEK293 cells expressing SCN5A / General knowledge
Ultra-rapid Delayed Rectifier K+ Current (IKur) -IC50 of 5.0 µMCanine Atrial Myocytes
Transient Outward K+ Current (Ito) -Potent inhibitor at 3-10 µMRabbit Atrial Myocytes
Inward Rectifier K+ Current (IK1) -Reduced by ~20-30% at therapeutic concentrationsHuman Atrial Myocytes

Mechanism of Action: A Comparative Overview

This compound (AVE0118) is recognized for its atrial-selective electrophysiological effects. While initially investigated as a blocker of the ultra-rapid delayed rectifier potassium current (IKur), subsequent research has demonstrated that its primary mechanism for prolonging the atrial effective refractory period (ERP) is the inhibition of the cardiac sodium channel current (INa).[1] This action leads to a reduction in the maximum upstroke velocity (Vmax) of the atrial action potential.[1] Notably, this compound prolongs the atrial ERP without significantly altering the action potential duration (APD) at 70% repolarization, a characteristic feature of its sodium channel blocking activity.[1]

Quinidine , a classic Class IA antiarrhythmic agent, exhibits a broader spectrum of activity on multiple ion channels. Its primary antiarrhythmic effect is attributed to the blockade of both sodium and potassium channels.[2][3] By blocking the fast inward sodium current (INa), quinidine slows the depolarization phase of the action potential, resulting in a use-dependent reduction in Vmax.[4][5] Additionally, quinidine blocks several potassium currents, including the transient outward current (Ito), the ultra-rapid delayed rectifier current (IKur), and the inward rectifier current (IK1).[6][7] This multi-channel blockade contributes to a prolongation of the action potential duration and, consequently, the effective refractory period in atrial tissue.[4]

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies employed. The following section details the key experimental protocols utilized in the cited studies.

Isolation of Single Atrial Myocytes

The isolation of individual atrial cardiomyocytes is a prerequisite for detailed electrophysiological analysis using techniques such as patch-clamp.

General Procedure:

  • Tissue Procurement: Atrial tissue, such as the right or left atrial appendage, is obtained from the heart of the chosen animal model (e.g., mouse, rabbit, canine) or from human patients undergoing cardiac surgery.[7][8][9]

  • Tissue Preparation: The excised tissue is immediately placed in a cold, calcium-free solution to arrest contractions and preserve cell viability. The tissue is then minced into small pieces.[7][8]

  • Enzymatic Digestion: The tissue fragments are subjected to enzymatic digestion, typically using a combination of collagenase and protease, to break down the extracellular matrix and separate individual cells.[7]

  • Mechanical Dissociation: Following enzymatic treatment, gentle mechanical agitation, such as trituration with a pipette, is used to further dissociate the tissue and release single myocytes.[8]

  • Cell Collection and Storage: The resulting cell suspension is filtered to remove undigested tissue and then centrifuged at a low speed. The isolated myocytes are resuspended and stored in a solution with a gradually increasing calcium concentration to allow for adaptation.[7]

Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from single cardiac myocytes.

General Procedure:

  • Pipette Preparation: Glass micropipettes with a tip resistance of 3-7 MΩ are fabricated using a pipette puller. The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's interior.[10][11]

  • Seal Formation: The micropipette is carefully brought into contact with the membrane of an isolated myocyte. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[10]

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is held constant at various levels by the amplifier, and the resulting flow of ions through the channels (ionic currents) is measured. Specific voltage protocols are used to isolate and characterize different ion currents (e.g., INa, IKur, Ito).[10]

    • Current-Clamp Mode: A controlled amount of current is injected into the cell, and the resulting changes in membrane potential (action potentials) are recorded.[10]

Measurement of Effective Refractory Period (ERP)

The ERP is a critical measure of tissue excitability and a key determinant of arrhythmia susceptibility.

General Procedure:

  • Tissue Preparation: The experiment is typically performed on isolated atrial tissue preparations (e.g., trabeculae, perfused atrial appendages) or in vivo.

  • Stimulation Protocol: The atrial tissue is stimulated with a train of electrical pulses at a constant basic cycle length (S1-S1) to achieve a steady state.

  • Extrastimulus Application: Following the train of basic stimuli, a single premature stimulus (S2) is delivered at progressively shorter coupling intervals (S1-S2).

  • ERP Determination: The ERP is defined as the longest S1-S2 interval at which the premature stimulus fails to elicit a propagated action potential.[12][13]

Visualizing the Methodologies and Pathways

To further elucidate the experimental processes and the molecular targets of this compound and quinidine, the following diagrams are provided.

Experimental_Workflow cluster_tissue Tissue Preparation cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis Tissue Atrial Tissue (e.g., appendage) Mincing Mincing Tissue->Mincing ERP_Measurement ERP Measurement (Tissue Prep) Tissue->ERP_Measurement Digestion Enzymatic Digestion Mincing->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Myocytes Isolated Atrial Myocytes Dissociation->Myocytes PatchClamp Whole-Cell Patch-Clamp Myocytes->PatchClamp VoltageClamp Voltage-Clamp (Ion Currents) PatchClamp->VoltageClamp CurrentClamp Current-Clamp (Action Potentials) PatchClamp->CurrentClamp IonChannel Ion Channel Kinetics & Block VoltageClamp->IonChannel AP_Params Action Potential Parameters (APD, Vmax) CurrentClamp->AP_Params Refractoriness Refractoriness (ERP) ERP_Measurement->Refractoriness

Experimental workflow for atrial electrophysiology studies.

Drug_Mechanism_of_Action cluster_this compound This compound (AVE0118) cluster_Quinidine Quinidine This compound This compound INa_A INa (Sodium Current) This compound->INa_A Inhibits Vmax_A Decreased Vmax INa_A->Vmax_A ERP_A Prolonged Atrial ERP Vmax_A->ERP_A Quinidine Quinidine INa_Q INa (Sodium Current) Quinidine->INa_Q Inhibits IKur IKur Quinidine->IKur Inhibits Ito Ito Quinidine->Ito Inhibits IK1 IK1 Quinidine->IK1 Inhibits Vmax_Q Decreased Vmax INa_Q->Vmax_Q APD_Q Prolonged APD IKur->APD_Q Ito->APD_Q IK1->APD_Q ERP_Q Prolonged Atrial ERP Vmax_Q->ERP_Q APD_Q->ERP_Q

Signaling pathways affected by this compound and Quinidine.

Conclusion

This comparative analysis highlights the distinct electrophysiological profiles of this compound and quinidine in the atrium. This compound demonstrates a more selective action, primarily targeting the atrial sodium current to prolong the effective refractory period with minimal impact on action potential duration. In contrast, quinidine exhibits a broader mechanism of action, affecting multiple sodium and potassium channels, which leads to both a slowing of conduction and a significant prolongation of the action potential duration.

For researchers in drug development, the atrial-selective nature of this compound may present a more targeted approach for the treatment of atrial fibrillation, potentially with a lower risk of ventricular proarrhythmia compared to broad-spectrum agents like quinidine. However, the multi-channel blocking effects of quinidine may be advantageous in certain arrhythmia substrates. The data and protocols presented in this guide are intended to provide a foundation for further investigation and to aid in the rational design and evaluation of novel antiarrhythmic therapies.

References

A Comparative Guide to A1899 Efficacy in Different Cell Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of A1899, a potent blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9), across various heterologous cell expression systems. Understanding the nuances of each system is critical for accurate pharmacological profiling and obtaining reliable experimental data. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams to aid in the selection of the most appropriate expression system for your research needs.

Introduction to this compound and its Targets

This compound is a highly selective antagonist of TASK-1 and TASK-3 channels, which are members of the K2P potassium channel family. These channels contribute to the "leak" or background potassium currents that are crucial in setting the resting membrane potential in a variety of excitable cells.[1] Due to their roles in physiological processes and their implications in conditions such as sleep apnea, pain, and atrial fibrillation, TASK channels are significant therapeutic targets.[2] this compound acts as an open-channel blocker, binding within the inner cavity of the channel pore to inhibit potassium ion flux.[3] The efficacy of this compound is therefore directly related to the functional expression of these channels in a given experimental system.

Comparison of Cell Expression Systems for this compound Efficacy Studies

The choice of a cell expression system can significantly impact the functional characteristics of recombinant ion channels, thereby influencing the measured efficacy of pharmacological agents like this compound. The following table summarizes the key characteristics of commonly used systems for studying ion channel function.

FeatureMammalian Cells (HEK293, CHO)Insect Cells (Sf9)Xenopus Oocytes
Post-Translational Modifications (PTMs) Human-like, ensuring proper protein folding and function.[4][5][6]Can perform many PTMs, but glycosylation patterns may differ from mammalian cells.[5]Capable of PTMs, but may differ from mammalian cells.
Protein Yield Generally lower for stable cell lines compared to transient expression, but sufficient for electrophysiology.[4][7]High protein yields, suitable for structural studies.High expression levels of functional channels on the plasma membrane.
Cost & Scalability Higher cost for cell culture and transfection reagents. Scalable for large-scale production.[6]Lower cost than mammalian cell culture and highly scalable.Low cost per oocyte, but not suitable for large-scale protein production.
Ease of Use Established protocols for transient and stable transfection.[4]Requires generation of recombinant baculovirus, which can be time-consuming.[8]Relatively simple microinjection techniques.[9]
Electrophysiology Ideal for patch-clamp studies due to good seal formation and low endogenous channel expression in some clones.[10][11]Can be used for patch-clamp, but cell size and membrane properties can be challenging.Excellent for two-electrode voltage clamp (TEVC) recordings due to their large size.[3][12]
Relevance to Human Physiology High, as they provide a human cellular environment.[5][7]Moderate, due to differences in cellular machinery.Lower, as it is a non-mammalian system.

Quantitative Efficacy of this compound in Different Systems

Direct comparative studies of this compound efficacy across multiple cell lines are limited. However, data from various publications allow for a synthesized comparison of its potency.

Expression SystemChannelIC50 (nM)Reference
Xenopus OocytesHuman TASK-135.1(Wiedmann et al., 2012)
CHO CellsHuman TASK-17(Wiedmann et al., 2012)
CHO CellsHuman TASK-370(Wiedmann et al., 2012)

Note: IC50 values can vary depending on experimental conditions such as recording solutions and voltage protocols.

Signaling Pathway and Experimental Workflow

To effectively study the efficacy of this compound, it is crucial to understand the basic signaling pathway of TASK channels and the general experimental workflow for their characterization.

cluster_cell Cell Membrane TASK_Channel TASK-1 / TASK-3 Channel K_in K+ (in) TASK_Channel->K_in Membrane_Potential Resting Membrane Potential Regulation TASK_Channel->Membrane_Potential Contributes to K_out K+ (out) K_out->TASK_Channel Influx/Efflux This compound This compound This compound->TASK_Channel Block Start Start: Select Expression System (e.g., HEK293, CHO, Sf9) Transfection Transfection/Transduction of TASK Channel cDNA Start->Transfection Cell_Culture Cell Culture and Protein Expression (24-72 hours) Transfection->Cell_Culture Harvest Harvest Cells for Electrophysiology Cell_Culture->Harvest Electrophysiology Electrophysiological Recording (Patch-Clamp or TEVC) Harvest->Electrophysiology Baseline Record Baseline Channel Activity Electrophysiology->Baseline Application Apply this compound at Varying Concentrations Baseline->Application Recording Record Channel Activity in the Presence of this compound Application->Recording Analysis Data Analysis: - Measure current inhibition - Construct dose-response curve - Calculate IC50 Recording->Analysis End End: Determine this compound Efficacy Analysis->End

References

Validating A1899 Target Engagement: A Comparative Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides an objective comparison of A1899, a potent blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9), with other known inhibitors. We present supporting experimental data from key cellular assays, detailed methodologies, and visual representations of workflows and signaling pathways to facilitate robust target engagement validation.

Performance Comparison of TASK Channel Inhibitors

The following tables summarize the inhibitory potency (IC50) of this compound and alternative compounds against TASK-1 and TASK-3 channels, as determined by common cellular assays. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50) against TASK-1

CompoundThallium Flux Assay (nM)Automated Electrophysiology (nM)Cell Line
This compound -7[1]CHO
ML3654[2][3][4]16[2][3][4]-
PK-THPP-300[5]CHO
BAY1000493-Data not available-
A293-~100[6]Mammalian cells

Table 2: Inhibitory Activity (IC50) against TASK-3

CompoundThallium Flux Assay (nM)Automated Electrophysiology (nM)Cell Line
This compound -70[1]CHO
ML365-990[7]-
PK-THPP35[5]-HEK293
BAY1000493-Data not available-
A293-Significant inhibition at 1µM[8]-

Experimental Protocols

Accurate and reproducible assessment of an inhibitor's efficacy requires well-defined experimental protocols. Below are detailed methodologies for the key cellular assays used to validate the target engagement of this compound and its alternatives.

Thallium Flux Assay

This high-throughput fluorescence-based assay is a common method for measuring the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx into the cell can be detected by a Tl+-sensitive fluorescent dye.

Principle: Cells expressing the target TASK channel are loaded with a thallium-sensitive dye. Upon channel opening, thallium is added to the extracellular solution and flows into the cells, causing an increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal.

Protocol:

  • Cell Plating: Seed cells stably or transiently expressing the TASK channel of interest (e.g., HEK293 or CHO cells) into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and a background fluorescence suppressor.[9] Incubate at room temperature in the dark for 60-90 minutes.

  • Compound Addition: After incubation, add the test compounds (this compound, ML365, etc.) at various concentrations to the wells.

  • Thallium Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add a stimulus buffer containing thallium and potassium to activate the channels and immediately begin kinetic reading of the fluorescence signal.[9][10]

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems provide a higher throughput alternative to traditional manual patch clamping for directly measuring ion channel currents.[11][12][13][14][15] This "gold standard" method offers detailed information about the mechanism of action of channel blockers.

Principle: This technique measures the flow of ions through the channel by controlling the voltage across the cell membrane and recording the resulting current. Channel inhibitors will reduce the magnitude of this current.

Protocol:

  • Cell Preparation: Harvest cells expressing the target TASK channel and prepare a single-cell suspension.

  • APC System Setup: Load the cell suspension and the intracellular and extracellular recording solutions into the APC instrument (e.g., IonFlux, SyncroPatch).[11][13]

  • Cell Trapping and Sealing: The instrument automatically traps individual cells and forms a high-resistance (giga-ohm) seal between the cell membrane and the recording electrode.

  • Current Recording: Apply a voltage protocol to elicit TASK channel currents. Record baseline currents.

  • Compound Application and Measurement: Perfuse the cells with different concentrations of the test compound and record the resulting inhibition of the channel current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the inhibitor. Calculate the percent inhibition and determine the IC50 value from the concentration-response curve.

Cellular Thermal Shift Assay (CETSA) - An Orthogonal Validation Method

CETSA is a powerful technique to confirm target engagement in a native cellular environment without the need for labels or modifications to the compound or target protein.[16][17][18][19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17][18]

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a compound to its target protein stabilizes the protein, increasing its melting temperature. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or a vehicle control for a defined period.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target TASK channel protein remaining in the soluble fraction using a specific antibody-based detection method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Visualizing Cellular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

G TASK Channel Signaling Pathway cluster_membrane Cell Membrane TASK-1/3 TASK-1/3 Channel K_in K+ Depolarization Membrane Depolarization TASK-1/3->Depolarization Inhibition leads to K_out K+ K_out->TASK-1/3 Efflux This compound This compound This compound->TASK-1/3 Blocks Cellular_Excitation Increased Cellular Excitability Depolarization->Cellular_Excitation

Caption: TASK channel inhibition by this compound leads to membrane depolarization.

G Thallium Flux Assay Workflow Start Start Plate_Cells Plate cells expressing TASK channels Start->Plate_Cells Load_Dye Load cells with Thallium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add this compound or alternative inhibitors Load_Dye->Add_Compound Measure_Fluorescence Measure baseline fluorescence Add_Compound->Measure_Fluorescence Add_Stimulus Add Thallium/Potassium stimulus Measure_Fluorescence->Add_Stimulus Kinetic_Read Kinetic fluorescence reading Add_Stimulus->Kinetic_Read Analyze_Data Calculate % inhibition and IC50 Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Thallium Flux Assay.

References

A Comparative Guide to the Potency of A1899 and Novel TASK-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TWIK-related acid-sensitive potassium (TASK-1) channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability. Its involvement in various physiological processes, including neuronal signaling, cardiac function, and respiratory control, has made it a significant target for pharmacological intervention. This guide provides a comprehensive comparison of the potency of the established TASK-1 inhibitor, A1899, with several novel inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of novel TASK-1 inhibitors across different experimental platforms. This data allows for a direct comparison of their potency.

Table 1: Potency of TASK-1 Inhibitors in Xenopus laevis Oocytes

CompoundIC50 (nM) vs. TASK-1IC50 (nM) vs. TASK-3Reference(s)
This compound35.1318[1]
A293~200-250-[2][3][4]
Doxapram (B1670896)41037,000[5][6]

Table 2: Potency of TASK-1 Inhibitors in Mammalian Cell Lines (CHO, HEK)

CompoundCell LineIC50 (nM) vs. TASK-1IC50 (nM) vs. TASK-3Reference(s)
This compoundCHO770[7]
ML365-16 (electrophysiology)~992[8]
ML365-4 (thallium influx)-[8][9]
PK-THPPHEK300-30335[7][10][11]
A293Mammalian Cells~100-[4]
DoxapramHuman/Porcine Atrial Myocytes880-930-[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the potency of TASK-1 inhibitors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the human TASK-1 or TASK-3 channel.

  • Injected oocytes are incubated for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The membrane potential is clamped to a holding potential (typically between -80 mV and -60 mV).

  • Voltage steps are applied to elicit channel currents, which are recorded and amplified.

3. Data Analysis:

  • The peak current amplitude is measured at a specific voltage before and after the application of the inhibitor.

  • The percentage of current inhibition is calculated for a range of inhibitor concentrations.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Whole-Cell Patch Clamp in Mammalian Cells (e.g., CHO, HEK)

This technique allows for the recording of ion channel activity in a more native cellular environment.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are cultured under standard conditions.

  • Cells are transiently or stably transfected with a plasmid containing the cDNA for the TASK-1 or TASK-3 channel.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and mounted on a micromanipulator.

  • The pipette is pressed against the surface of a transfected cell, and gentle suction is applied to form a high-resistance seal (GΩ seal).

  • A brief pulse of suction is then applied to rupture the cell membrane, establishing the whole-cell configuration.

  • The membrane potential is clamped, and voltage protocols are applied to record channel currents.

3. Data Analysis:

  • Similar to TEVC, current inhibition is measured at various compound concentrations.

  • The IC50 value is calculated from the concentration-response curve.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in TASK-1 inhibitor evaluation and the channel's biological context, the following diagrams are provided.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based assays) Hit_ID Hit Identification HTS->Hit_ID Electrophys Electrophysiological Confirmation (e.g., Automated Patch Clamp) Hit_ID->Electrophys Potency Potency & Selectivity Determination (IC50 vs. TASK-1, TASK-3, etc.) Electrophys->Potency SAR Structure-Activity Relationship (SAR) Studies Potency->SAR In_Vivo In Vivo Preclinical Models (e.g., Rodent models of disease) SAR->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Experimental Workflow for TASK-1 Inhibitor Discovery.

G GPCR GPCRs (e.g., M1, ET-1) Gq Gαq GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Gq->RhoA PKC Protein Kinase C (PKC) PLC->PKC TASK1 TASK-1 Channel PKC->TASK1 Inhibition ROCK Rho Kinase (ROCK) RhoA->ROCK ROCK->TASK1 Inhibition K_efflux K+ Efflux TASK1->K_efflux Facilitates Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability AP_Duration Action Potential Duration Cellular_Excitability->AP_Duration Modulates This compound This compound & Novel Inhibitors This compound->TASK1 Direct Block

Signaling Pathways Regulating TASK-1 Channel Activity.

Discussion of Comparative Potency

This compound is a potent and selective blocker of the TASK-1 channel, exhibiting IC50 values in the low nanomolar range in both Xenopus oocytes and mammalian cell lines.[1] It acts as an open-channel blocker, binding to residues within the central cavity of the channel.

Several novel inhibitors have emerged with comparable or, in some cases, enhanced potency and selectivity profiles.

  • ML365 has demonstrated exceptional potency for TASK-1, with an IC50 of 4 nM in a thallium influx fluorescent assay and 16 nM in an automated electrophysiology assay.[8][9] Importantly, it displays over 60-fold selectivity for TASK-1 over the closely related TASK-3 channel.

  • PK-THPP , in contrast, is more potent on TASK-3 channels (IC50 of 35 nM) than on TASK-1 channels (IC50 of 300-303 nM).[7][10][11] This makes it a valuable tool for distinguishing the roles of these two closely related channels.

  • A293 is another potent TASK-1 inhibitor, with reported IC50 values of approximately 100 nM in mammalian cells and around 200-250 nM in Xenopus oocytes.[2][3][4] It has been investigated for its potential therapeutic effects in atrial fibrillation.[2][3]

  • Doxapram , a known respiratory stimulant, has been identified as a potent inhibitor of TASK-1 channels, with an IC50 of 410 nM in oocytes.[5][6] Its effects on both TASK-1 and TASK-3 are being explored for their therapeutic implications.

Conclusion

The landscape of TASK-1 inhibitors is evolving, with several novel compounds demonstrating high potency and, in some cases, improved selectivity compared to the established inhibitor this compound. The choice of inhibitor will depend on the specific research question, with compounds like ML365 offering high potency and selectivity for TASK-1, while PK-THPP provides a tool to preferentially target TASK-3. Continued research and development in this area hold promise for new therapeutic strategies targeting a range of disorders.

References

Safety Operating Guide

Prudent Disposal Protocol for Uncharacterized Compound A1899

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for compound A1899, the following guide provides a comprehensive disposal protocol based on established best practices for handling novel or uncharacterized research-grade chemical compounds. This procedure treats this compound as a potentially hazardous material to ensure the highest degree of safety for laboratory personnel and to maintain environmental compliance. It is imperative that all researchers consult with their institution's Environmental Health and Safety (EHS) department to ensure adherence to local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

Recommended Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical splash goggles

  • Nitrile gloves

Step-by-Step Disposal Protocol for this compound

This protocol outlines a systematic approach to the safe disposal of this compound, from initial waste segregation to final removal by certified personnel.

1. Waste Segregation and Containment:

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste: All solid waste contaminated with this compound, including residual powder, contaminated weighing papers, and disposable PPE (gloves, etc.), must be collected in a designated hazardous waste container.[1] This container should be clearly labeled as "Hazardous Solid Waste" and list "this compound" as a constituent.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated hazardous liquid waste container.[1] The container should be a sealable, chemically compatible bottle. The label must read "Hazardous Liquid Waste" and specify all constituents, including the solvent and an approximate concentration of this compound.[1] Crucially, do not mix solvent-based waste with aqueous waste streams. [1]

  • Sharps Waste: Any sharps, such as needles or pipette tips, that have come into contact with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[1]

2. On-site Waste Storage:

  • All hazardous waste containers must be kept securely sealed when not in use.[1][2]

  • Store these containers in a designated, well-ventilated, and secure satellite accumulation area that is clearly marked for hazardous waste.[1]

  • Ensure that the storage area is away from incompatible chemicals.[1][2]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1][3]

  • Provide the EHS department with a complete inventory of the waste container's contents.[3]

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [1][2][3][4]

Quantitative Data Summary

As no specific data for this compound is available, the following table should be populated with the relevant information from the compound's accompanying documentation.

PropertyValue
Molecular Formula Insert from product documentation
Molecular Weight Insert from product documentation
Solubility Insert from product documentation
Storage Temperature Insert from product documentation
Known Incompatibilities Insert from product documentation

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for chemical waste management and do not originate from a specific experimental protocol for this compound. Researchers should always operate under the guidance of their institution's established protocols for hazardous waste disposal.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A1899_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Storage & Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, pipette tips) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container seal_container Securely Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container sharps_container->seal_container storage_area Store in Designated Satellite Accumulation Area seal_container->storage_area contact_ehs Contact EHS for Waste Pickup storage_area->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: this compound Disposal Workflow Diagram

References

Essential Safety and Handling Protocols for Compound A1899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Compound A1899

This document provides crucial safety and logistical information for the handling of Compound this compound. Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.[1][2] The required PPE for handling Compound this compound is determined by the specific procedures being performed and the associated risk of exposure. A risk assessment should be conducted before initiating any new protocol.[3]

Table 1: PPE Requirements for Handling Compound this compound

Activity Minimum PPE Requirement Enhanced PPE for High-Risk Procedures *
Low-Volume Handling (in a certified chemical fume hood) Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.[3][4]In addition to minimum PPE, a face shield should be worn.[1][3]
High-Volume Handling or Procedures with Aerosolization Potential Double nitrile gloves, chemical splash goggles, a chemical-resistant lab coat or apron, and closed-toe shoes.[1][3][4]A full-face respirator with appropriate cartridges may be necessary if engineering controls are insufficient.[4][5]
Compound Weighing Powder-free nitrile gloves, safety glasses, and a lab coat within a ventilated balance enclosure or chemical fume hood.Use of a powered air-purifying respirator (PAPR) is recommended for handling larger quantities of potent powders.[6]
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant apron or coveralls.[7]A respirator with appropriate cartridges should be used, especially for volatile compounds or large spills.[7]

*High-risk procedures include, but are not limited to, sonication, vortexing, and heating, which may increase the risk of aerosol generation.

Experimental Workflow for Safe Handling

A systematic approach to handling potent compounds like this compound minimizes the risk of exposure and contamination.[8] The following workflow outlines the essential steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Prepare & Verify Engineering Controls (e.g., Fume Hood) b->c d Don Appropriate PPE c->d e Perform Experiment in Containment d->e f Decontaminate Surfaces & Equipment e->f g Doff PPE Correctly f->g h Segregate & Label Waste g->h i Store Waste Securely h->i j Dispose via Approved Vendor i->j

Caption: General workflow for the safe handling of a potent research compound.[8]

Disposal Plan

The proper disposal of Compound this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[8] All waste must be handled as hazardous waste.

Table 2: Disposal Procedures for Compound this compound and Contaminated Materials

Waste Stream Disposal Procedure Key Considerations
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.[8] - Collect in a clearly labeled, sealed, and compatible container.[8] - Dispose of through a certified hazardous waste vendor.[8]The label must clearly identify the contents as "Hazardous Waste: Compound this compound".[8]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.[8] - Label as "Hazardous Waste" with the compound name.[8]Minimize handling of contaminated items and do not overfill waste containers.[8]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.[8] - Place in a sealed bag or container labeled as hazardous waste.[8]Assume all disposable items that have come into contact with the compound are contaminated.[8]
Aqueous Waste - Collect in a sealed, labeled container.[8] - Do not mix with other waste streams unless compatibility has been confirmed.[8]The container should be clearly labeled with the chemical name and approximate concentration.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[9][10]

Table 3: Emergency Response Protocols for Compound this compound Incidents

Incident Immediate Action Follow-Up
Skin Exposure - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] - Remove any contaminated clothing while under the safety shower.[11]- Seek immediate medical attention.[11] - Report the incident to the laboratory supervisor.
Eye Exposure - Immediately flush the eye(s) with water for at least 15 minutes using an eyewash station.[11][13] - Hold the eyelids open to ensure thorough rinsing.[9]- Seek immediate medical attention.[9] - Report the incident to the laboratory supervisor.
Minor Spill (Contained within a fume hood) - Alert others in the area. - Wearing appropriate PPE, absorb the spill with a suitable absorbent material.[12] - Collect the contaminated absorbent and dispose of it as hazardous waste.[9]- Decontaminate the area thoroughly. - Document the spill and the cleanup procedure.
Major Spill (Outside of a containment device) - Evacuate the immediate area and alert others.[7][9] - If the substance is flammable, turn off all ignition sources if it is safe to do so.[12] - Close the laboratory doors and prevent entry.- Contact the institution's emergency response team or environmental health and safety department immediately.[7][13] - Provide details about the spilled substance.

Emergency Contact Information:

  • Emergency Services: 911[9]

  • Environmental Health & Safety: [Insert Institution-Specific Number]

  • Laboratory Supervisor: [Insert Supervisor's Name and Number]

G cluster_incident Chemical Exposure Incident cluster_spill Chemical Spill Incident a Exposure Occurs (Skin or Eye Contact) b Remove from Exposure Source a->b c Flush with Water (15 min) b->c d Remove Contaminated Clothing b->d e Seek Immediate Medical Attention c->e d->e f Spill Occurs g Alert Others & Evacuate Area f->g h Assess Spill Size (Minor vs. Major) g->h i Minor Spill: Clean up with Spill Kit h->i Minor j Major Spill: Contact Emergency Response h->j Major

Caption: Decision-making workflow for chemical exposure and spill incidents.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。